molecular formula C7H14F2N2 B1586556 2-(4,4-Difluoropiperidin-1-yl)ethanamine CAS No. 605659-03-8

2-(4,4-Difluoropiperidin-1-yl)ethanamine

Cat. No.: B1586556
CAS No.: 605659-03-8
M. Wt: 164.2 g/mol
InChI Key: BVYNFUYPUXPMCI-UHFFFAOYSA-N
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Description

2-(4,4-Difluoropiperidin-1-yl)ethanamine is a useful research compound. Its molecular formula is C7H14F2N2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4,4-Difluoropiperidin-1-yl)ethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4,4-Difluoropiperidin-1-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4,4-Difluoropiperidin-1-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4,4-difluoropiperidin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F2N2/c8-7(9)1-4-11(5-2-7)6-3-10/h1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYNFUYPUXPMCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374292
Record name 2-(4,4-Difluoropiperidin-1-yl)ethan-1-amine
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

605659-03-8
Record name 2-(4,4-Difluoropiperidin-1-yl)ethan-1-amine
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Record name 605659-03-8
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Foundational & Exploratory

What are the properties of 2-(4,4-Difluoropiperidin-1-yl)ethanamine?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4,4-Difluoropiperidin-1-yl)ethanamine

Introduction

2-(4,4-Difluoropiperidin-1-yl)ethanamine is a fluorinated heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a 4,4-difluoropiperidine core linked to an ethylamine side chain, offers a unique combination of physicochemical properties that can be leveraged to enhance the potency, selectivity, and metabolic stability of drug candidates. The strategic incorporation of fluorine into molecular scaffolds is a well-established strategy in modern drug design, and the gem-difluoro motif on the piperidine ring is particularly noteworthy for its ability to modulate basicity and lipophilicity while serving as a stable bioisostere for a carbonyl group. This guide provides a comprehensive overview of the properties, synthesis, and potential applications of this versatile compound.

Physicochemical Properties

The physicochemical properties of 2-(4,4-Difluoropiperidin-1-yl)ethanamine are largely dictated by the interplay between the electron-withdrawing fluorine atoms and the basic nitrogen centers. The 4,4-difluoropiperidine hydrochloride is a crystalline solid with high solubility in water and other polar solvents[1]. The gem-difluoro substitution on the piperidine ring is known to lower the pKa of the ring nitrogen compared to its non-fluorinated analog, which can be advantageous for tuning the ionization state of a molecule at physiological pH.

PropertyValueSource
Molecular Formula C7H14F2N2N/A
Molecular Weight 164.20 g/mol N/A
Predicted pKa (Piperidine N) ~8.20[2]
Predicted Density ~1.08 g/cm³[2]
Physical Form Typically an oil or solid[2]

Note: Some properties are predicted based on the 4,4-difluoropiperidine core and may vary for the full molecule.

Synthesis and Reactivity

The synthesis of 2-(4,4-Difluoropiperidin-1-yl)ethanamine can be achieved through several established synthetic routes. A common and efficient method is the reductive amination of 4,4-difluoropiperidine with a protected aminoacetaldehyde derivative, followed by deprotection. Alternatively, direct alkylation of 4,4-difluoropiperidine with a suitable 2-haloethylamine equivalent can be employed.

Proposed Synthetic Protocol: Reductive Amination
  • Boc Protection of Aminoacetaldehyde: Commercially available aminoacetaldehyde dimethyl acetal is first protected with a tert-butyloxycarbonyl (Boc) group under standard conditions.

  • Reductive Amination: The Boc-protected aminoacetaldehyde is then reacted with 4,4-difluoropiperidine in the presence of a reducing agent such as sodium triacetoxyborohydride (STAB)[3]. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE).

  • Deprotection: The resulting Boc-protected intermediate is then deprotected using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to yield the final product, 2-(4,4-Difluoropiperidin-1-yl)ethanamine, often as a salt[3].

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection 4,4-Difluoropiperidine 4,4-Difluoropiperidine Intermediate N-Boc-2-(4,4-difluoropiperidin-1-yl)ethanamine 4,4-Difluoropiperidine->Intermediate Boc-aminoacetaldehyde Boc-aminoacetaldehyde Boc-aminoacetaldehyde->Intermediate Reducing_Agent Sodium Triacetoxyborohydride Reducing_Agent->Intermediate Final_Product 2-(4,4-Difluoropiperidin-1-yl)ethanamine Intermediate->Final_Product Acid TFA or HCl Acid->Final_Product

Synthetic workflow for 2-(4,4-Difluoropiperidin-1-yl)ethanamine.

Role in Medicinal Chemistry and Drug Development

The 4,4-difluoropiperidine motif is a valuable pharmacophore in modern drug discovery[4]. The introduction of gem-difluoro groups can have several beneficial effects on a drug candidate's profile:

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the fluorinated position less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile.

  • Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the piperidine nitrogen. This can be used to fine-tune the compound's ionization state at physiological pH, which in turn affects its solubility, cell permeability, and off-target activity (e.g., hERG binding).

  • Bioisosterism: The difluoromethylene group can act as a bioisostere of a carbonyl group or a hydroxylated carbon, potentially improving oral bioavailability and metabolic stability while maintaining key binding interactions.

  • Conformational Effects: The presence of the fluorine atoms can influence the conformational preference of the piperidine ring, which may lead to a more favorable orientation for binding to a biological target.

The ethylamine side chain is a common feature in many biologically active molecules, including neurotransmitters and their analogs[5]. It provides a basic nitrogen atom that can participate in crucial hydrogen bonding or ionic interactions with amino acid residues in a protein's active site. This combination of a metabolically robust, pKa-modulating core with a versatile binding element makes 2-(4,4-Difluoropiperidin-1-yl)ethanamine a highly attractive building block for constructing novel therapeutics. For instance, the 4,4-difluoropiperidine core has been explored in the development of histamine-3 receptor antagonists for treating neurological disorders[1].

G cluster_0 Pharmacophore Model Core 4,4-Difluoropiperidine Core Modulates pKa Enhances Metabolic Stability Linker Ethylamine Linker Provides Flexibility Core:f0->Linker:f0 Covalent Bond Binding_Group Terminal Amine H-Bonding/Ionic Interactions Linker:f0->Binding_Group:f0 Covalent Bond

Pharmacophoric features of the title compound.

Analytical Characterization

The identity and purity of 2-(4,4-Difluoropiperidin-1-yl)ethanamine are typically confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the ethyl and piperidine protons, while ¹⁹F NMR would confirm the presence of the gem-difluoro group. ¹³C NMR would provide information on the carbon skeleton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the molecule.

  • Chromatography: High-performance liquid chromatography (HPLC) is used to assess the purity of the compound.

Conclusion

2-(4,4-Difluoropiperidin-1-yl)ethanamine is a valuable and versatile building block for medicinal chemistry and drug discovery. The strategic incorporation of the 4,4-difluoropiperidine moiety offers a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. Its straightforward synthesis and the predictable influence of its structural features on molecular properties make it an attractive starting material for the development of novel therapeutics targeting a wide range of diseases.

References

  • PubChem. 4,4-Difluoropiperidine hydrochloride. Retrieved from [Link]

  • PubChem. 4,4-Difluoropiperidine. Retrieved from [Link]

  • Google Patents. (2021). CN112979501A - Synthesis method of N-BOC-ethylenediamine.
  • Google Patents. (2023). WO 2023/244587 A1.
  • MDPI. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

  • Google Patents. (2019). US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
  • CP Lab Safety. 2-(1-Ethylpiperidin-4-yl)ethanamine, 1 gram, Reagent Grade. Retrieved from [Link]

  • DTIC. Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

  • Google Patents. (1981). US4254129A - Piperidine derivatives.
  • Google Patents. (2017). US9718779B2 - Intermediates for the preparation of 1-(4-methoxyphenyl)-7-oxo-6-4-(2-oxopiperidin-1-yl)phenyl-4,5,6,7-tetrahydro-1h-pyrazolo3,4-cpyridine-3-carboxamide.
  • National Institutes of Health. (2023, July 18). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. Retrieved from [Link]

  • Google Patents. (2017). US9701709B2 - 2,2-difluoropropionamide derivatives of bardoxolone methyl, polymorphic forms and methods of use thereof.
  • MDPI. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

  • PubMed. Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]

Sources

A Technical Guide to 2-(4,4-Difluoropiperidin-1-yl)ethanamine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides an in-depth analysis of 2-(4,4-Difluoropiperidin-1-yl)ethanamine, a fluorinated aliphatic amine building block of increasing importance in medicinal chemistry. We will explore its fundamental chemical properties, discuss logical and efficient synthetic strategies, and contextualize its application within contemporary drug discovery programs. The strategic incorporation of the 4,4-difluoropiperidine motif offers significant advantages in modulating physicochemical and pharmacokinetic properties, such as metabolic stability and basicity (pKa), making this compound a valuable tool for lead optimization. This document serves as a practical resource for scientists seeking to leverage this building block in the design of novel therapeutics.

Introduction: The Strategic Role of Fluorine in Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. However, its susceptibility to metabolic oxidation, particularly at positions alpha to the nitrogen, can limit its therapeutic utility. The introduction of fluorine atoms is a well-established strategy to "block" these metabolic soft spots, thereby enhancing the pharmacokinetic profile of a drug candidate.

The 4,4-difluoropiperidine moiety, the core of the title compound, exemplifies this principle. The geminal difluoro substitution at the 4-position not only prevents potential metabolism at that site but also exerts a profound electronic effect, lowering the basicity (pKa) of the piperidine nitrogen by approximately 1-2 pKa units compared to its non-fluorinated analog. This modulation can be critical for optimizing target engagement, improving cell permeability, and reducing off-target effects associated with high basicity, such as hERG channel inhibition. 2-(4,4-Difluoropiperidin-1-yl)ethanamine provides this pre-functionalized, metabolically robust scaffold with a versatile primary amine handle, enabling its straightforward incorporation into a wide array of molecular architectures through amide coupling, reductive amination, or other standard amine chemistries.

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the foundation of its effective use in research and development. The key identifiers and properties of 2-(4,4-Difluoropiperidin-1-yl)ethanamine are summarized below.

PropertyValueSource(s)
IUPAC Name 2-(4,4-Difluoropiperidin-1-yl)ethanamine
CAS Number 605659-03-8
Molecular Formula C₇H₁₄F₂N₂
Molecular Weight 164.20 g/mol
Appearance Typically an oil or low-melting solidN/A
Storage Conditions 2-8°C, under an inert atmosphere, protected from light
Predicted pKa ~8.20 ± 0.10 (for the piperidine nitrogen, relative to the parent amine)[1]

Synthesis and Mechanistic Considerations

The most direct and industrially scalable approach to synthesizing 2-(4,4-Difluoropiperidin-1-yl)ethanamine involves the N-alkylation of the parent heterocycle, 4,4-difluoropiperidine. This precursor is commercially available and can be prepared via established methods.[2][3][] The choice of the two-carbon electrophile is critical for efficiency and safety.

A common and effective strategy is a two-step sequence involving an initial alkylation with a nitrile-containing electrophile, followed by reduction.

  • Step 1: N-Alkylation (Cyanomethylation) : 4,4-Difluoropiperidine is reacted with a haloacetonitrile, typically 2-chloroacetonitrile or 2-bromoacetonitrile, in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA). The reaction proceeds via a standard Sₙ2 mechanism where the secondary amine of the piperidine acts as the nucleophile. The use of a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) facilitates this transformation. This step yields the intermediate, (4,4-Difluoropiperidin-1-yl)acetonitrile.

  • Step 2: Nitrile Reduction : The resulting nitrile intermediate is then reduced to the primary amine. This is a robust and well-understood transformation. Several reducing agents can be employed, each with its own advantages. Catalytic hydrogenation (e.g., using H₂, Raney Nickel, or Palladium on carbon) is often clean and effective. Alternatively, chemical hydrides like lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF) provide a powerful and rapid reduction, though they require more stringent anhydrous conditions and careful workup procedures.

This two-step approach is generally preferred over direct alkylation with a protected 2-haloethylamine due to the higher reactivity and stability of haloacetonitriles.

G reactant1 4,4-Difluoropiperidine intermediate (4,4-Difluoropiperidin-1-yl)acetonitrile reactant1->intermediate Step 1: N-Alkylation reactant2 ClCH₂CN (Chloroacetonitrile) base K₂CO₃, MeCN base->intermediate product 2-(4,4-Difluoropiperidin-1-yl)ethanamine intermediate->product Step 2: Reduction reagent Reduction (e.g., H₂, Raney Ni or LiAlH₄) reagent->product

Caption: Proposed synthetic workflow for 2-(4,4-Difluoropiperidin-1-yl)ethanamine.

Applications in Medicinal Chemistry

2-(4,4-Difluoropiperidin-1-yl)ethanamine is not merely a theoretical construct but a practical building block for creating advanced drug candidates. Its primary amine handle serves as a versatile anchor point for building out molecular complexity. The overall structure can be seen as a constrained and metabolically stabilized analog of phenethylamine, a core motif in many neuroactive compounds.[5][6]

Key Application Areas:

  • GPCR Ligands: The piperidine-ethylamine scaffold is common in ligands for G-protein coupled receptors (GPCRs), including dopamine, serotonin, and adrenergic receptors.[5] The difluoro substitution allows for fine-tuning of the pKa to optimize receptor pocket interactions and improve selectivity.

  • Enzyme Inhibitors: As a primary amine, the compound can be readily acylated to form amides, sulfonamides, or ureas, which are key functional groups for targeting enzyme active sites, such as those in kinases or proteases.[7]

  • Ion Channel Modulators: The specific pKa and conformational rigidity imparted by the difluoropiperidine ring can be advantageous in designing selective ion channel modulators, where precise geometry and charge state are crucial for activity.

  • Bioisosteric Replacement: In an existing lead series, replacing a standard piperidine-ethylamine or a related basic scaffold with this fluorinated version is a powerful lead optimization strategy to address issues of metabolic instability without drastically altering the core structure.

Experimental Protocol: Representative Synthesis

The following protocol details the synthesis of 2-(4,4-Difluoropiperidin-1-yl)ethanamine from 4,4-difluoropiperidine hydrochloride.

PART A: Synthesis of (4,4-Difluoropiperidin-1-yl)acetonitrile

  • Reagents & Setup:

    • 4,4-Difluoropiperidine hydrochloride (1.0 eq)

    • Potassium carbonate (K₂CO₃, 2.5 eq)

    • 2-Chloroacetonitrile (1.1 eq)

    • Acetonitrile (MeCN, ~0.2 M concentration)

    • Round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Procedure:

    • To the round-bottom flask, add 4,4-difluoropiperidine hydrochloride, potassium carbonate, and acetonitrile.

    • Stir the resulting suspension vigorously at room temperature for 15 minutes to liberate the free base.

    • Add 2-chloroacetonitrile dropwise to the suspension.

    • Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield the crude nitrile intermediate, which can be used directly in the next step or purified by column chromatography (silica gel, ethyl acetate/hexanes gradient).

PART B: Reduction to 2-(4,4-Difluoropiperidin-1-yl)ethanamine

  • Reagents & Setup:

    • (4,4-Difluoropiperidin-1-yl)acetonitrile (1.0 eq)

    • Lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq)

    • Anhydrous tetrahydrofuran (THF, ~0.1 M concentration)

    • Three-neck flask equipped with a dropping funnel, nitrogen inlet, and magnetic stir bar, all under an inert atmosphere.

  • Procedure:

    • Suspend LiAlH₄ in anhydrous THF in the reaction flask and cool to 0°C using an ice bath.

    • Dissolve the nitrile intermediate from Part A in anhydrous THF and add it to the dropping funnel.

    • Add the nitrile solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, carefully quench the reaction by cooling to 0°C and slowly adding water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

    • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off, washing the filter cake thoroughly with THF or ethyl acetate.

    • Concentrate the combined filtrates under reduced pressure to yield the crude 2-(4,4-Difluoropiperidin-1-yl)ethanamine. Purification can be achieved by distillation under reduced pressure or by conversion to a hydrochloride salt and recrystallization.

Safety and Handling

Based on available data, 2-(4,4-Difluoropiperidin-1-yl)ethanamine should be handled with appropriate care in a laboratory setting.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of vapors and direct contact with skin and eyes.

    • Store the compound in a tightly sealed container in a cool, dry place as recommended.

Conclusion

2-(4,4-Difluoropiperidin-1-yl)ethanamine is a highly valuable and versatile building block for modern drug discovery. Its unique combination of a metabolically robust, pKa-modulating difluoropiperidine core and a synthetically tractable primary amine handle makes it an attractive choice for medicinal chemists aiming to solve complex pharmacokinetic and pharmacodynamic challenges. The logical synthetic routes and clear potential for application underscore its utility in developing the next generation of therapeutics.

References

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]

  • 4,4-Difluoropiperidine | C5H9F2N. PubChem. [Link]

  • N-(2-((2S)-2-Cyano-4,4-difluoro-1-pyrrolidinyl)-2-oxoethyl)-4-quinolinecarboxamide. PubChem. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]

  • 2-(4-Fluorophenyl)ethylamine hydrochloride. Chem-Impex. [Link]

  • Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist. PubMed. [Link]

  • A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. Baruch S. Blumberg Institute. [Link]

  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. [Link]

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An In-Depth Technical Guide to the Potential Biological Activities of 2-(4,4-Difluoropiperidin-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern drug discovery. The 4,4-difluoropiperidine moiety, in particular, offers a unique combination of conformational restriction, metabolic stability, and altered basicity that can profoundly influence the biological activity of a parent molecule. This technical guide provides a comprehensive exploration of the potential biological activities of 2-(4,4-Difluoropiperidin-1-yl)ethanamine, a novel compound with significant therapeutic promise. Drawing upon established principles of medicinal chemistry and the known pharmacology of related structures, we delineate a strategic roadmap for the systematic investigation of this compound's potential as a central nervous system (CNS) agent, an enzyme inhibitor, and beyond. This document is intended for researchers, scientists, and drug development professionals, offering both high-level strategic insights and detailed, actionable experimental protocols.

Introduction: The Rationale for Investigating 2-(4,4-Difluoropiperidin-1-yl)ethanamine

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs targeting a wide array of biological targets[1][2]. The introduction of gem-difluoro substitution at the 4-position of the piperidine ring is a bioisosteric replacement for a carbonyl or ether linkage, which can significantly impact a molecule's physicochemical properties. Specifically, the highly electronegative fluorine atoms can lower the pKa of the piperidine nitrogen, influencing its ionization state at physiological pH and potentially altering its interaction with biological targets. Furthermore, the C-F bond is exceptionally stable, often conferring enhanced metabolic stability by blocking sites of oxidative metabolism.

The 2-(4,4-Difluoropiperidin-1-yl)ethanamine structure combines this fluorinated core with a flexible ethylamine sidechain, a common pharmacophore for interaction with monoamine transporters and G-protein coupled receptors (GPCRs). This unique structural amalgamation suggests a high probability of significant and potentially novel biological activity. This guide will, therefore, focus on a logical, stepwise approach to elucidating the pharmacological profile of this compelling molecule.

Potential as a Modulator of Monoamine Transporters

A primary hypothesis for the biological activity of 2-(4,4-Difluoropiperidin-1-yl)ethanamine is its potential to interact with the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET)[3]. The ethylamine sidechain is a classic feature of many monoamine reuptake inhibitors.

Scientific Rationale

Modulation of monoamine levels in the synaptic cleft is a clinically validated strategy for the treatment of numerous CNS disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD)[3][4]. The specific profile of transporter inhibition (i.e., selective for one transporter versus dual or triple inhibition) will dictate the compound's therapeutic potential. The difluoropiperidine moiety could confer a unique selectivity profile compared to non-fluorinated analogs.

Proposed Investigational Workflow

A tiered approach, beginning with in vitro screening and progressing to in vivo characterization, is recommended.

A In Vitro Screening B In Vivo Target Engagement & PK/PD A->B Promising in vitro profile C Behavioral Models B->C Demonstrated CNS exposure & target modulation

Caption: High-level workflow for CNS activity investigation.

Experimental Protocols

This initial screen will determine the affinity and functional potency of 2-(4,4-Difluoropiperidin-1-yl)ethanamine at DAT, SERT, and NET.

Objective: To quantify the binding affinity (Ki) and uptake inhibition potency (IC50) of the test compound at human monoamine transporters.

Methodology:

  • Cell Culture: Utilize HEK293 cells stably transfected with the human dopamine transporter (hDAT), human serotonin transporter (hSERT), or human norepinephrine transporter (hNET).

  • Binding Assays:

    • Prepare cell membrane homogenates from the transfected cell lines.

    • Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) in the presence of increasing concentrations of 2-(4,4-Difluoropiperidin-1-yl)ethanamine.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify radioactivity using liquid scintillation counting.

    • Calculate the Ki value using the Cheng-Prusoff equation.

  • Uptake Inhibition Assays:

    • Plate the transfected cells in 96-well plates.

    • Pre-incubate the cells with increasing concentrations of the test compound.

    • Add the respective radiolabeled monoamine substrate ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

    • Incubate to allow for transporter-mediated uptake.

    • Lyse the cells and measure the intracellular radioactivity.

    • Determine the IC50 value from the concentration-response curve.

Data Presentation:

TransporterBinding Affinity (Ki, nM)Uptake Inhibition (IC50, nM)
hDATExperimental ValueExperimental Value
hSERTExperimental ValueExperimental Value
hNETExperimental ValueExperimental Value

This experiment will assess the compound's ability to modulate neurotransmitter levels in the brains of living animals, providing a crucial link between in vitro activity and in vivo effect.

Objective: To measure the effect of systemic administration of 2-(4,4-Difluoropiperidin-1-yl)ethanamine on extracellular levels of dopamine, serotonin, and norepinephrine in a relevant brain region (e.g., striatum or prefrontal cortex).

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats.

  • Surgical Implantation: Surgically implant a microdialysis guide cannula into the target brain region.

  • Microdialysis: After a recovery period, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF).

  • Sample Collection: Collect dialysate samples at regular intervals before and after intraperitoneal (i.p.) or oral (p.o.) administration of the test compound.

  • Neurochemical Analysis: Analyze the dialysate samples for dopamine, serotonin, norepinephrine, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

  • Data Analysis: Express neurotransmitter levels as a percentage of the baseline pre-drug administration levels.

Potential as a Dopamine D4 Receptor Antagonist

Recent studies have highlighted the potential of 4,4-difluoropiperidine scaffolds as potent and selective antagonists for the dopamine D4 receptor (D4R)[5].

Scientific Rationale

The dopamine D4 receptor is implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and L-DOPA-induced dyskinesias in Parkinson's disease[5]. An antagonist with high selectivity for the D4 receptor over other dopamine receptor subtypes (D1, D2, D3, and D5) could offer a favorable therapeutic window with reduced side effects.

Proposed Investigational Workflow

A D4R Radioligand Binding Assay B Functional Antagonist Assay (e.g., cAMP) A->B High affinity C Dopamine Receptor Selectivity Panel B->C Functional antagonism confirmed

Caption: Workflow for investigating D4 receptor antagonism.

Experimental Protocols

Objective: To determine the binding affinity of 2-(4,4-Difluoropiperidin-1-yl)ethanamine for the human dopamine D4 receptor.

Methodology:

  • Cell Line: Use Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing the human D4 receptor.

  • Membrane Preparation: Prepare cell membrane homogenates.

  • Binding Assay: Perform a competitive inhibition assay using [³H]spiperone as the radioligand and increasing concentrations of the test compound.

  • Data Analysis: Calculate the Ki value from the resulting inhibition curve.

Data Presentation:

ReceptorBinding Affinity (Ki, nM)
hD4Experimental Value

Potential as an Enzyme Inhibitor

The piperidine scaffold is present in inhibitors of various enzymes. Recent research has demonstrated that fluorine-substituted piperidine derivatives can exhibit inhibitory effects on α-glucosidase and cholinesterases[6].

Scientific Rationale
  • α-Glucosidase Inhibition: α-Glucosidase inhibitors are used in the management of type 2 diabetes by delaying carbohydrate digestion and absorption.

  • Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are used to treat the symptoms of Alzheimer's disease by increasing the levels of acetylcholine in the brain.

Proposed Investigational Workflow

A Enzyme Inhibition Assays (α-glucosidase, AChE, BChE) B Kinetic Studies (e.g., Lineweaver-Burk plot) A->B Potent inhibition observed C In Vivo Models (e.g., STZ-induced diabetic rats) B->C Mechanism of inhibition determined

Caption: Workflow for investigating enzyme inhibition.

Experimental Protocols

Objective: To determine the IC50 values of 2-(4,4-Difluoropiperidin-1-yl)ethanamine against α-glucosidase, AChE, and BChE.

Methodology:

  • Enzymes and Substrates: Use commercially available enzymes (e.g., α-glucosidase from Saccharomyces cerevisiae, AChE from electric eel, BChE from equine serum) and their corresponding chromogenic substrates (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase, acetylthiocholine iodide for AChE, butyrylthiocholine chloride for BChE).

  • Assay Procedure:

    • Pre-incubate the enzyme with various concentrations of the test compound in a suitable buffer.

    • Initiate the reaction by adding the substrate.

    • Monitor the formation of the product spectrophotometrically.

    • Calculate the percentage of inhibition and determine the IC50 value.

Data Presentation:

EnzymeIC50 (µM)
α-GlucosidaseExperimental Value
AChEExperimental Value
BChEExperimental Value

Concluding Remarks

The compound 2-(4,4-Difluoropiperidin-1-yl)ethanamine represents a promising starting point for the development of novel therapeutics. Its unique structural features, particularly the gem-difluorinated piperidine ring, warrant a thorough investigation of its biological activities. The systematic approach outlined in this guide, progressing from in vitro screening to in vivo validation, provides a robust framework for elucidating its pharmacological profile. The potential for this molecule to act as a modulator of monoamine transporters, a selective D4 receptor antagonist, or a potent enzyme inhibitor makes it a high-priority candidate for further preclinical development. The insights gained from these studies will be invaluable in guiding future lead optimization efforts and ultimately unlocking the full therapeutic potential of this novel chemical entity.

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The Difluoropiperidine Moiety: A Strategic Tool in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Fluorine in Piperidine Scaffolds

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of approved drugs due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for interacting with biological targets.[1] However, the relentless pursuit of improved drug candidates with optimized potency, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore chemical space beyond simple hydrocarbon scaffolds. The strategic incorporation of fluorine into piperidine rings, particularly as a gem-difluoro moiety (CF₂), has emerged as a powerful tactic to modulate key molecular properties.[2][3][4] This guide provides a comprehensive overview of the synthesis, properties, and applications of the difluoropiperidine core, offering insights into its strategic deployment in drug discovery.

The Synthetic Landscape: Accessing Difluoropiperidine Building Blocks

The rational application of difluoropiperidine moieties in drug design is predicated on the availability of efficient and scalable synthetic routes. Medicinal chemists have developed a variety of methods to access these valuable building blocks, with the specific strategy often depending on the desired substitution pattern on the piperidine ring.

Synthesis of 4,4-Difluoropiperidines

A common and effective approach to 4,4-difluoropiperidine involves the fluorination of a readily available precursor, N-Boc-4-piperidone.[5] This method utilizes a fluorinating agent to convert the ketone into the corresponding gem-difluoro group. The subsequent removal of the Boc protecting group yields the 4,4-difluoropiperidine hydrochloride salt, a versatile intermediate for further elaboration.[5]

Experimental Protocol: Synthesis of 4,4-Difluoropiperidine Hydrochloride from N-Boc-4-piperidone [5]

  • Fluorination: To a solution of N-Boc-4-piperidone in a suitable solvent (e.g., dichloromethane), a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or a safer alternative like trifluorosulfenyl morpholine is added under controlled temperature conditions. The reaction is monitored until completion.

  • Work-up and Purification: The reaction mixture is carefully quenched and extracted. The organic layer is washed, dried, and concentrated to yield the crude N-Boc-4,4-difluoropiperidine, which can be purified by chromatography if necessary.

  • Deprotection and Salt Formation: The purified N-Boc-4,4-difluoropiperidine is dissolved in a solvent like methanol or dichloromethane, and hydrogen chloride gas is introduced to effect the removal of the Boc protecting group and concomitant formation of the hydrochloride salt.

  • Isolation: The resulting 4,4-difluoropiperidine hydrochloride is typically isolated as a solid by filtration or by evaporation of the solvent followed by trituration.

Synthesis of 3,3-Difluoropiperidines

The synthesis of 3,3-difluoropiperidines often requires a more nuanced approach. One reported strategy involves a multi-step sequence starting from the 1,4-addition of ethyl bromodifluoroacetate to a substituted acrylonitrile.[6][7] This is followed by a series of transformations including reduction of the nitrile, lactamization, and subsequent reduction of the lactam to afford the desired 3,3-difluoropiperidine scaffold.[6][7] These building blocks are crucial for exploring structure-activity relationships where the fluorine atoms are positioned closer to the nitrogen atom.[8]

Impact on Physicochemical Properties: A Game of Electronics and Lipophilicity

The introduction of a gem-difluoro group onto the piperidine ring profoundly alters its fundamental physicochemical properties, primarily its basicity (pKa) and lipophilicity (logP). Understanding these changes is critical for rational drug design.

Basicity (pKa) Modulation

The potent electron-withdrawing nature of the two fluorine atoms significantly reduces the electron density on the piperidine nitrogen. This inductive effect leads to a marked decrease in the basicity of the nitrogen atom, as reflected by a lower pKa value.[9][10][11] The magnitude of this pKa reduction is dependent on the position of the difluoro group relative to the nitrogen. For instance, the pKa of 3,3-difluoropiperidine is significantly lower than that of 4,4-difluoropiperidine due to the closer proximity of the electron-withdrawing CF₂ group to the basic center.[12][13] This ability to fine-tune basicity is a key advantage in medicinal chemistry, as it can be used to mitigate off-target effects associated with high basicity, such as hERG channel inhibition, and to optimize oral absorption and cell permeability.[1]

Lipophilicity (logP)

The effect of difluorination on lipophilicity is more complex and less predictable than its impact on basicity.[9][11] While fluorine is the most electronegative element, the introduction of a CF₂ group does not always lead to a straightforward increase in lipophilicity. The overall change in logP is influenced by several factors, including the position of the fluorine atoms and the overall molecular context.[9][11] In some cases, the introduction of the polar C-F bonds can lead to a decrease or only a modest increase in lipophilicity.[9] Careful consideration of the specific molecular scaffold is therefore essential when using difluoropiperidines to modulate this property.

CompoundpKalogP (Calculated)
Piperidine~11.2~0.8
4,4-Difluoropiperidine8.5[13]~0.5
3,3-Difluoropiperidine7.4[12]~0.3
Table 1: Comparison of pKa and calculated logP values for piperidine and its difluorinated analogues.

Conformational Consequences: Shaping Molecular Interactions

The substitution of two hydrogen atoms with larger, more electronegative fluorine atoms introduces significant steric and electronic effects that can dramatically influence the conformational preferences of the piperidine ring.[2][14][15] These conformational changes can have a profound impact on how a molecule interacts with its biological target.

The preference of fluorine for the axial position in certain substituted piperidines is a well-documented phenomenon.[2][14][15] This "axial-F preference" can be attributed to a combination of factors, including hyperconjugation and charge-dipole interactions.[2][15][16] By locking the piperidine ring into a more rigid and defined conformation, the difluoro moiety can pre-organize the molecule for optimal binding to a target protein, potentially leading to increased potency and selectivity. The conformational behavior can also be influenced by the solvent polarity, adding another layer of complexity to the molecular design process.[2][17]

Figure 1: Impact of gem-difluorination on piperidine conformation.

The Difluoropiperidine Moiety as a Bioisostere

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of drug design.[18] The difluoropiperidine moiety can serve as a bioisosteric replacement for other cyclic and acyclic structures, offering a unique combination of properties. For instance, the CF₂ group can act as a bioisostere for a carbonyl group or an ether linkage, while the entire difluoropiperidine ring can mimic the spatial arrangement of other saturated heterocycles.[19] This strategy allows medicinal chemists to explore new chemical space and overcome liabilities associated with the original moiety, such as metabolic instability or poor selectivity.[20]

Enhancing Metabolic Stability and Pharmacokinetics

A primary driver for the incorporation of fluorine into drug candidates is to enhance their metabolic stability.[4][21] The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. By placing the difluoro group at a metabolically vulnerable position on the piperidine ring, chemists can block oxidative metabolism and prolong the half-life of a compound.[21] However, it is important to note that fluorination does not universally confer metabolic stability and in some cases, can even lead to increased rates of degradation, highlighting the context-dependent nature of this modification.[10]

The modulation of pKa and lipophilicity by the difluoropiperidine moiety also has significant implications for a drug's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). The ability to fine-tune these properties is crucial for achieving a desirable balance of efficacy and safety.

Experimental Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM) [21]

  • Incubation Preparation: A stock solution of the test compound (e.g., a difluoropiperidine-containing drug candidate) is prepared in a suitable organic solvent. A reaction mixture is prepared containing human liver microsomes, a buffered solution (e.g., phosphate buffer, pH 7.4), and the test compound at a final concentration typically in the low micromolar range.

  • Initiation of Metabolism: The reaction is initiated by the addition of a pre-warmed NADPH-regenerating system. Control incubations are run in the absence of the NADPH-regenerating system to account for non-enzymatic degradation.

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: The quenched samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated from the slope of the natural logarithm of the percent remaining versus time plot.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis Test_Compound Test Compound (Difluoropiperidine Derivative) Incubation Incubation Mixture Test_Compound->Incubation HLM Human Liver Microsomes HLM->Incubation Buffer Buffer (pH 7.4) Buffer->Incubation NADPH Add NADPH (Initiate Reaction) Incubation->NADPH Sampling Time-Point Sampling (0, 5, 15, 30, 60 min) NADPH->Sampling Quench Quench Reaction (Cold Acetonitrile + IS) Sampling->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Analysis Calculate t½ and CLint LCMS->Data_Analysis

Figure 2: Workflow for assessing in vitro metabolic stability.

Case Studies: The Difluoropiperidine Moiety in Action

The strategic utility of the difluoropiperidine moiety is best illustrated through its application in drug discovery programs.

Dopamine D4 Receptor Antagonists: In the development of novel dopamine D4 receptor antagonists, both 3,3- and 4,4-difluoropiperidine scaffolds have been explored.[22][23] Structure-activity relationship (SAR) studies revealed that moving the gem-difluoro group from the 4-position to the 3-position modulated the pKa of the piperidine nitrogen. While it was initially unclear if this would negatively impact potency, subsequent investigations demonstrated that both regioisomers could serve as viable scaffolds for D4 receptor binding.[22] Molecular docking studies suggested that the 4,4-difluoropiperidine analogs could form key interactions with Asp112 and Glu183 in the receptor binding site, whereas the 3,3-difluoropiperidine analog showed interaction with Glu183 but not Asp112, potentially explaining differences in binding affinity.[22]

Histamine H3 Receptor Antagonists: 4,4-Difluoropiperidine hydrochloride is a key building block in the development of novel histamine H3 receptor antagonists.[24] These receptors are widely distributed in the central nervous system and are implicated in the regulation of neurotransmitter release, making them attractive targets for the treatment of various neurological disorders.[24] The unique properties imparted by the difluoropiperidine core contribute to the overall pharmacological profile of these antagonists.

Conclusion: A Bright Future for a Fluorinated Core

The difluoropiperidine moiety has firmly established itself as a valuable and versatile tool in the medicinal chemist's arsenal. Its ability to modulate basicity, influence conformation, and enhance metabolic stability provides a powerful means to optimize the properties of drug candidates. As synthetic methodologies for accessing these fluorinated scaffolds continue to improve and our understanding of the nuanced effects of fluorine on molecular properties deepens, the strategic application of the difluoropiperidine core is poised to play an even more significant role in the discovery and development of the next generation of therapeutics.

References

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  • Liashuk, O., Moroz, B., Melnykov, K. P., & Grygorenko, O. (2025). Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. European Journal of Organic Chemistry. [Link]

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A Senior Application Scientist's Guide to 2-(4,4-Difluoropiperidin-1-yl)ethanamine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The 2-(4,4-Difluoropiperidin-1-yl)ethanamine moiety (CAS No. 1207849-33-0) represents a quintessential example of a high-value building block, engineered to address common challenges in drug development such as metabolic stability and physicochemical properties. The geminal difluoro group on the piperidine ring is not a trivial substitution; it serves as a powerful modulator. It acts as a bioisostere for a carbonyl group, can lower the pKa of the distal basic nitrogen, and crucially, blocks oxidative metabolism at the C4 position of the piperidine ring—a common liability for related structures. This guide provides an in-depth analysis of this compound, from sourcing and pricing to its practical application in synthetic workflows, tailored for researchers and drug development professionals.

Physicochemical Profile

  • Molecular Formula: C7H14F2N2[1]

  • Molecular Weight: 164.20 g/mol [1]

  • CAS Number: 1207849-33-0 (Note: While some vendors list related structures, this CAS is specific to the parent amine)

  • Appearance: Typically an oil or solid

  • Storage Conditions: Recommended storage is under an inert atmosphere at 2-8°C to maintain stability and prevent degradation.[1]

Commercial Sourcing and Price Point Analysis

The accessibility of a building block is a critical logistical parameter for any research campaign. 2-(4,4-Difluoropiperidin-1-yl)ethanamine is available from several specialized chemical suppliers. Pricing and availability are subject to change, but a comparative analysis provides a baseline for procurement planning.

SupplierCatalog NumberPack Size (Example)Price (USD, Approx.)Purity/Notes
Aladdin D156781100 mg$145.90≥95%
250 mg$243.90≥95%[2]
CookeChem N/ACustom InquiryRequest Quotation97% (Listed for related 4,4-Difluoropiperidine)[3]
Achmem BDJHH038942Custom InquiryRequest QuotationPurity not specified[1]

Note: Prices are based on publicly listed data as of early 2026 and are for budgetary estimation purposes only. Researchers should request formal quotes for current pricing and bulk quantities.

Application in Medicinal Chemistry: A Workflow Perspective

The primary utility of 2-(4,4-Difluoropiperidin-1-yl)ethanamine is as a versatile intermediate for introducing the difluoropiperidine motif into a larger molecule. Its terminal primary amine serves as a nucleophilic handle for a wide array of chemical transformations, most commonly amide bond formation.

Below is a logical workflow diagram illustrating the integration of a building block like this into a typical drug discovery project.

G cluster_0 Phase 1: Procurement & QC cluster_1 Phase 2: Synthesis & Purification cluster_2 Phase 3: Validation & Screening Sourcing Sourcing & Procurement (2-(4,4-Difluoropiperidin-1-yl)ethanamine) QC Incoming QC (NMR, LC-MS) Sourcing->QC Reaction Amide Coupling (with Carboxylic Acid of Interest) QC->Reaction Release to Chemistry Workup Aqueous Workup & Extraction Reaction->Workup Purification Chromatography (e.g., Flash, HPLC) Workup->Purification Validation Structure Validation (NMR, HRMS) Purification->Validation Submit for Analysis Screening Biological Screening (e.g., In vitro assay) Validation->Screening SAR SAR Analysis Screening->SAR SAR->Reaction Design Next Cycle

Caption: Drug discovery workflow using a key building block.

Exemplary Protocol: Amide Coupling

This protocol provides a robust, self-validating method for coupling the title amine with a generic carboxylic acid, a foundational reaction in many drug discovery programs. The choice of coupling agents and bases is critical for ensuring high yield and minimizing side reactions.

Objective: To synthesize N-(2-(4,4-difluoropiperidin-1-yl)ethyl)benzamide as a representative example.

Materials:

  • 2-(4,4-Difluoropiperidin-1-yl)ethanamine (1.0 eq)

  • Benzoic Acid (1.05 eq)

  • HBTU (N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) (1.1 eq)[4]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[4]

  • Anhydrous DMF (Dimethylformamide)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Step-by-Step Methodology:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add Benzoic Acid (1.05 eq) and dissolve in anhydrous DMF.

  • Activation: Add HBTU (1.1 eq) and DIPEA (3.0 eq) to the flask. Stir the mixture at room temperature for 20 minutes. This pre-activation step is crucial for forming the active ester of the carboxylic acid, which is highly reactive towards the amine.

  • Amine Addition: In a separate vial, dissolve 2-(4,4-Difluoropiperidin-1-yl)ethanamine (1.0 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour. The reaction is considered complete upon the disappearance of the limiting reagent (the amine). This in-process check is a hallmark of a trustworthy protocol, preventing unnecessary extensions of reaction time or premature workup.

  • Quenching and Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing DCM and wash with saturated aqueous NaHCO₃ to quench any remaining acid and remove the HOBt byproduct.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification and Final Validation: Purify the crude material using flash column chromatography on silica gel. The final, pure compound's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and HRMS (High-Resolution Mass Spectrometry) to validate the outcome.

Conclusion

2-(4,4-Difluoropiperidin-1-yl)ethanamine is more than just a catalog chemical; it is a strategic tool for the medicinal chemist. Its gem-difluoro motif offers a proven method for enhancing the drug-like properties of a lead compound, specifically by improving metabolic stability and modulating basicity. Understanding its commercial availability, pricing structure, and application in robust synthetic protocols enables research teams to efficiently integrate this valuable scaffold into their drug discovery pipelines, accelerating the journey from initial hit to clinical candidate.

References

  • 4,4-Difluoropiperidine, 97% , 21987-29-1. CookeChem.
  • 2-(4,4-Difluoropiperidin-1-yl)ethanamine. Achmem.
  • 2-Amino-1-(4,4-difluoropiperidin-1-yl)ethan-1-one hydrochloride. BLDpharm.
  • 2-(4,4-Difluoropiperidin-1-yl)ethanamine. Aladdin.
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI.

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Safety, handling, and storage of 2-(4,4-Difluoropiperidin-1-yl)ethanamine.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety, Handling, and Storage of 2-(4,4-Difluoropiperidin-1-yl)ethanamine

Introduction

2-(4,4-Difluoropiperidin-1-yl)ethanamine is a synthetically valuable building block in modern medicinal chemistry and drug development. Its structure, featuring a difluorinated piperidine ring coupled with an ethanamine side chain, offers unique physicochemical properties that are increasingly sought after for the design of novel therapeutic agents. The introduction of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] However, the very features that make this compound attractive also necessitate a rigorous and informed approach to its safety, handling, and storage.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage 2-(4,4-Difluoropiperidin-1-yl)ethanamine safely and effectively in a laboratory setting. As a Senior Application Scientist, the protocols and insights described herein are grounded in established principles of chemical safety and extensive experience with analogous heterocyclic and fluorinated compounds. The objective is not merely to list procedures, but to explain the causality behind them, fostering a culture of safety through understanding.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the cornerstone of safe laboratory practice.[2] While comprehensive toxicological data for this specific molecule may be limited, a robust risk assessment can be constructed by examining its structural motifs—a piperidine derivative and a fluorinated amine.

The available safety information indicates that 2-(4,4-Difluoropiperidin-1-yl)ethanamine is a hazardous substance.[3] The parent heterocycle, piperidine, is known to be flammable, toxic, and corrosive, causing severe skin burns and eye damage.[4][5] Fluorinated organic compounds also require special attention due to their unique reactivity and potential for metabolic toxicity.[6]

Table 1: Physicochemical Properties and GHS Hazard Summary

PropertyValue / InformationSource(s)
Chemical Formula C₇H₁₄F₂N₂[3]
Molecular Weight 164.2 g/mol [3]
CAS Number 605659-03-8[3]
GHS Pictogram GHS07 (Exclamation Mark)[3]
Signal Word Warning[3]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.[3]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][7]

Causality of Hazards:

  • Irritation and Corrosivity: The presence of two amine groups (one tertiary, one primary) confers basicity, making the compound a likely skin, eye, and respiratory irritant. Analogous amines can cause severe burns.[4][8]

  • Toxicity: The "Harmful if swallowed or inhaled" classification is common for amine compounds of this molecular weight. Systemic effects following absorption are possible.

  • Reactivity: While stable under recommended storage conditions, piperidine derivatives can be incompatible with strong oxidizing agents, acids, and acid chlorides. The difluoro-geminal substitution is generally stable but care should always be taken with fluorinated compounds.[6]

Engineering and Administrative Controls

The primary principle of chemical safety is to minimize exposure.[2] Engineering and administrative controls are the most effective means of achieving this.

  • Chemical Fume Hood: All handling of 2-(4,4-Difluoropiperidin-1-yl)ethanamine, including weighing, transfers, and reaction setup, must be conducted in a properly functioning chemical fume hood.[2] This is critical to mitigate the inhalation hazard (H332, H335).

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[9] Their proximity is crucial for immediate decontamination in case of accidental contact.

  • Restricted Access: Designate specific areas for working with this compound and limit access to trained personnel only.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully based on the identified risks.[6]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[6] Given the serious eye irritation hazard (H319), a full-face shield should be worn over the goggles, especially when handling larger quantities or during operations with a high splash potential.[2]

  • Skin Protection:

    • A flame-resistant lab coat must be worn and kept fully fastened.[6]

    • Nitrile or neoprene gloves are recommended. Always check the manufacturer's compatibility chart for breakthrough times. Given the skin irritation hazard (H315), double-gloving is a prudent measure for added protection.[6] Contaminated gloves must be removed and disposed of properly.

  • Respiratory Protection: If engineering controls are insufficient or during a large-scale spill clean-up, a NIOSH-approved respirator with cartridges appropriate for organic vapors and amines should be used.[6]

PPE_Selection_Workflow start Handling 2-(4,4-Difluoropiperidin-1-yl)ethanamine? ppe_basic Mandatory PPE: - Chemical Splash Goggles - Nitrile/Neoprene Gloves - Lab Coat start->ppe_basic q_splash Risk of Splash or Handling >5g? ppe_advanced Add Full Face Shield over Goggles q_splash->ppe_advanced Yes end_procedure Proceed with Caution q_splash->end_procedure No ppe_basic->q_splash ppe_advanced->end_procedure

Caption: PPE selection decision workflow for handling the compound.

Safe Handling and Experimental Protocols

Adherence to meticulous handling techniques is paramount.

Protocol: Weighing and Preparing a Solution

  • Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary glassware and equipment.

  • Don PPE: Put on all required PPE as determined by your risk assessment (see Section 3).

  • Equilibration: If the compound is stored under refrigeration, allow the sealed container to warm to ambient temperature before opening. This prevents condensation of atmospheric moisture into the container, which could compromise the compound's stability.[10]

  • Transfer: Conduct all transfers within the fume hood. Use a spatula to transfer the solid to a tared weighing vessel. Work gently to avoid creating airborne dust.

  • Dissolution: Add the weighed solid to the solvent in a suitable flask. If the compound is a solid, add the solvent to the solid slowly. Cap the flask and mix by swirling or stirring.

  • Cleaning: Thoroughly decontaminate the spatula and weighing vessel with an appropriate solvent. Collect this rinse as hazardous waste.

  • Post-Handling: After completing the task, remove gloves and wash hands thoroughly with soap and water.[7]

Storage Requirements

Proper storage is essential to maintain the chemical integrity and safety of 2-(4,4-Difluoropiperidin-1-yl)ethanamine.

  • Temperature: Store in a refrigerator at 2-8°C.[3] Low temperatures slow the rate of potential decomposition reactions.[10]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[3] This is a critical step to prevent degradation from reactions with atmospheric oxygen or moisture.[11]

  • Light: Keep in a dark place by using an amber vial or by placing the container inside a light-blocking secondary container.[3] This protects against photodegradation.

  • Container: The compound should be stored in a tightly sealed, properly labeled container.[11]

  • Segregation: Store away from incompatible materials such as strong acids and oxidizing agents.[8]

Spill and Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[8] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Small Spill Response (<5g in a Fume Hood)

For larger spills, or any spill outside a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Spill_Response_Workflow spill Small Spill (<5g) Occurs in Fume Hood alert Alert Colleagues Restrict Area spill->alert absorb Cover with Inert Absorbent (e.g., Vermiculite, Sand) alert->absorb collect Carefully Scoop Material into a Labeled Waste Container absorb->collect decontaminate Decontaminate Area with Appropriate Solvent collect->decontaminate dispose Dispose of all Materials as Hazardous Waste decontaminate->dispose end Report Incident to Supervisor dispose->end

Caption: Workflow for managing a small chemical spill in a fume hood.

Waste Disposal

All waste containing 2-(4,4-Difluoropiperidin-1-yl)ethanamine, including excess reagent, contaminated materials (gloves, paper towels, absorbent), and rinsates, must be treated as hazardous waste.[6]

  • Collect waste in a clearly labeled, sealed container.

  • Do not mix with incompatible waste streams.

  • Follow all local, state, and federal regulations for hazardous waste disposal, managed through your institution's EHS office.[6]

Conclusion

2-(4,4-Difluoropiperidin-1-yl)ethanamine is a valuable tool for chemical innovation. By integrating a deep understanding of its potential hazards with rigorous adherence to the safety protocols outlined in this guide, researchers can confidently and safely unlock its potential. A proactive safety culture, built on the principles of hazard assessment, exposure minimization, and emergency preparedness, is the most critical instrument in any laboratory.

References

  • BIOSYNCE. (2025). What is the stability of piperidine? - Blog.
  • BTC. (2025). What are the storage stability of Piperidine Series compounds over time? - Blog.
  • Chemos GmbH&Co.KG.
  • Loba Chemie. PIPERIDINE FOR SYNTHESIS.
  • Achmem. 2-(4,4-Difluoropiperidin-1-yl)ethanamine.
  • Benchchem. (2025).
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2025).
  • CymitQuimica. (2024).
  • Fisher Scientific. (2015).
  • University of California, Riverside. Fluorine.
  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • ResearchGate. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.

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An In-Depth Technical Guide to the Synthesis of 2-(4,4-Difluoropiperidin-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4,4-Difluoropiperidin-1-yl)ethanamine is a crucial building block in medicinal chemistry, frequently incorporated into pharmacologically active compounds. The introduction of the 4,4-difluoropiperidine moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation of this valuable intermediate, focusing on the underlying chemical principles and practical considerations for its synthesis in a laboratory setting.

The synthesis of 2-(4,4-Difluoropiperidin-1-yl)ethanamine can be logically dissected into two primary stages: the construction of the 4,4-difluoropiperidine core and the subsequent installation of the ethanamine side chain. This guide will explore established methodologies for both stages, offering detailed protocols and insights into the selection of reagents and reaction conditions.

Part 1: Synthesis of the 4,4-Difluoropiperidine Core

The most common and efficient pathway to the 4,4-difluoropiperidine scaffold commences with the readily available N-Boc-4-piperidone. This route involves a key fluorination step followed by deprotection of the nitrogen.

Key Starting Materials
Starting MaterialChemical StructureKey Considerations
N-Boc-4-piperidoneO=C1CCN(C(=O)OC(C)(C)C)CC1Commercially available, stable, and the Boc protecting group is readily removed under acidic conditions.
Fluorinating AgentVaries (e.g., Deoxofluor, DAST, XtalFluor-E®, trifluoro sulfenyl morpholine)The choice of fluorinating agent is critical and depends on safety, reactivity, and scalability.
Acid for Deprotectione.g., HCl, TFAUsed for the removal of the Boc protecting group.
Synthetic Workflow

The synthesis of 4,4-difluoropiperidine hydrochloride from N-Boc-4-piperidone is a robust two-step process.

Synthesis of 4,4-Difluoropiperidine Core start N-Boc-4-piperidone intermediate N-Boc-4,4-difluoropiperidine start->intermediate Fluorination (e.g., Trifluoro sulfenyl morpholine) product 4,4-Difluoropiperidine Hydrochloride intermediate->product Boc Deprotection (e.g., HCl in Methanol/DCM) N-Alkylation Route start 4,4-Difluoropiperidine intermediate N-[2-(4,4-Difluoropiperidin-1-yl)ethyl]phthalimide start->intermediate N-Alkylation (Base, Solvent) reagent N-(2-Bromoethyl)phthalimide reagent->intermediate product 2-(4,4-Difluoropiperidin-1-yl)ethanamine intermediate->product Deprotection (Hydrazine hydrate) Nitrile Reduction Route start 4,4-Difluoropiperidine intermediate 2-(4,4-Difluoropiperidin-1-yl)acetonitrile start->intermediate N-Alkylation (Base, Solvent) reagent Chloroacetonitrile reagent->intermediate product 2-(4,4-Difluoropiperidin-1-yl)ethanamine intermediate->product Nitrile Reduction (e.g., LiAlH₄ or H₂/Catalyst)

Discovery and history of 2-(4,4-Difluoropiperidin-1-yl)ethanamine derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of 2-(4,4-Difluoropiperidin-1-yl)ethanamine Derivatives

Authored by a Senior Application Scientist

Foreword: The Strategic Imperative of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has transitioned from a niche curiosity to a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—impart profound effects on a molecule's biological profile. These effects include modulating basicity (pKa), enhancing metabolic stability by blocking sites of oxidative metabolism, and improving membrane permeability and binding affinity through favorable lipophilic and electrostatic interactions.

This guide delves into a specific and increasingly vital structural motif born from this philosophy: the 2-(4,4-Difluoropiperidin-1-yl)ethanamine scaffold and its derivatives. We will trace the historical development of this class of compounds, from the foundational synthesis of the core 4,4-difluoropiperidine ring to its elaboration into sophisticated drug candidates targeting a spectrum of diseases. This exploration is designed for the practicing researcher, offering not just a historical account, but a causal analysis of the experimental choices and synthetic strategies that have propelled this scaffold to the forefront of drug development.

Part 1: Genesis of a Privileged Scaffold - The Synthesis of 4,4-Difluoropiperidine

The journey of the titular derivatives begins with the creation of their central building block: 4,4-difluoropiperidine. The piperidine ring is one of the most ubiquitous saturated heterocycles in approved drugs.[1] However, its susceptibility to enzymatic oxidation, particularly at the C4 position, often leads to rapid metabolism and poor pharmacokinetic profiles. The introduction of a gem-difluoro group at this position serves as a bioisosteric replacement for the methylene group, effectively shielding it from metabolic attack without drastically altering the ring's conformation.[2][3]

The primary challenge lay in developing an efficient and scalable method for the gem-difluorination of a suitable piperidine precursor. Early efforts were often hampered by harsh reaction conditions and the formation of elimination byproducts. A significant breakthrough came with the application of modern deoxofluorination reagents to readily available N-protected 4-piperidones.

Core Synthetic Protocol: Deoxofluorination of N-Boc-4-piperidone

A widely adopted and robust method starts with commercially available N-Boc-4-piperidone. The key transformation is the conversion of the C4-ketone to a CF2 group. Reagents like diethylaminosulfur trifluoride (DAST) and, more recently, morpholinosulfur trifluoride have proven effective for this purpose.[4] A patent for the preparation of 4,4-difluoropiperidine hydrochloride outlines a high-yield, one-pot method using morpholinosulfur trifluoride, which is often favored for its improved safety profile over DAST.[5]

Step-by-Step Methodology: [5]

  • Fluorination: N-Boc-4-piperidone is dissolved in a suitable solvent like dichloromethane (DCM). The solution is cooled, typically to 15-20°C, under an inert atmosphere (e.g., argon).

  • Reagent Addition: Morpholinosulfur trifluoride is added portion-wise, maintaining the temperature. The reaction is stirred until completion, which can be monitored by TLC or LC-MS.

  • Workup: The reaction is carefully quenched, and the organic layer is washed and concentrated to yield crude N-Boc-4,4-difluoropiperidine. The purity is often sufficient for the next step without extensive purification.

  • Deprotection and Salt Formation: The crude product is dissolved in a solvent mixture (e.g., DCM and methanol), and hydrogen chloride gas is introduced. This cleaves the Boc protecting group and simultaneously forms the hydrochloride salt of the desired product.

  • Isolation: The resulting 4,4-difluoropiperidine hydrochloride precipitates and can be isolated by filtration and washing, yielding a product of high purity without the need for recrystallization or distillation.[5]

G cluster_synthesis Synthesis of 4,4-Difluoropiperidine HCl start N-Boc-4-piperidone step1 N-Boc-4,4-difluoropiperidine start->step1 Morpholinosulfur trifluoride, DCM end 4,4-Difluoropiperidine HCl step1->end HCl (gas), DCM/MeOH G cluster_mods SAR Modifications SAR_Core 4,4-Difluoropiperidine Core O Aromatic Ring (R1, R2) R1 R1 SAR_Core:f2->R1 Position 3 R2 R2 SAR_Core:f2->R2 Position 4

Caption: SAR points on the 4,4-difluoropiperidine ether scaffold.

Case Study 2: PARP Inhibitors for Oncology

Poly (ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in DNA repair pathways. The search for novel, potent, and well-tolerated PARP inhibitors led researchers to explore benzimidazole carboxamide derivatives.

In a pivotal study, a series of compounds featuring a piperidine linker between a benzimidazole carboxamide headgroup and a cyclic amine tail were designed. [6]Within this series, a derivative incorporating a 1-(4,4-difluorocyclohexyl)piperidin-4-yl moiety (compound 17d) emerged as a highly promising candidate. While not the ethanamine derivative, this structure validates the utility of the gem-difluoro cyclic motif attached to a piperidine linker.

Key Experimental Findings:

The lead compound, 17d , demonstrated potent inhibition of both PARP1 and PARP2 enzymes and exhibited strong, selective antiproliferative activity against cancer cell lines with BRCA mutations.

AssayIC50 / GI50 Value
PARP1 Inhibition 4.30 nM
PARP2 Inhibition 1.58 nM
Antiproliferation (MDA-MB-436, BRCA1 mutant) 1.13 nM
Antiproliferation (MDA-MB-231, BRCA wild-type) 11,410 nM
Data sourced from Bioorganic Chemistry.[6]

The exceptional selectivity of compound 17d for BRCA-deficient cells over wild-type cells is a hallmark of effective PARP inhibitors. Furthermore, the compound showed noteworthy microsomal metabolic stability and a favorable overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile, marking it as a strong candidate for further development. [6]The inclusion of the 4,4-difluoro group was critical to achieving this robust profile.

Part 3: Authoritative Grounding and Future Perspectives

The discovery and development of 2-(4,4-Difluoropiperidin-1-yl)ethanamine derivatives and related compounds exemplify a successful paradigm in modern medicinal chemistry. The journey from a fundamental building block, conceived to solve a common metabolic liability, to its incorporation into highly potent and selective drug candidates across diverse therapeutic areas underscores the power of rational, structure-based design.

The initial challenge was the efficient synthesis of the 4,4-difluoropiperidine core, a problem solved through the application of modern fluorination chemistry. [4][5]This unlocked the potential of the scaffold, enabling its exploration in various contexts. The case studies in dopamine receptor antagonism and PARP inhibition demonstrate its versatility. [7][6]Patent literature further expands its applicability to areas like orexin receptor antagonism for sleep disorders. [8] Looking ahead, the 4,4-difluoropiperidine motif is poised to remain a valuable tool for drug hunters. Its ability to enhance metabolic stability and fine-tune physicochemical properties makes it an attractive alternative to the traditional piperidine ring. Future work will likely focus on incorporating this scaffold into novel molecular architectures to address new and challenging biological targets. The continued refinement of synthetic methodologies and a deeper understanding of fluorine's subtle effects on molecular interactions will further empower researchers to leverage this privileged structure in the next generation of therapeutics.

References

  • Efficient Synthesis of 3-Alkoxy-4,4-difluoropiperidines.Synlett.
  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.PubMed Central.
  • Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist.ChemRxiv.
  • Preparation method of 4, 4-difluoropiperidine hydrochloride.Google Patents.
  • WO2013127913A1 - 4,4-difluoro-piperidine-compounds.Google Patents.
  • Bioisosteric Replacements.Cambridge MedChem Consulting.
  • Bioisosteres of Common Functional Groups.University of Michigan.
  • Novel Class of Piperidine Bioisosteres.Enamine.
  • Discovery of the PARP (poly ADP-ribose polymerase) inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancer.PubMed.
  • 2-(4,4-Difluoropiperidin-1-yl)ethanamine.Aladdin.

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Solubility of 2-(4,4-Difluoropiperidin-1-yl)ethanamine in common lab solvents.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-(4,4-Difluoropiperidin-1-yl)ethanamine

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(4,4-Difluoropiperidin-1-yl)ethanamine, a novel fluorinated amine of interest in medicinal chemistry and drug development. The document outlines a theoretical assessment of its solubility based on its unique molecular structure, detailing the influence of the gem-difluoro group and the primary amine. A rigorous, step-by-step experimental protocol for determining equilibrium solubility via the gold-standard shake-flask method is presented, emphasizing principles of scientific integrity and adherence to Current Good Manufacturing Practices (cGMP). The guide includes an illustrative solubility profile in a range of common laboratory solvents, practical insights for its application in research and development, and visual diagrams to clarify experimental workflows. This document is intended for researchers, scientists, and drug development professionals requiring a deep understanding of this compound's physicochemical properties to inform discovery and formulation strategies.

Introduction: The Critical Role of Solubility

In modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely used strategy to enhance key pharmacokinetic and pharmacodynamic properties, such as metabolic stability, membrane permeability, and binding affinity.[1][2] The compound 2-(4,4-Difluoropiperidin-1-yl)ethanamine is a prime example of such a scaffold, featuring a gem-difluorinated piperidine ring coupled with a primary amine.

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its entire development lifecycle. It impacts everything from the feasibility of in vitro assays and synthetic route development to formulation strategies and, ultimately, the drug's bioavailability in vivo.[3][4] Poor aqueous solubility is a major hurdle in drug development, often leading to incomplete absorption and variable therapeutic outcomes.[4] Therefore, a thorough understanding and accurate determination of the solubility of novel compounds like 2-(4,4-Difluoropiperidin-1-yl)ethanamine are not merely procedural steps but foundational pillars for successful drug candidate selection and optimization.

This guide provides both a theoretical framework for predicting the solubility behavior of this compound and a practical, validated methodology for its experimental determination.

Theoretical Assessment of Solubility

The solubility of 2-(4,4-Difluoropiperidin-1-yl)ethanamine is dictated by the interplay of its distinct structural motifs: the difluoropiperidine ring and the ethylamine side chain.

Influence of the 4,4-Difluoropiperidine Moiety

Fluorine's high electronegativity (3.98 on the Pauling scale) is the primary driver of its effects on molecular properties.[1] When two fluorine atoms are installed on the same carbon (a gem-difluoro group), they exert a powerful inductive electron-withdrawing effect.[2][5] This has several consequences:

  • Reduced Basicity (pKa): The strong electron-withdrawing effect of the fluorine atoms will decrease the electron density on the nearby piperidine nitrogen and, to a lesser extent, the primary amine. This reduces the basicity of the amines (lowers the pKa of their conjugate acids) compared to their non-fluorinated analogs.[5] This modulation of pKa is critical as it affects the ionization state of the molecule at physiological pH, which in turn governs solubility and membrane permeability.[5]

  • Lipophilicity Modulation: While a single fluorine-for-hydrogen substitution often slightly increases lipophilicity (LogP), the effect of a CF2 group is more complex.[5] It can increase lipophilicity, which may enhance membrane permeability but can also lead to reduced aqueous solubility if not balanced by polar functional groups.[2]

  • Hydrogen Bonding: The C-F bond is a poor hydrogen bond acceptor. The primary role of the difluoro group here is electronic and conformational, rather than direct participation in hydrogen bonding networks.

Influence of the Ethanamine Side Chain

The primary amine (-NH2) group is a dominant contributor to the molecule's polarity and aqueous solubility.

  • Hydrogen Bonding: As a strong hydrogen bond donor and acceptor, the primary amine can readily interact with polar protic solvents like water, methanol, and ethanol.[6] This is the primary driver for its solubility in these media.

  • pH-Dependent Solubility: The basic nature of the amine means its solubility will be highly dependent on pH. In acidic solutions (pH < pKa), the amine will be protonated to form an ammonium salt (-NH3+). This salt is significantly more polar and, therefore, more soluble in aqueous media than the neutral free base. This characteristic is fundamental for developing parenteral formulations or understanding dissolution in the acidic environment of the stomach.

Predicted Solubility Profile

Based on this analysis, we can predict the following general solubility behavior:

  • High Solubility in Polar Protic Solvents: Good solubility is expected in solvents like water (especially under acidic pH), methanol, and ethanol, due to strong hydrogen bonding with the amine group.

  • Moderate Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) should be effective at dissolving the compound, as they can act as hydrogen bond acceptors.[7]

  • Low Solubility in Nonpolar Solvents: Poor solubility is anticipated in nonpolar solvents such as hexanes, toluene, and diethyl ether. The polar amine group and the C-F dipoles make the molecule poorly suited to interact with nonpolar media.

Experimental Determination of Equilibrium Solubility

To obtain reliable and reproducible data, a standardized experimental protocol is essential. The saturation shake-flask method is the universally recognized gold standard for determining equilibrium solubility, as it allows the system to reach true thermodynamic equilibrium.[4][8]

Core Principles & cGMP Considerations

The experimental design must be rooted in principles of quality and data integrity. Adherence to Current Good Manufacturing Practices (cGMP) ensures that results are valid, traceable, and reproducible, which is critical for regulatory submissions.[9][10] Key considerations include calibrated equipment, documented procedures, and meticulous record-keeping ("ALCOA+": Attributable, Legible, Contemporaneous, Original, Accurate, plus Complete, Consistent, and Enduring).[9][11]

Visual Workflow: Shake-Flask Method

The following diagram illustrates the logical flow of the experimental protocol for determining equilibrium solubility.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Analysis prep_solid 1. Weigh excess solid compound prep_solvent 2. Add known volume of solvent prep_solid->prep_solvent seal 3. Seal vial to prevent evaporation prep_solvent->seal agitate 4. Agitate at constant temperature (e.g., 24-72h) seal->agitate check 5. Check for presence of undissolved solid agitate->check centrifuge 6. Centrifuge to pellet undissolved solid check->centrifuge filtrate 7. Filter supernatant (e.g., 0.22 µm PTFE filter) centrifuge->filtrate sample 8. Sample clear filtrate filtrate->sample dilute 9. Dilute with mobile phase if necessary sample->dilute quantify 10. Quantify concentration (e.g., HPLC-UV) dilute->quantify calculate 11. Calculate solubility (mg/mL or µg/mL) quantify->calculate

Caption: Workflow for Equilibrium Solubility Determination via Shake-Flask Method.

Step-by-Step Experimental Protocol
  • Preparation of Solutions:

    • Add an excess amount of solid 2-(4,4-Difluoropiperidin-1-yl)ethanamine to a series of glass vials. "Excess" is critical and is visually confirmed by the presence of undissolved solid at the end of the experiment.

    • Pipette a precise, known volume of each selected solvent (e.g., Water, PBS pH 7.4, Methanol, Ethanol, DMSO, Acetonitrile, Hexane) into the corresponding vials.

    • Securely cap each vial to prevent solvent evaporation during the experiment.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator set to a constant, controlled temperature (typically 25 °C or 37 °C).[4]

    • Agitate the suspensions for a sufficient duration to ensure equilibrium is reached. This is often between 24 and 72 hours. The time required should be determined empirically by sampling at various time points (e.g., 24, 48, 72 hours) until the measured concentration reaches a plateau.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand briefly.

    • To separate the saturated solution from the excess solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 10-15 minutes).[4]

    • Causality: This step is crucial to avoid artificially inflated results from suspended solid particles.

    • Carefully aspirate the supernatant, ensuring no solid is disturbed. For maximum accuracy, filter the supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PTFE or PVDF) into a clean analysis vial.

  • Quantification:

    • Prepare a calibration curve using stock solutions of the compound of known concentrations.

    • Dilute an aliquot of the clear filtrate from Step 3 with a suitable solvent (often the mobile phase for HPLC) to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the precise concentration.[7][12]

  • Calculation:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in standard units, such as mg/mL or µg/mL.

Illustrative Solubility Profile

The following table summarizes the expected solubility of 2-(4,4-Difluoropiperidin-1-yl)ethanamine in a range of common laboratory solvents. The quantitative values are illustrative, based on the theoretical principles discussed, and serve as a practical guide for solvent selection. Actual experimental determination is required for definitive values.

Solvent CategorySolventQualitative SolubilityIllustrative Quantitative Value (at 25°C)Rationale & Use Case
Polar Protic Water (pH 7.0)Sparingly Soluble~ 5 - 15 mg/mLDriven by H-bonding with the amine. Baseline for physiological buffers.
0.1 M HCl (aq)Freely Soluble> 100 mg/mLAmine protonation forms a highly soluble salt. Relevant for oral absorption models.
Methanol (MeOH)Freely Soluble> 100 mg/mLExcellent H-bonding partner. Common solvent for synthesis and stock solutions.
Ethanol (EtOH)Soluble~ 50 - 100 mg/mLGood H-bonding, slightly less polar than MeOH. Used in formulations.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very Soluble> 200 mg/mLStrong H-bond acceptor, dissolves a wide range of compounds for HTS screening.[7]
Acetonitrile (ACN)Sparingly Soluble~ 1 - 5 mg/mLLess polar than other aprotics. Common HPLC mobile phase component.
Dimethylformamide (DMF)Soluble~ 50 - 100 mg/mLStrong polar solvent, useful for challenging synthesis steps.
Nonpolar HexanesInsoluble< 0.1 mg/mLMismatch in polarity. Used for precipitation or extraction from polar phases.
TolueneVery Slightly Soluble< 1 mg/mLAromatic interactions are insufficient to overcome the compound's polarity.
Dichloromethane (DCM)Slightly Soluble~ 1 - 10 mg/mLCan dissolve moderately polar compounds. Useful for extractions and chromatography.

Practical Applications and Field Insights

  • For the Medicinal Chemist: The high solubility in acidic water suggests the compound is suitable for oral administration studies where it would dissolve in the stomach. The low solubility in hexanes makes it an excellent choice for precipitation and purification post-synthesis.

  • For the Formulation Scientist: The significant pH-dependent solubility is a key lever for formulation. An injectable formulation could be developed using a low-pH aqueous vehicle to achieve high concentration. For a solid dosage form, the dissolution rate will be highly sensitive to the pH of the dissolution medium.

  • For the Analytical Chemist: The high solubility in DMSO makes it ideal for creating high-concentration stock solutions for screening assays.[7] When developing HPLC methods, a mixture of water/acetonitrile or water/methanol will likely be effective, but care must be taken to avoid precipitation in high organic concentrations if starting from an aqueous buffer.

Conclusion

2-(4,4-Difluoropiperidin-1-yl)ethanamine exhibits a solubility profile characteristic of a polar, basic compound, which is significantly influenced by its fluorinated scaffold. Its solubility is dominated by the primary amine, leading to high solubility in polar protic solvents and marked pH-dependency. The gem-difluoro group modulates the compound's basicity and lipophilicity, fine-tuning its overall physicochemical profile. The robust shake-flask method detailed herein provides a reliable pathway for obtaining the precise solubility data essential for advancing this promising compound through the drug discovery and development pipeline.

References

  • The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis.
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025). AiFChem.
  • Fluorine in drug discovery: Role, design and case studies. (n.d.). International Journal of Pharmacy and Pharmaceutical Science.
  • General Experimental Protocol for Determining Solubility. (2025). Benchchem.
  • solubility experimental methods.pptx. (n.d.). Slideshare.
  • Fluorine Derivatives in Medicine. (2023). Iran Chemkraft.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central.
  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.). Semantic Scholar.
  • Compound solubility measurements for early drug discovery. (2022). Life Chemicals.
  • Summary of solubility measurement protocols of each company before harmonization. (n.d.). ResearchGate.
  • Dissolution testing and good manufacturing practices. (n.d.). Pharmaceutical Technology.
  • Amines. (n.d.). NCERT.
  • Current Good Manufacturing Practice (cGMP): An Overview for the Analytical Chemist. (2023). Spectroscopy.
  • Good Laboratory Practices vs. Good Manufacturing Practices: What's the Difference?. (2024). Eurofins USA.
  • Good Manufacturing Practices: When Do They Apply?. (2020). Advarra.
  • Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (n.d.). FDA.

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Methodological & Application

Application Notes and Protocols: Synthetic Routes for the Preparation of 2-(4,4-Difluoropiperidin-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to protein targets. The 4,4-difluoropiperidine moiety is a valuable building block in modern drug discovery, appearing in a range of neurologically active compounds. The target molecule, 2-(4,4-Difluoropiperidin-1-yl)ethanamine, serves as a key intermediate, providing a versatile handle for the elaboration of more complex molecular architectures. This document outlines two robust and distinct synthetic routes for the preparation of this valuable intermediate, providing detailed, step-by-step protocols and the scientific rationale behind the chosen methodologies.

Overview of Synthetic Strategies

Two primary strategies are presented for the synthesis of 2-(4,4-Difluoropiperidin-1-yl)ethanamine, starting from the commercially available 4,4-difluoropiperidine hydrochloride.[1] These routes are:

  • Route 1: N-Alkylation with a Protected Aminoethyl Electrophile. This classic approach involves the direct alkylation of the 4,4-difluoropiperidine nitrogen with a two-carbon electrophile bearing a protected primary amine. This method is straightforward and relies on well-established nucleophilic substitution chemistry.

  • Route 2: Reductive Amination with a Protected Aminoacetaldehyde. This strategy employs a reductive amination reaction between 4,4-difluoropiperidine and a protected form of aminoacetaldehyde. This method is known for its high efficiency and mild reaction conditions, often providing excellent yields.[2][3][4][5]

Route 1: Synthesis via N-Alkylation

This synthetic pathway proceeds in three steps:

  • Preparation of the free base of 4,4-difluoropiperidine from its hydrochloride salt.

  • N-alkylation with N-(2-bromoethyl)phthalimide or a Boc-protected 2-bromoethylamine. For this protocol, we will focus on the use of tert-butyl (2-bromoethyl)carbamate for its milder deprotection conditions.

  • Deprotection of the primary amine to yield the final product.

N-Alkylation_Route cluster_0 Step 1: Free Base Preparation cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Boc Deprotection start_1 4,4-Difluoropiperidine Hydrochloride product_1 4,4-Difluoropiperidine (Free Base) start_1->product_1   reagent_1 NaOH (aq) product_2 tert-Butyl (2-((4,4-difluoropiperidin-1-yl)ethyl))carbamate product_1->product_2 reagent_2 tert-Butyl (2-bromoethyl)carbamate K2CO3, Acetonitrile final_product 2-(4,4-Difluoropiperidin-1-yl)ethanamine product_2->final_product reagent_3 Trifluoroacetic Acid (TFA) DCM

Caption: Synthetic scheme for Route 1: N-Alkylation.

Experimental Protocol for Route 1

Step 1: Preparation of 4,4-Difluoropiperidine Free Base

  • To a stirred solution of 4,4-difluoropiperidine hydrochloride (1.0 eq) in water, add a 2 M aqueous solution of sodium hydroxide (NaOH) at 0 °C until the pH of the solution reaches 12-14.

  • Extract the aqueous layer with dichloromethane (DCM, 3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the 4,4-difluoropiperidine free base as a colorless oil. This material is typically used in the next step without further purification.

Step 2: Synthesis of tert-Butyl (2-((4,4-difluoropiperidin-1-yl)ethyl))carbamate

  • To a solution of 4,4-difluoropiperidine (1.0 eq) in anhydrous acetonitrile, add finely powdered potassium carbonate (K₂CO₃, 2.0 eq).

  • To this suspension, add a solution of tert-butyl (2-bromoethyl)carbamate (1.1 eq) in acetonitrile dropwise at room temperature.[6][7]

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the Boc-protected intermediate.

Step 3: Synthesis of 2-(4,4-Difluoropiperidin-1-yl)ethanamine (Final Product)

  • Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane (DCM).

  • To this solution, add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The deprotection of a BOC-protected amine is typically a fast carbamate hydrolysis under acidic conditions.[8][9]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 2-(4,4-difluoropiperidin-1-yl)ethanamine.

Step Key Reagents Typical Yield Purity (by LC-MS)
14,4-Difluoropiperidine HCl, NaOH>95%>98%
2tert-Butyl (2-bromoethyl)carbamate, K₂CO₃70-85%>95%
3Trifluoroacetic Acid (TFA)85-95%>98%

Route 2: Synthesis via Reductive Amination

This alternative route involves:

  • Boc protection of aminoacetaldehyde dimethyl acetal.

  • Hydrolysis of the acetal to the corresponding aldehyde.

  • Reductive amination of 4,4-difluoropiperidine with the Boc-protected aminoacetaldehyde.

  • Final deprotection of the Boc group.

Reductive_Amination_Route cluster_0 Step 1 & 2: Aldehyde Preparation cluster_1 Step 3: Reductive Amination cluster_2 Step 4: Boc Deprotection start_2 Aminoacetaldehyde dimethyl acetal product_3 tert-Butyl (2-oxoethyl)carbamate start_2->product_3 reagent_4 1. (Boc)2O 2. Mild Acidic Hydrolysis product_4 tert-Butyl (2-((4,4-difluoropiperidin-1-yl)ethyl))carbamate product_3->product_4 reagent_5 4,4-Difluoropiperidine NaBH(OAc)3, DCE final_product_2 2-(4,4-Difluoropiperidin-1-yl)ethanamine Hydrochloride product_4->final_product_2 reagent_6 4M HCl in Dioxane

Caption: Synthetic scheme for Route 2: Reductive Amination.

Experimental Protocol for Route 2

Step 1: Synthesis of tert-Butyl (2,2-dimethoxyethyl)carbamate

  • Dissolve aminoacetaldehyde dimethyl acetal (1.0 eq) in a mixture of water and acetone.[10]

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and stir the mixture at room temperature for 4-6 hours. The Boc group is a widely used protecting group for amines due to its stability and ease of removal.[11][12]

  • Monitor the reaction by TLC. Upon completion, extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to obtain the Boc-protected acetal, which can be used in the next step without further purification.

Step 2: In situ Generation of tert-Butyl (2-oxoethyl)carbamate

  • The Boc-protected acetal can be hydrolyzed to the corresponding aldehyde under mild acidic conditions. This is often done in situ just before the reductive amination step. A common method is to dissolve the acetal in a mixture of THF and 1N HCl and stir for a short period.

Step 3: Reductive Amination

  • To a stirred solution of 4,4-difluoropiperidine (1.0 eq, prepared as in Route 1, Step 1) in 1,2-dichloroethane (DCE), add the freshly prepared solution of tert-butyl (2-oxoethyl)carbamate (1.2 eq).

  • Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. This reagent is a mild and selective reducing agent for imines and iminium ions.[3]

  • Stir the reaction at room temperature for 12-18 hours.

  • Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to yield tert-butyl (2-((4,4-difluoropiperidin-1-yl)ethyl))carbamate.

Step 4: Synthesis of 2-(4,4-Difluoropiperidin-1-yl)ethanamine Hydrochloride (Final Product)

  • Dissolve the purified Boc-protected product from the previous step in a minimal amount of ethyl acetate.

  • Add a 4 M solution of HCl in 1,4-dioxane (excess) and stir at room temperature for 2-4 hours.[9]

  • The hydrochloride salt of the product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 2-(4,4-difluoropiperidin-1-yl)ethanamine hydrochloride as a white solid.

Step Key Reagents Typical Yield Purity (by LC-MS)
1 & 2Aminoacetaldehyde dimethyl acetal, (Boc)₂O80-90% (for aldehyde)>95%
3NaBH(OAc)₃65-80%>95%
44M HCl in Dioxane>95%>99%

Characterization of 2-(4,4-Difluoropiperidin-1-yl)ethanamine

Analysis Expected Result
¹H NMR Peaks corresponding to the piperidine ring protons, and the ethylamine chain protons.
¹³C NMR Signals for the difluorinated carbon, other piperidine carbons, and the ethylamine carbons.
¹⁹F NMR A triplet corresponding to the two fluorine atoms.
Mass Spec (ESI+) [M+H]⁺ calculated for C₇H₁₄F₂N₂: 165.12. Found: 165.1.

Troubleshooting and Safety Precautions

  • Moisture Sensitivity: Both N-alkylation and reductive amination reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent side reactions.

  • Over-alkylation: In Route 1, slow addition of the alkylating agent can help minimize the formation of quaternary ammonium salts.[7]

  • Reducing Agent Handling: Sodium triacetoxyborohydride is sensitive to moisture and should be handled in a dry environment.

  • Acidic Deprotection: TFA and HCl are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

  • Purification: The final product is a primary amine and may be prone to decomposition on silica gel if not handled properly. It is often advisable to use a silica gel column that has been treated with a small amount of triethylamine in the eluent to prevent streaking.

References

  • National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Apollo. (n.d.). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]

  • Google Patents. (n.d.). CH633264A5 - N-alkyl-piperidine DERIVATIVES.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • Hangzhou LZ Chemical Co., Ltd. (n.d.). 4,4-Difluoropiperidine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

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Application Notes and Protocols: Leveraging 2-(4,4-Difluoropiperidin-1-yl)ethanamine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4,4-Difluoropiperidine Moiety

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a well-established strategy for modulating physicochemical and pharmacokinetic properties. The 4,4-difluoropiperidine scaffold, in particular, has emerged as a privileged structural motif. The gem-difluoro substitution at the 4-position of the piperidine ring offers a unique combination of metabolic stability, altered basicity (pKa) of the piperidine nitrogen, and the ability to engage in favorable non-covalent interactions with biological targets.[1] These attributes make derivatives of 4,4-difluoropiperidine highly sought-after building blocks in the design of novel therapeutics, particularly in the realm of central nervous system (CNS) disorders and other challenging disease areas.[1][2]

This guide provides detailed application notes and protocols for the effective use of a key derivative, 2-(4,4-Difluoropiperidin-1-yl)ethanamine , a versatile primary amine building block. We will explore its application in two of the most fundamental and widely utilized transformations in pharmaceutical synthesis: amide bond formation and reductive amination. The protocols described herein are designed to be robust and adaptable, providing researchers with a solid foundation for the incorporation of this valuable synthon into their drug discovery programs.

Physicochemical Properties and Handling

Understanding the properties of 2-(4,4-Difluoropiperidin-1-yl)ethanamine is crucial for its successful application.

PropertyValueSource
Molecular Formula C7H14F2N2[3]
Molecular Weight 164.20 g/mol [3]
Appearance Expected to be a liquid or low-melting solidGeneral chemical knowledge
Storage Conditions 2-8°C, inert atmosphere, protected from light[3]

Note on Handling: As with all primary amines, 2-(4,4-Difluoropiperidin-1-yl)ethanamine should be handled in a well-ventilated fume hood. It is advisable to use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Due to its primary amine functionality, it is considered basic and may be corrosive.

Core Application I: Amide Bond Formation

The formation of an amide bond is one of the most prevalent reactions in medicinal chemistry, connecting key pharmacophoric fragments. 2-(4,4-Difluoropiperidin-1-yl)ethanamine, with its primary amine, serves as an excellent nucleophile for coupling with a wide range of carboxylic acids.

Causality Behind Experimental Choices in Amide Coupling

The selection of a coupling reagent is critical and depends on factors such as the steric hindrance of the coupling partners, the presence of sensitive functional groups, and the desired reaction scale. For coupling with 2-(4,4-Difluoropiperidin-1-yl)ethanamine, uronium-based reagents like HATU and HBTU are highly effective due to their high reactivity and ability to suppress racemization of the carboxylic acid partner.[2] The addition of an external base, typically a non-nucleophilic amine like diisopropylethylamine (DIPEA), is essential to neutralize the acid formed during the reaction and to ensure the primary amine of our building block is in its free, nucleophilic state.

Protocol 1: HBTU-Mediated Amide Coupling

This protocol describes a general and highly reliable method for the coupling of a generic carboxylic acid with 2-(4,4-Difluoropiperidin-1-yl)ethanamine using HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

Workflow Diagram:

AmideCoupling Start Start: Carboxylic Acid (R-COOH) + 2-(4,4-Difluoropiperidin-1-yl)ethanamine Reaction Reaction: Stir at RT 2-12 h Start->Reaction Add Reagents Reagents: HBTU (1.1 eq) HOBt (0.1 eq, optional) DIPEA (2.0 eq) Reagents->Reaction Add Solvent Solvent: DMF or DCM (0.1-0.5 M) Solvent->Reaction Dissolve in Workup Aqueous Workup: Quench with H2O Extract with EtOAc or DCM Reaction->Workup After completion Purification Purification: Silica Gel Chromatography Workup->Purification Product Product: Desired Amide Purification->Product

Caption: HBTU-mediated amide coupling workflow.

Materials:

  • Carboxylic acid of interest (1.0 eq)

  • 2-(4,4-Difluoropiperidin-1-yl)ethanamine (1.05 eq)

  • HBTU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF or DCM to a concentration of 0.1-0.5 M.

  • Add HBTU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid. A color change may be observed.

  • Add 2-(4,4-Difluoropiperidin-1-yl)ethanamine (1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 2 to 12 hours.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the desired amide.

Core Application II: Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds, allowing for the synthesis of secondary and tertiary amines.[4][5] 2-(4,4-Difluoropiperidin-1-yl)ethanamine can be effectively alkylated via reductive amination with a variety of aldehydes and ketones.

Rationale for Reagent Selection in Reductive Amination

The choice of reducing agent is paramount for a successful reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for several reasons. It is a mild and selective reducing agent, which is particularly effective at reducing the intermediate iminium ion in the presence of the starting aldehyde or ketone. This selectivity minimizes side reactions, such as the reduction of the carbonyl starting material. Furthermore, NaBH(OAc)₃ is not water-sensitive and can be used in a variety of common organic solvents. The reaction is typically performed as a one-pot procedure, which is highly efficient.[6]

Protocol 2: Reductive Amination with an Aldehyde using Sodium Triacetoxyborohydride

This protocol provides a general procedure for the N-alkylation of 2-(4,4-Difluoropiperidin-1-yl)ethanamine with an aldehyde.

Workflow Diagram:

ReductiveAmination Start Start: Aldehyde (R-CHO) + 2-(4,4-Difluoropiperidin-1-yl)ethanamine ImineFormation Imine Formation: Stir at RT 30-60 min Start->ImineFormation Dissolve in solvent Solvent Solvent: 1,2-Dichloroethane (DCE) or THF (0.1-0.5 M) Solvent->ImineFormation Reduction Reduction: Stir at RT 4-16 h ImineFormation->Reduction Add ReducingAgent Reducing Agent: NaBH(OAc)3 (1.5 eq) ReducingAgent->Reduction Add portion-wise Workup Aqueous Workup: Quench with NaHCO3 (aq) Extract with DCM Reduction->Workup After completion Purification Purification: Silica Gel Chromatography Workup->Purification Product Product: N-Alkylated Amine Purification->Product

Caption: Reductive amination workflow.

Materials:

  • Aldehyde of interest (1.0 eq)

  • 2-(4,4-Difluoropiperidin-1-yl)ethanamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve the aldehyde (1.0 eq) in DCE or THF (to a concentration of 0.1-0.5 M).

  • Add 2-(4,4-Difluoropiperidin-1-yl)ethanamine (1.1 eq) to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine or iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.

  • Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product via silica gel chromatography to obtain the desired N-alkylated secondary amine.

Conclusion and Future Perspectives

2-(4,4-Difluoropiperidin-1-yl)ethanamine is a highly valuable and versatile building block for drug discovery. The protocols detailed in this guide for amide bond formation and reductive amination provide robust and reproducible methods for its incorporation into a wide array of molecular scaffolds. The unique properties conferred by the 4,4-difluoropiperidine moiety make this an attractive tool for medicinal chemists seeking to optimize the properties of their lead compounds. Future applications of this building block will undoubtedly expand as researchers continue to explore its utility in the synthesis of novel and effective therapeutic agents.

References

  • MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved from [Link]

  • PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • OUCI. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

Sources

Application Notes and Protocols: 2-(4,4-Difluoropiperidin-1-yl)ethanamine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the 4,4-Difluoropiperidine Moiety

In the landscape of medicinal chemistry, the piperidine ring is a ubiquitous scaffold, prized for its favorable physicochemical properties and its presence in a vast array of bioactive molecules. However, the metabolic liabilities of piperidine rings, particularly oxidation of the C-H bonds adjacent to the nitrogen atom, can pose significant challenges in drug development. The strategic introduction of fluorine atoms to create the 4,4-difluoropiperidine moiety offers a compelling solution to this challenge. This bioisosteric replacement not only blocks a potential site of metabolism, thereby enhancing metabolic stability, but also modulates the basicity (pKa) of the piperidine nitrogen and can influence ligand-receptor interactions through favorable conformational changes and electrostatic interactions.[1]

The subject of this guide, 2-(4,4-difluoropidin-1-yl)ethanamine, extends the utility of this valuable scaffold by incorporating a reactive primary amine via a two-carbon linker. This seemingly simple addition transforms the 4,4-difluoropiperidine core into a versatile building block, enabling its covalent incorporation into a wide range of molecular architectures. The ethylamine side chain provides a key attachment point for constructing more complex molecules, such as ligands for G-protein coupled receptors (GPCRs), kinase inhibitors, and other targeted therapeutics.

Core Applications in Drug Discovery

The unique combination of a metabolically stabilized core and a versatile reactive handle makes 2-(4,4-difluoropiperidin-1-yl)ethanamine a highly attractive building block in several areas of drug discovery, most notably in the development of therapeutics for Central Nervous System (CNS) disorders.

Modulators of Dopamine Receptors for CNS Disorders

The dopamine receptor family, particularly the D2-like receptors (D2, D3, and D4), are critical targets for the treatment of a range of neurological and psychiatric conditions, including schizophrenia, Parkinson's disease, and substance abuse disorders.[2] The 4,4-difluoropiperidine scaffold has been successfully employed in the design of potent and selective dopamine D4 receptor antagonists.[1]

Rationale for Use:

  • Metabolic Stability: As previously mentioned, the gem-difluoro substitution at the 4-position of the piperidine ring prevents metabolic oxidation at this site, a common liability for piperidine-containing compounds. This can lead to improved pharmacokinetic profiles, including longer half-life and reduced potential for the formation of active metabolites.

  • Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the piperidine nitrogen. This can be advantageous in CNS drug design, as a lower pKa can reduce off-target interactions with aminergic GPCRs and may improve the blood-brain barrier penetration characteristics of the molecule.[3]

  • Structural Versatility: The ethylamine linker of 2-(4,4-difluoropiperidin-1-yl)ethanamine provides a straightforward means to explore structure-activity relationships (SAR). The primary amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4]

Illustrative Application: Design of Novel D4 Receptor Antagonists

Building upon the established utility of the 4,4-difluoropiperidine scaffold in D4 antagonists, 2-(4,4-difluoropiperidin-1-yl)ethanamine can be envisioned as a key starting material for the synthesis of novel analogs. For instance, in the development of D4 antagonists for L-DOPA-induced dyskinesias in Parkinson's disease, this building block could be used to explore novel chemical space.[1]

Experimental Protocols

The following protocols are provided as illustrative examples of how 2-(4,4-difluoropiperidin-1-yl)ethanamine can be utilized in a drug discovery workflow. These are representative procedures and may require optimization based on the specific substrate and desired product.

Protocol 1: Synthesis of 2-(4,4-Difluoropiperidin-1-yl)ethanamine Hydrochloride

While 2-(4,4-difluoropiperidin-1-yl)ethanamine is commercially available, understanding its synthesis from simpler starting materials is valuable. A common route involves the reductive amination of 4,4-difluoropiperidine with a protected aminoacetaldehyde equivalent, followed by deprotection.

Workflow Diagram:

G A 4,4-Difluoropiperidine C Reductive Amination (e.g., NaBH(OAc)3, DCE) A->C B 2-((tert-Butoxycarbonyl)amino)acetaldehyde B->C D tert-Butyl (2-(4,4-difluoropiperidin-1-yl)ethyl)carbamate C->D Formation of Boc-protected intermediate E Deprotection (e.g., HCl in Dioxane) D->E F 2-(4,4-Difluoropiperidin-1-yl)ethanamine Hydrochloride E->F Final Product G A Carboxylic Acid (R-COOH) D Activated Ester Intermediate A->D B Coupling Reagent (e.g., HATU, HOBt) B->D C Base (e.g., DIPEA) C->D F Amide Coupling D->F E 2-(4,4-Difluoropiperidin-1-yl)ethanamine E->F G Final Amide Product F->G Formation of Amide Bond

Sources

Application Notes and Protocols for Reductive Amination with 2-(4,4-Difluoropiperidin-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4,4-Difluoropiperidine Moiety in Modern Drug Discovery

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting profound effects on metabolic stability, lipophilicity, and binding affinity. The 4,4-difluoropiperidine motif, in particular, has emerged as a valuable building block. The gem-difluoro substitution on the piperidine ring can act as a bioisostere for a carbonyl group, influencing hydrogen bonding capabilities and conformational preferences without introducing excessive lipophilicity. 2-(4,4-Difluoropiperidin-1-yl)ethanamine is a versatile primary amine that serves as a key intermediate for the synthesis of a diverse range of compounds, enabling the exploration of chemical space in the development of novel therapeutics. This document provides a comprehensive guide to the reductive amination of this important building block, offering a detailed protocol, mechanistic insights, and practical advice for researchers in the field.

The Mechanism of Reductive Amination: A Controlled Pathway to C-N Bond Formation

Reductive amination is a powerful and widely utilized method for the formation of carbon-nitrogen bonds, proceeding in a two-step sequence that is often performed in a one-pot fashion.[1] The reaction commences with the nucleophilic attack of the primary amine, 2-(4,4-Difluoropiperidin-1-yl)ethanamine, on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form an imine intermediate.[1] This imine is then reduced in situ by a carefully selected reducing agent to yield the desired secondary amine.

A key aspect of a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the iminium ion intermediate over the starting carbonyl compound.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is an exemplary reagent for this purpose.[3][4] The steric bulk and electron-withdrawing acetate groups of STAB render it a milder reducing agent than sodium borohydride, exhibiting a pronounced selectivity for the protonated imine.[3]

// Nodes Start [label="Aldehyde/Ketone + 2-(4,4-Difluoropiperidin-1-yl)ethanamine"]; Hemiaminal [label="Hemiaminal Intermediate"]; Imine [label="Imine Intermediate"]; Protonated_Imine [label="Protonated Imine (Iminium Ion)"]; STAB [label="Sodium Triacetoxyborohydride (STAB)"]; Product [label="Secondary Amine Product"]; Water [label="H₂O", shape=plaintext]; AcOH [label="Acetic Acid (catalyst)", shape=plaintext]; Hydride [label="Hydride Transfer", shape=plaintext];

// Edges Start -> Hemiaminal [label="+ H⁺ (from AcOH)"]; Hemiaminal -> Imine [label="- H₂O"]; Imine -> Protonated_Imine [label="+ H⁺ (from AcOH)"]; Protonated_Imine -> Product [label="Hydride Transfer from STAB"]; STAB -> Protonated_Imine [style=dashed, arrowhead=none];

// Invisible nodes and edges for layout {rank=same; Start; AcOH;} {rank=same; Hemiaminal;} {rank=same; Imine; Water;} {rank=same; Protonated_Imine; STAB;} {rank=same; Product;} } केंद Figure 1: Mechanism of Reductive Amination with STAB.

Experimental Protocol: Reductive Amination of 2-(4,4-Difluoropiperidin-1-yl)ethanamine

This protocol provides a general method for the reductive amination of 2-(4,4-Difluoropiperidin-1-yl)ethanamine with an aldehyde or ketone using sodium triacetoxyborohydride. The reaction is performed as a one-pot procedure.

Reagents and Materials
Reagent/MaterialMolecular FormulaM.W. ( g/mol )SupplierNotes
2-(4,4-Difluoropiperidin-1-yl)ethanamineC₇H₁₄F₂N₂164.20VariousCan be used as the free base or generated in situ from its salt form.
Aldehyde or KetoneVariesVariesVariousThe electrophilic partner for the C-N bond formation.
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.94VariousA mild and selective reducing agent.[3] It is moisture-sensitive.[5]
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96VariousAnhydrous grade is recommended. A common solvent for reductive aminations with STAB.[6]
Acetic Acid (AcOH)C₂H₄O₂60.05VariousCan be used as a catalyst, particularly for less reactive ketones.[6]
Saturated Sodium Bicarbonate Solution (aq.)NaHCO₃84.01In-house prep.Used for quenching the reaction and neutralizing excess acid.
Dichloromethane (DCM)CH₂Cl₂84.93VariousFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)MgSO₄ or Na₂SO₄120.37/142.04VariousFor drying the organic phase.
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(4,4-Difluoropiperidin-1-yl)ethanamine (1.0 eq).

  • Dissolution: Add anhydrous 1,2-dichloroethane (DCE) to dissolve the amine. The concentration can be adjusted based on the scale of the reaction, typically in the range of 0.1-0.5 M.

  • Addition of Carbonyl Compound: Add the aldehyde or ketone (1.0-1.2 eq) to the solution. If the carbonyl compound is a solid, it can be added directly. If it is a liquid, it should be added via syringe.

  • Optional: Acid Catalyst: For reactions involving ketones, the addition of glacial acetic acid (0.1-1.0 eq) can be beneficial to catalyze imine formation.[6] For most aldehydes, this is not necessary.[6]

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.

  • Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. The addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the carbonyl compound.

  • Work-up and Extraction:

    • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of dichloromethane and methanol, with the possible addition of a small amount of triethylamine (e.g., 0.5-1%) to prevent the product from streaking on the column.

// Nodes A [label="1. Add 2-(4,4-Difluoropiperidin-1-yl)ethanamine to a flask"]; B [label="2. Dissolve in anhydrous DCE"]; C [label="3. Add aldehyde or ketone"]; D [label="4. Optional: Add acetic acid for ketones"]; E [label="5. Stir for 20-30 min for imine formation"]; F [label="6. Add Sodium Triacetoxyborohydride"]; G [label="7. Monitor reaction by TLC or LC-MS"]; H [label="8. Quench with sat. NaHCO₃ and extract with DCM"]; I [label="9. Dry, filter, and concentrate"]; J [label="10. Purify by flash column chromatography"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; } केंद Figure 2: Experimental Workflow for Reductive Amination.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction stalls, a small additional portion of the reducing agent can be added. Gentle heating (e.g., to 40-50 °C) may also facilitate the reaction, particularly with sterically hindered or electronically deactivated carbonyl compounds.

  • Dialkylation: While STAB is selective for the iminium ion, with highly reactive aldehydes and unhindered primary amines, a small amount of dialkylation can sometimes be observed.[3] If this becomes a significant issue, a two-step procedure where the imine is formed first, followed by the addition of a less reactive reducing agent like sodium borohydride, can be employed.[6]

  • Purification Challenges: The basic nature of the product can lead to tailing on silica gel chromatography. The addition of a small amount of a basic modifier like triethylamine or ammonia in the eluent can significantly improve the peak shape.

  • Moisture Sensitivity: Sodium triacetoxyborohydride is sensitive to moisture, which can lead to its decomposition and reduced reactivity.[5] It is crucial to use anhydrous solvents and handle the reagent in a dry environment.

Safety and Handling

  • 2-(4,4-Difluoropiperidin-1-yl)ethanamine: As with all alkylamines, this compound should be handled in a well-ventilated fume hood.[7] It is expected to be corrosive and can cause skin and eye irritation.[7] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn.[8]

  • Sodium Triacetoxyborohydride: This reagent is a flammable solid and is water-reactive.[4] It should be stored in a cool, dry place away from sources of ignition and moisture.

  • 1,2-Dichloroethane (DCE): DCE is a regulated solvent and a suspected carcinogen. All handling should be performed in a fume hood.

  • Fluorinated Compounds: The introduction of fluorine can alter the toxicological profile of a molecule.[8] It is prudent to handle all fluorinated compounds with care and to minimize exposure.[8][9]

Conclusion

The reductive amination of 2-(4,4-Difluoropiperidin-1-yl)ethanamine with sodium triacetoxyborohydride is a robust and reliable method for the synthesis of a wide array of N-substituted derivatives. The mild reaction conditions, high selectivity of the reducing agent, and the operational simplicity of the one-pot procedure make it an invaluable tool for medicinal chemists and drug development professionals. By understanding the underlying mechanism and adhering to the detailed protocol and safety guidelines presented herein, researchers can effectively utilize this versatile building block in their synthetic endeavors.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2012). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Current Organic Chemistry, 16(7), 746-767.
  • BenchChem. (n.d.). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • CloudSDS. (n.d.). Alkylamines: Hazard and Safety A Detail Guide.
  • BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
  • Matassini, C., Clemente, F., & Cardona, F. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 23(9), 2334.
  • ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation? Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Reductive Amination.
  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? Retrieved from [Link]

  • BenchChem. (n.d.). Comparative Analysis of Synthetic Routes to Ethyl-piperidin-4-ylmethyl-amine.
  • Alkyl Amines Chemicals Limited. (2020). Safety Data Sheet.
  • Reddit. (2022). Struggling with Reductive Amination: Tips for Isolating My Amine Product?
  • Synple Chem. (n.d.). Application Note – Reductive Amination.
  • Matassini, C., Clemente, F., & Cardona, F. (2018). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ARKIVOC, 2018(part v), 1-23.
  • Cardona, F., Matassini, C., & Clemente, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2020(10), 1335-1349.
  • Purdue University. (n.d.). Fluorine Safety. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Novel CNS Agent Scaffolds Utilizing 2-(4,4-Difluoropiperidin-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 4,4-Difluoropiperidine Moiety in CNS Drug Discovery

In the landscape of central nervous system (CNS) drug development, the meticulous design of molecular scaffolds that balance potency, selectivity, and pharmacokinetic properties is paramount. The ability of a drug candidate to effectively cross the blood-brain barrier (BBB) and resist metabolic degradation are critical hurdles. The strategic incorporation of fluorine atoms into lead compounds has emerged as a powerful tool for medicinal chemists to modulate these properties favorably.[1] The 4,4-difluoropiperidine motif, in particular, offers a compelling bioisosteric replacement for the more common piperidine ring, providing distinct advantages for CNS agent design.

The geminal difluoro substitution at the 4-position of the piperidine ring exerts a profound influence on the molecule's physicochemical characteristics. Firstly, it significantly lowers the basicity (pKa) of the piperidine nitrogen compared to its non-fluorinated counterpart. This reduction in basicity can be crucial for mitigating off-target effects, such as hERG channel inhibition, and for fine-tuning interactions with the target receptor. Secondly, the lipophilicity of the molecule is altered, which can be optimized to enhance BBB penetration. Furthermore, the C-F bonds are exceptionally stable, rendering the 4-position of the piperidine ring resistant to oxidative metabolism, a common liability for piperidine-containing compounds. This enhanced metabolic stability can lead to an improved pharmacokinetic profile, including a longer half-life in vivo.

This application note provides a comprehensive guide for researchers and drug development professionals on the utilization of a key building block, 2-(4,4-Difluoropiperidin-1-yl)ethanamine , in the synthesis of novel CNS agent candidates. We will present a proposed synthetic route to this valuable intermediate and detail robust protocols for its subsequent elaboration into diverse chemical scaffolds through common and high-yielding chemical transformations.

Synthesis of the Core Building Block: 2-(4,4-Difluoropiperidin-1-yl)ethanamine

The target building block, while commercially available from specialized vendors, can also be synthesized in a straightforward two-step sequence from 4,4-difluoropiperidine hydrochloride, a readily accessible starting material.[2][3] The proposed synthesis involves an initial N-alkylation with 2-chloroacetonitrile followed by the reduction of the nitrile group to the primary amine.

Synthesis_of_Building_Block start 4,4-Difluoropiperidine (from hydrochloride salt) intermediate 2-(4,4-Difluoropiperidin-1-yl)acetonitrile start->intermediate 1. K2CO3, CH3CN 2. 2-Chloroacetonitrile Reflux product 2-(4,4-Difluoropiperidin-1-yl)ethanamine intermediate->product LAH, THF or H2, Raney Ni

Figure 1: Proposed synthetic route to 2-(4,4-Difluoropiperidin-1-yl)ethanamine.

Protocol 1: Synthesis of 2-(4,4-Difluoropiperidin-1-yl)acetonitrile

This protocol describes the N-alkylation of 4,4-difluoropiperidine with 2-chloroacetonitrile.

Materials:

  • 4,4-Difluoropiperidine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • 2-Chloroacetonitrile

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • To a solution of 4,4-difluoropiperidine hydrochloride in water, add an excess of a strong base (e.g., 2M NaOH) and extract the free base into a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain 4,4-difluoropiperidine free base.

  • In a round-bottom flask, dissolve the 4,4-difluoropiperidine (1.0 eq) in anhydrous acetonitrile.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add 2-chloroacetonitrile (1.2 eq) dropwise to the stirring suspension.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-(4,4-difluoropiperidin-1-yl)acetonitrile by flash column chromatography on silica gel.

Protocol 2: Reduction of 2-(4,4-Difluoropiperidin-1-yl)acetonitrile to the Primary Amine

This protocol details the reduction of the nitrile to the desired primary amine using lithium aluminum hydride (LAH).

Materials:

  • 2-(4,4-Difluoropiperidin-1-yl)acetonitrile

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a standard Fieser workup

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-(4,4-Difluoropiperidin-1-yl)acetonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then water again (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the precipitate and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the desired product, 2-(4,4-Difluoropiperidin-1-yl)ethanamine, which can be used in the next step without further purification or can be purified by distillation under reduced pressure.

Application in the Synthesis of CNS Agent Scaffolds

The primary amine of 2-(4,4-Difluoropiperidin-1-yl)ethanamine serves as a versatile handle for the introduction of a wide array of functionalities, enabling the rapid generation of diverse compound libraries for CNS drug discovery programs. Two of the most fundamental and reliable transformations for this purpose are amide bond formation and reductive amination.

Synthetic_Applications cluster_0 Amide Bond Formation cluster_1 Reductive Amination start 2-(4,4-Difluoropiperidin-1-yl)ethanamine amide_product N-Acyl Derivatives (e.g., targeting GPCRs) start->amide_product reductive_amination_product N-Alkyl Derivatives (e.g., targeting Transporters) start->reductive_amination_product carboxylic_acid R-COOH (Carboxylic Acid) carboxylic_acid->amide_product Coupling Agents (EDC, HATU, etc.) aldehyde_ketone R'-CHO or R'-CO-R'' (Aldehyde or Ketone) aldehyde_ketone->reductive_amination_product Reducing Agents (NaBH(OAc)3, NaBH3CN)

Figure 2: Key synthetic transformations of 2-(4,4-Difluoropiperidin-1-yl)ethanamine.

Application I: Amide Bond Formation for the Synthesis of Novel Amide Scaffolds

Amide bond formation is one of the most prevalent reactions in medicinal chemistry. By coupling 2-(4,4-Difluoropiperidin-1-yl)ethanamine with a diverse range of carboxylic acids (e.g., aromatic, heteroaromatic, aliphatic), a library of novel amides can be generated. These amides can be designed to target a variety of CNS receptors, such as G-protein coupled receptors (GPCRs), where the amide linkage can act as a key hydrogen bond donor/acceptor.

Table 1: Common Coupling Reagents for Amide Bond Formation

Reagent NameFull NameActivating AgentAdditiveBase
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideCarbodiimideHOBt or DMAPDIPEA or Et₃N
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateUronium salt-DIPEA or Et₃N
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium saltHOBtDIPEA or Et₃N
Protocol 3: General Procedure for Amide Coupling using EDC/HOBt

This protocol provides a general method for the coupling of a carboxylic acid with 2-(4,4-Difluoropiperidin-1-yl)ethanamine.[4][5]

Materials:

  • 2-(4,4-Difluoropiperidin-1-yl)ethanamine

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM or DMF.

  • Add 2-(4,4-Difluoropiperidin-1-yl)ethanamine (1.1 eq) to the solution.

  • Add HOBt (1.2 eq) and DIPEA (2.0-3.0 eq) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by flash column chromatography on silica gel or by preparative HPLC.

Application II: Reductive Amination for the Synthesis of Secondary and Tertiary Amines

Reductive amination is a powerful method for forming C-N bonds and is widely used to synthesize secondary and tertiary amines. Reacting 2-(4,4-Difluoropiperidin-1-yl)ethanamine with various aldehydes and ketones, followed by reduction, can lead to a diverse set of N-alkylated derivatives. These compounds are of particular interest for targeting monoamine transporters (e.g., for serotonin or dopamine) or for introducing specific pharmacophoric elements.[6][7][8][9]

Protocol 4: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride

This protocol outlines a mild and efficient method for the reductive amination of aldehydes or ketones.

Materials:

  • 2-(4,4-Difluoropiperidin-1-yl)ethanamine

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-(4,4-Difluoropiperidin-1-yl)ethanamine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in anhydrous DCM or DCE.

  • If the amine is used as a salt, add a base (e.g., DIPEA, 1.1 eq) to liberate the free amine.

  • A catalytic amount of acetic acid can be added to facilitate imine/enamine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC.

Conclusion

2-(4,4-Difluoropiperidin-1-yl)ethanamine is a highly valuable and versatile building block for the synthesis of novel CNS agents. The strategic incorporation of the 4,4-difluoropiperidine moiety offers significant advantages in terms of metabolic stability and the fine-tuning of physicochemical properties essential for effective CNS drugs. The protocols detailed in this application note for amide bond formation and reductive amination provide robust and high-yielding methods for the elaboration of this building block into diverse libraries of potential CNS drug candidates. These methods are amenable to both small-scale library synthesis and larger-scale production, empowering researchers to efficiently explore new chemical space in the quest for next-generation therapeutics for neurological and psychiatric disorders.

References

  • A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids is described. Amide coupling of aniline derivatives has been investigated with a number of reagents under a variety of reaction conditions. The use of 1 equivalent of EDC and 1 equivalent of DMAP, catalytic amount of HOBt and DIPEA provided the best results. This method is amenable to the synthesis of a range of functionalized amide derivatives with electron deficient and unreactive amines. ([Link])

  • N-Ethyl-, N-(2-fluoroethyl)-, N-(2,2-difluoroethyl)-, and N-(2,2,2-trifluoroethyl)-substituted normeperidine (1b-e) and normetazocine (2b-e) derivatives were prepared. The analgesic activities of the compounds were determined in mice. Opiate receptor binding studies, in the presence and absence of sodium ion, were carried out. ([Link])

  • Amide Coupling in Medicinal Chemistry. ([Link])

  • Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermedi
  • A protocol for amide coupling by in situ formation of acyl fluorides and reaction with amines at elevated temperature has been developed and found to be efficient for coupling of sterically hindered substrates and electron deficient amines where standard methods failed. ([Link])

  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. ([Link])

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. ([Link])

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ([Link])

  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ([Link])

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. ([Link])

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. ([Link])

  • 4,4-Difluoropiperidine PubChem entry. ([Link])

  • Preparation method of 4, 4-difluoropiperidine hydrochloride. ()
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. ([Link])

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. ([Link])

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. ([Link])

  • Synthesis, Spectral Characterization and biological activity of N-Substituted Derivatives of Tetrahydrofuran-2-ylmethylamine. ([Link])

  • Alkylation of Diphenylamines with Chloroacetonitrile: A New Entry to Phentolamine Analogues. ([Link])

  • ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS. ([Link])

  • 2,4-Difluoropiperidine PubChem entry. ([Link])

Sources

Application Note: A Comprehensive Guide to the Analytical Characterization of 2-(4,4-Difluoropiperidin-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive suite of analytical methodologies for the detailed characterization of 2-(4,4-Difluoropiperidin-1-yl)ethanamine, a fluorinated piperidine derivative of significant interest in pharmaceutical and chemical research. The unique structure, featuring a primary aliphatic amine, a tertiary amine, and a gem-difluorinated ring system, necessitates a multi-faceted analytical approach. This document outlines detailed protocols for chromatographic purity assessment, spectroscopic structural elucidation, and elemental composition verification, designed for researchers, quality control scientists, and drug development professionals. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively.

Introduction and Physicochemical Profile

2-(4,4-Difluoropiperidin-1-yl)ethanamine is a valuable building block in medicinal chemistry. The introduction of fluorine atoms can significantly modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability, making its derivatives attractive for drug discovery. Accurate and comprehensive characterization is paramount to ensure the quality, purity, and structural integrity of the material, which underpins the reliability of subsequent research and development.

The molecule's structure presents distinct analytical considerations:

  • Two Basic Centers: The primary and tertiary amines have different pKa values, influencing chromatographic behavior and sample preparation.

  • High Polarity: The presence of two amine groups makes the molecule highly polar and water-soluble, posing challenges for traditional reversed-phase chromatography.

  • Fluorine Moiety: The gem-difluoro group provides a unique spectroscopic handle (¹⁹F NMR) but also influences the spectral properties of adjacent nuclei.

A summary of the key physicochemical properties is presented below.

Table 1: Physicochemical Properties of 2-(4,4-Difluoropiperidin-1-yl)ethanamine

Property Value Source/Method
Chemical Structure Chemical structure of 2-(4,4-Difluoropiperidin-1-yl)ethanamine -
CAS Number 605659-03-8 [1]
Molecular Formula C₇H₁₄F₂N₂ [1]
Molecular Weight 164.20 g/mol [1]
Predicted pKa Basic pKa₁ ≈ 8.2 (piperidine N), pKa₂ ≈ 10.0 (primary amine) ChemAxon Prediction

| Predicted LogP | -0.8 to 0.5 | Various computational models |

Chromatographic Analysis for Purity and Quantification

Chromatography is the cornerstone for assessing the purity of 2-(4,4-Difluoropiperidin-1-yl)ethanamine and quantifying it in various matrices. Both gas and liquid chromatography can be employed, each with specific advantages and challenges.

Gas Chromatography (GC)

Expert Rationale: GC is an excellent technique for identifying volatile and semi-volatile impurities. However, the high polarity and basicity of amines can lead to strong interactions with active sites in the GC system (e.g., silanol groups), resulting in poor peak shape (tailing) and low response. To overcome this, a specialized, base-deactivated column is not just recommended, but essential for reliable analysis.

Protocol: Purity Assessment by GC-FID

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: Restek Rtx-Volatile Amine (30 m x 0.32 mm, 1.0 µm) or equivalent base-deactivated column.

    • Causality: These columns have a surface treatment that minimizes interactions with basic analytes, ensuring symmetric peak shapes.

  • Sample Preparation: Dissolve 10 mg of the analyte in 1 mL of methanol or isopropanol.

  • GC Conditions:

    • Injector: Split/Splitless, 250 °C, Split ratio 50:1.

    • Carrier Gas: Helium, constant flow at 2.0 mL/min.

    • Oven Program: 60 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min.

    • Detector (FID): 280 °C.

  • Data Analysis: Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks (Area Percent).

High-Performance Liquid Chromatography (HPLC)

Expert Rationale: HPLC is the preferred method for non-volatile impurities and for quantification in aqueous solutions. The primary challenges are the compound's lack of a strong UV chromophore and its high polarity. For simple purity checks, detection at low UV wavelengths (200-210 nm) is possible, but for sensitive quantification, derivatization is necessary to attach a UV-absorbing or fluorescent tag.

Protocol: Reversed-Phase HPLC with UV Detection

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 column with high aqueous stability (e.g., "AQ" type), 150 mm x 4.6 mm, 3.5 µm.

    • Causality: The high polarity of the analyte requires a highly aqueous mobile phase. Standard C18 columns can suffer from "phase collapse" under these conditions, leading to loss of retention. Aqueous-stable phases prevent this.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • B: 0.1% TFA in Acetonitrile.

    • Causality: TFA acts as an ion-pairing agent, improving peak shape for the basic amines, and maintains a low pH to ensure consistent protonation.

  • Chromatographic Conditions:

    • Gradient: 5% B to 50% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 205 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of analyte in 1 mL of Mobile Phase A.

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides unambiguous confirmation of the chemical structure. A combination of NMR and Mass Spectrometry is required for complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Rationale: NMR is the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms.

Protocol: NMR Sample Preparation

  • Dissolve ~10-15 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • For D₂O, a small amount of DCl or NaOD can be added to shift the HOD peak if it obscures analyte signals.

  • Transfer the solution to a 5 mm NMR tube.

Expected Spectral Features:

  • ¹H NMR: The spectrum will show characteristic signals for the two sets of methylene protons on the piperidine ring (α and β to the nitrogen) and the two methylene groups of the ethylamine side chain. Protons on carbons adjacent to the fluorine atoms (position 3 and 5) will exhibit splitting due to through-space H-F coupling.

  • ¹³C NMR: The spectrum will display 5 distinct carbon signals. The most informative signal is from C4 (the carbon bonded to the two fluorine atoms), which will appear as a triplet due to one-bond ¹³C-¹⁹F coupling (¹JCF). Carbons at positions 3 and 5 will show smaller, two-bond couplings (²JCF).

  • ¹⁹F NMR: This is a crucial and straightforward experiment. It should show a single, sharp resonance, confirming the presence of two chemically equivalent fluorine atoms. The chemical shift is indicative of the gem-difluoroaliphatic environment. Combining ¹⁹F NMR with computational chemistry can further aid in structural confirmation.[2]

Mass Spectrometry (MS)

Expert Rationale: Mass spectrometry is essential for confirming the molecular weight of the compound and providing structural information through fragmentation analysis. Due to the compound's polarity and basicity, Electrospray Ionization (ESI) is the ideal ionization technique.

Protocol: LC-MS Analysis (ESI+)

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an ESI source.

  • LC Method: Use the HPLC method described in Section 2.2. A volatile buffer like formic acid or ammonium formate should be substituted for TFA if MS detection is the primary goal, as TFA can cause ion suppression.

  • MS Conditions (Positive Ion Mode):

    • Ionization Mode: ESI+.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

  • Data Analysis:

    • Full Scan: Look for the protonated molecular ion [M+H]⁺ at m/z 165.12. The high-resolution mass should match the theoretical exact mass.

    • Tandem MS (MS/MS): Fragmentation of the parent ion (m/z 165) can be performed to confirm connectivity. Expected fragments would include ions corresponding to the loss of ammonia or the cleavage of the ethylamine side chain.

Elemental and Fluorine Content Analysis

While spectroscopic methods confirm the structure, elemental analysis validates the empirical formula by providing the mass percentage of its constituent elements.

Expert Rationale: Standard combustion analysis provides C, H, and N content. However, quantifying fluorine requires a specific approach. Direct determination of fluorine is challenging for many techniques, but Combustion Ion Chromatography (CIC) has emerged as a robust and reliable method for total organofluorine analysis.

Protocol Overview: Fluorine Content by CIC

  • Combustion: A weighed amount of the sample is combusted at high temperature (~1000 °C) in an argon/oxygen stream. All organofluorine is converted to hydrogen fluoride (HF) gas.

  • Absorption: The resulting gas stream is passed through an aqueous absorption solution, where the HF gas dissolves to form fluoride ions (F⁻).

  • Analysis: The absorption solution is injected into an ion chromatograph, where the fluoride ion is separated and quantified using a conductivity detector.

  • Calculation: The percentage of fluorine in the original sample is calculated based on the quantified fluoride concentration and the initial sample weight.

Table 2: Theoretical Elemental Composition

Element Mass Percentage (%)
Carbon (C) 51.20
Hydrogen (H) 8.59
Fluorine (F) 23.14

| Nitrogen (N) | 17.06 |

Comprehensive Analytical Workflow

A logical workflow ensures that a new batch of 2-(4,4-Difluoropiperidin-1-yl)ethanamine is characterized efficiently and thoroughly. The following diagram illustrates a recommended sequence of analyses.

Analytical_Workflow cluster_0 Step 1: Initial Screening & Purity cluster_1 Step 2: Structural Confirmation cluster_2 Step 3: Compositional Verification cluster_3 Step 4: Final Report HPLC HPLC-UV/DAD (Purity Check, Impurity Profile) NMR NMR Spectroscopy (1H, 13C, 19F) HPLC->NMR GC GC-FID (Volatile Impurities) CHN CHN Combustion (C, H, N %) NMR->CHN MS LC-MS (ESI+) (Molecular Weight) CoA Certificate of Analysis (CoA Generation) CHN->CoA CIC CIC (Fluorine %) Batch New Batch of Analyte Batch->HPLC Batch->GC

Sources

Application Note: A Practical Guide to the Interpretation of 1H and 13C NMR Spectra of Difluoropiperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The introduction of fluorine atoms into organic molecules, particularly into heterocyclic scaffolds like piperidine, is a widely employed strategy in modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Difluoropiperidines, in particular, represent a valuable class of compounds with diverse applications in medicinal chemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of these fluorinated molecules.[2] The presence of the spin-active ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides an additional, highly sensitive NMR probe.[1][3] However, the interpretation of ¹H and ¹³C NMR spectra of difluoropiperidines can be complex due to the influence of fluorine on chemical shifts and the presence of through-bond scalar (J) couplings between ¹H, ¹³C, and ¹⁹F nuclei.[4][5]

This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to understanding and interpreting the ¹H and ¹³C NMR spectra of difluoropiperidine compounds. We will delve into the fundamental principles governing the spectral features of these molecules, provide field-proven experimental protocols, and offer a systematic approach to spectral analysis.

Fundamental Principles: The Influence of Fluorine on NMR Spectra

The presence of one or more fluorine atoms in a piperidine ring introduces several key effects that are observable in ¹H and ¹³C NMR spectra. A thorough understanding of these effects is paramount for accurate spectral interpretation.

Chemical Shifts
  • ¹H Chemical Shifts: The strong electron-withdrawing nature of fluorine generally leads to a deshielding effect on nearby protons, causing their signals to appear at a higher chemical shift (downfield) compared to their non-fluorinated analogues.[6][7] The magnitude of this shift is dependent on the number of fluorine atoms and their proximity to the observed proton. For instance, protons on the same carbon as a fluorine atom (geminal protons) will experience a significant downfield shift. Protons on adjacent carbons (vicinal protons) will also be affected, though to a lesser extent.

  • ¹³C Chemical Shifts: The effect of fluorine on ¹³C chemical shifts is twofold. There is a direct, large deshielding effect on the carbon atom directly bonded to fluorine (α-effect), causing its resonance to appear significantly downfield.[8] Conversely, the carbon atom in the β-position often experiences a shielding effect (upfield shift). This alternating pattern of shielding and deshielding can propagate further through the carbon skeleton. It's important to note that fluorinated carbons can sometimes be challenging to identify in ¹³C spectra due to signal splitting and potentially long relaxation times.[9]

J-Coupling Constants

Spin-spin coupling between fluorine and both proton and carbon nuclei provides invaluable structural information. These couplings are transmitted through chemical bonds and their magnitudes are highly dependent on the number of intervening bonds and the dihedral angle between the coupled nuclei.[10][11]

  • ¹H-¹⁹F Coupling (JHF):

    • ²JHF (Geminal): Coupling between a fluorine and a proton on the same carbon atom is typically large, in the range of 45-50 Hz.[12]

    • ³JHF (Vicinal): Coupling between a fluorine and a proton on an adjacent carbon atom is highly dependent on the dihedral angle, as described by the Karplus relationship.[13] Typical values range from 5 to 10 Hz.[12] This angular dependence is crucial for determining the stereochemistry of the piperidine ring.

    • Long-Range JHF: Couplings over four or more bonds are also frequently observed, though they are generally smaller (0.5-3.0 Hz).[12]

  • ¹³C-¹⁹F Coupling (JCF):

    • ¹JCF (Direct): The one-bond coupling between a carbon and a fluorine is very large, typically in the range of 240-320 Hz.[5][12] This large coupling is a definitive indicator of a C-F bond.

    • ²JCF (Geminal): The two-bond coupling is also significant, usually between 15 and 25 Hz.

    • ³JCF (Vicinal): Three-bond couplings are generally smaller, in the range of 5-10 Hz, and also show a dependence on the dihedral angle.

Experimental Protocols

Acquiring high-quality NMR data is the foundation of accurate structural analysis. The following protocols are designed to be self-validating, ensuring reliable and reproducible results.

Protocol 1: Sample Preparation for ¹H and ¹³C NMR

The quality of the NMR spectrum is highly dependent on proper sample preparation.

  • Analyte Purity: Ensure the difluoropiperidine compound is of sufficient purity. Impurities can complicate spectral interpretation.

  • Sample Concentration:

    • For ¹H NMR, a concentration of 1-5 mg of the compound dissolved in 0.6-0.7 mL of deuterated solvent is generally sufficient.[14]

    • For ¹³C NMR, a more concentrated sample of 5-30 mg is recommended to achieve a good signal-to-noise ratio in a reasonable timeframe.[14][15]

  • Solvent Selection:

    • Choose a deuterated solvent that completely dissolves the sample.[16] Chloroform-d (CDCl₃) is a common choice for many organic compounds. For more polar compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) may be more suitable.

    • Ensure the solvent is free from particulate matter and paramagnetic impurities, which can degrade spectral quality.[14]

  • Sample Filtration: If any solid particles are present after dissolution, filter the sample through a small plug of glass wool directly into the NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]

Protocol 2: Acquisition of ¹H and ¹³C NMR Spectra

Modern NMR spectrometers offer a wide array of experiments. The following outlines the acquisition of standard 1D spectra.

  • Spectrometer Setup:

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data with appropriate window functions (e.g., exponential multiplication) to improve sensitivity or resolution.

    • Phase and baseline correct the spectrum.

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by collapsing ¹³C-¹H multiplets into singlets.[15] Note that ¹³C-¹⁹F couplings will still be present.[5][9]

    • Set the spectral width to cover the entire range of carbon chemical shifts (typically 0-220 ppm).

    • A longer relaxation delay (e.g., 5 seconds) may be necessary for the accurate integration of all carbon signals, especially quaternary carbons.

    • Process the data similarly to the ¹H spectrum.

Protocol 3: Advanced 2D NMR Techniques

For complex difluoropiperidine structures, 2D NMR experiments are often essential for unambiguous assignments.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, helping to identify adjacent protons in the piperidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, providing a powerful tool for assigning carbon resonances based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton.

  • ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment can provide information about through-space proximity of protons and fluorine atoms, which is valuable for conformational analysis.[17]

Data Interpretation and Spectral Analysis

A systematic approach is key to interpreting the NMR spectra of difluoropiperidines. The following workflow, combined with the data tables below, provides a robust framework for structural elucidation.

Systematic Interpretation Workflow

G A 1. Analyze the 1H NMR Spectrum B Identify number of signals, integration, and multiplicity. A->B C Look for characteristic downfield shifts due to fluorine. B->C D Measure and analyze JHF coupling constants. C->D I 3. Correlate Data with 2D NMR D->I E 2. Analyze the 13C NMR Spectrum F Identify the number of carbon signals. E->F G Look for large 1JCF couplings to identify C-F bonds. F->G H Analyze other JCF couplings. G->H H->I J Use HSQC to assign protonated carbons. I->J K Use COSY to establish H-H connectivity. J->K L Use HMBC to connect fragments and assign quaternary carbons. K->L M 4. Propose and Verify Structure L->M N Assemble all data to propose a structure. M->N O Ensure consistency with all observed chemical shifts and coupling constants. N->O

Caption: Workflow for NMR Spectral Interpretation.

Data Presentation: Expected NMR Parameters

The following tables summarize typical chemical shift ranges and coupling constants for difluoropiperidines. These values are approximate and can vary depending on the specific substitution pattern and solvent.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Difluoropiperidines

Proton TypeTypical δ (ppm)Notes
H-C-F (geminal)4.0 - 5.5Highly deshielded; multiplicity will be a doublet of multiplets due to ²JHF and other couplings.
H-C-C-F (vicinal)2.5 - 4.0Moderately deshielded; multiplicity will show ³JHF.
Other ring protons1.5 - 3.5Chemical shifts will be influenced by other substituents and ring conformation.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Difluoropiperidines

Carbon TypeTypical δ (ppm)Notes
C -F100 - 120Large ¹JCF coupling (240-320 Hz) will be observed.
C-C -F25 - 45May show a slight shielding effect. ²JCF will be present.
Other ring carbons20 - 60Dependent on overall substitution.

Table 3: Typical H-F and C-F Coupling Constants

CouplingNumber of BondsTypical Value (Hz)
JHF2 (geminal)45 - 50
JHF3 (vicinal)5 - 10 (dihedral angle dependent)
JCF1 (direct)240 - 320
JCF2 (geminal)15 - 25
JCF3 (vicinal)5 - 10
Illustrative Example: 4,4-Difluoropiperidine

Let's consider the expected NMR spectra for 4,4-difluoropiperidine.

Caption: Key Couplings in 4,4-Difluoropiperidine.

  • ¹H NMR: We would expect to see two main signals for the ring protons due to symmetry (protons at C2/C6 are equivalent, and protons at C3/C5 are equivalent).

    • The signal for the C3/C5 protons would be significantly downfield due to the vicinal fluorines and would appear as a triplet of triplets, showing coupling to the C2/C6 protons and the two fluorine atoms at C4.

    • The signal for the C2/C6 protons would be further upfield and would likely appear as a triplet, coupled to the C3/C5 protons.

  • ¹³C NMR: We would expect three carbon signals.

    • The C4 signal would be downfield and appear as a triplet due to the large one-bond coupling to the two fluorine atoms.

    • The C3/C5 signal would appear as a triplet due to the two-bond coupling to the fluorines.

    • The C2/C6 signal would likely show a smaller three-bond coupling to the fluorines.

Conclusion

The interpretation of ¹H and ¹³C NMR spectra of difluoropiperidine compounds, while initially appearing complex, can be systematically approached with a solid understanding of the fundamental principles of fluorine NMR. By carefully analyzing chemical shifts and, most importantly, the wealth of information contained within the various J-coupling constants, researchers can confidently elucidate the structures of these important molecules. The use of 2D NMR techniques is highly recommended for complex or isomeric mixtures to ensure unambiguous assignments. This guide provides the necessary framework and protocols to empower scientists in their research and development endeavors involving fluorinated piperidines.

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  • Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(15), 4236-4244. [Link]

  • Gozansky, E. K., & Britcher, L. G. (2006). Carbon–fluorine two-dimensional NMR correlation spectra. Journal of Fluorine Chemistry, 127(4-5), 526-532.
  • Prakash, G. K. S., et al. (2008). Calculated and experimental 13 C NMR chemical shifts. Journal of the American Chemical Society, 130(47), 15956-15962.
  • Wawer, I., & Ploch, S. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Molecules, 23(11), 2841.
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  • De-Alwis, H. D., & Blagbrough, I. S. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 10(4), 406-414. [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. [Link]

  • Yeh, V. S. C., et al. (2018). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Journal of the American Chemical Society, 140(13), 4564-4574. [Link]

  • Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

  • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
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  • LibreTexts Chemistry. (2025). 13.2: The Chemical Shift. LibreTexts. [Link]

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Application Note: A Comprehensive Guide to the Mass Spectrometry Analysis of Fluorinated Amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Fluorinated Amines

Fluorinated amine compounds are of significant and growing importance in pharmaceuticals, agrochemicals, and material science.[1] The introduction of fluorine atoms into an amine-containing molecule can drastically alter its physicochemical properties, including basicity, lipophilicity, and metabolic stability.[2] While these modifications are advantageous for drug development, they present unique challenges for analytical characterization, particularly by mass spectrometry (MS). The strong electron-withdrawing nature of fluorine can decrease the proton affinity of the amine group, making ionization less efficient. Furthermore, the high bond strength of C-F can lead to predictable but sometimes complex fragmentation patterns that require careful interpretation.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective analysis of fluorinated amine compounds using liquid chromatography-mass spectrometry (LC-MS). We will delve into the underlying principles of ionization and fragmentation, offer practical, field-proven protocols, and explain the causality behind experimental choices to ensure robust and reliable results.

The Impact of Fluorination on Ionization

The efficiency of ionization is a critical first step in any MS analysis. For amine compounds, electrospray ionization (ESI) in positive ion mode is typically the method of choice, relying on the protonation of the basic nitrogen atom. However, the presence of fluorine atoms can significantly lower the pKa of the conjugate acid of the amine, making it a weaker base.[2] This reduced basicity can lead to lower ionization efficiency and, consequently, poor sensitivity.

Several strategies can be employed to overcome this challenge:

  • Mobile Phase Optimization: The composition of the mobile phase is crucial. The use of acidic modifiers such as formic acid or acetic acid at concentrations of 0.1-0.2% can lower the pH of the mobile phase well below the pKa of the fluorinated amine, promoting its protonation and enhancing the ESI signal.

  • Alternative Ionization Techniques: While ESI is the most common technique, other ionization methods should be considered, especially for less polar or more volatile fluorinated amines.[4][5]

    • Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization technique that can be more efficient for less polar compounds that are not easily ionized in solution.[4] It is particularly useful for compounds that are amenable to gas chromatography (GC-MS).

    • Atmospheric Pressure Photoionization (APPI): APPI is another gas-phase ionization method that uses photons to ionize the analyte. It is particularly effective for non-polar compounds and can be a valuable alternative when ESI and APCI fail.[6]

  • Use of Novel Buffers: Recent studies have shown that fluorinated ethylamines, such as 2,2,2-trifluoroethylamine (TFEA), can act as effective ESI-compatible buffers for native mass spectrometry in the physiological pH range.[7] This highlights the potential for developing specialized mobile phase additives to enhance the ionization of fluorinated analytes.

Experimental Workflow for LC-MS/MS Analysis

A systematic approach is essential for developing a robust LC-MS/MS method for a novel fluorinated amine. The following workflow outlines the key steps from sample preparation to data acquisition.

LC-MS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Prep Standard & Sample Dilution in appropriate solvent (e.g., ACN/H2O) LC_Col Column Selection (e.g., C18, PFP) Prep->LC_Col Injection LC_Mob Mobile Phase Optimization (A: 0.1% FA in H2O, B: 0.1% FA in ACN) LC_Col->LC_Mob LC_Grad Gradient Development LC_Mob->LC_Grad MS_Tune Full Scan (Q1) Identify [M+H]+ LC_Grad->MS_Tune Elution & Ionization (ESI+) MS_Frag Product Ion Scan (MS/MS) Optimize Collision Energy (CE) MS_Tune->MS_Frag MS_MRM Develop MRM Method Select Precursor/Product Ion Pairs MS_Frag->MS_MRM Data_Acq Method Validation (Linearity, LLOQ, Accuracy, Precision) MS_MRM->Data_Acq

Caption: High-level workflow for LC-MS/MS method development.

Protocol: LC-MS/MS Method Development for a Novel Fluorinated Amine

This protocol provides a step-by-step guide for the analysis of a hypothetical fluorinated amine, "Fluoro-Amine X," using a triple quadrupole mass spectrometer.

1. Sample and Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Fluoro-Amine X in 1 mL of methanol or acetonitrile (ACN).

  • Working Solutions: Prepare a series of dilutions from the stock solution in a mixture of 50:50 ACN/water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: For samples in a complex matrix (e.g., plasma), a protein precipitation step with ACN followed by centrifugation is recommended. The supernatant can then be diluted for analysis.[8]

2. Liquid Chromatography (LC) Method:

  • Column: A C18 column (e.g., Phenomenex Gemini-NX C18, 150 x 4.6 mm, 3 µm) is a good starting point.[9] For highly fluorinated compounds, a pentafluorophenyl (PFP) column can offer alternative selectivity.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Gradient: A typical starting gradient would be 5-95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Full Scan (Q1 Scan): Infuse a 100 ng/mL solution of Fluoro-Amine X directly into the mass spectrometer to determine the m/z of the protonated molecule, [M+H]+.

  • Product Ion Scan (MS/MS): Perform a product ion scan on the [M+H]+ ion to identify the major fragment ions. Vary the collision energy (CE) to find the optimal value that produces a stable and intense fragment ion.

  • Multiple Reaction Monitoring (MRM): Create an MRM method using the determined precursor ion ([M+H]+) and the most abundant, stable fragment ion. A second, less abundant fragment ion can be used as a qualifier for increased specificity.[10]

Table 1: Example MS Parameters for Fluoro-Amine X (Hypothetical)

ParameterSettingRationale
Ion SourceESI+Amines are basic and readily protonated.
Capillary Voltage3.5 kVOptimize for maximum signal intensity.
Desolvation Temp.400 °CEfficiently remove solvent from droplets.
Desolvation Gas Flow800 L/hrAids in desolvation and ion formation.
Cone Gas Flow50 L/hrPrevents solvent droplets from entering the MS.
Collision GasArgonInert gas for reproducible fragmentation.
MRM Transition 1 (Quantifier) e.g., 250.1 > 180.2Most intense and stable transition.
Collision Energy 125 eVOptimized for maximum fragment intensity.
MRM Transition 2 (Qualifier) e.g., 250.1 > 150.1Confirmatory ion for identity.
Collision Energy 235 eVOptimized for the specific fragment.

Understanding Fragmentation Patterns of Fluorinated Amines

The fragmentation of fluorinated amines in tandem mass spectrometry is influenced by the position and number of fluorine atoms. While a comprehensive prediction for all structures is not feasible, some general principles apply.[3][11]

  • Alpha-Cleavage: Similar to non-fluorinated amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a common fragmentation pathway.[12][13][14] The charge is typically retained by the nitrogen-containing fragment.

  • Loss of HF: A characteristic fragmentation for many fluorinated compounds is the neutral loss of hydrogen fluoride (HF), resulting in a fragment ion with a mass 20.0064 Da less than the precursor ion.[3]

  • Loss of Small Molecules: The loss of other small, stable neutral molecules such as CO, H2O, or HCN can also occur, depending on the overall structure of the molecule.[11]

Fragmentation_Pathways cluster_main Characteristic Fragmentation of a Fluorinated Amine Precursor [M+H]+ Frag_A [M+H - HF]+ Precursor->Frag_A - HF Frag_B [M+H - R•]+ (Alpha-Cleavage) Precursor->Frag_B - R• Frag_C Other Neutral Losses (e.g., -H2O, -CO) Precursor->Frag_C

Caption: Common fragmentation pathways for fluorinated amines.

Method Validation and Data Interpretation

Once an LC-MS/MS method is developed, it should be validated to ensure its performance. Key validation parameters include:

  • Linearity and Range: The range over which the detector response is proportional to the analyte concentration.

  • Limit of Detection (LOD) and Limit of Quantification (LLOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[9]

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.[9]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

When interpreting data, it is crucial to monitor for potential matrix effects, where components of the sample matrix can suppress or enhance the ionization of the analyte. The use of a stable isotope-labeled internal standard is the most effective way to compensate for these effects.

Conclusion

The mass spectrometry analysis of fluorinated amine compounds requires a nuanced approach that accounts for their unique chemical properties. By carefully optimizing sample preparation, liquid chromatography, and mass spectrometry conditions, it is possible to develop robust and sensitive analytical methods. Understanding the principles of ionization and fragmentation is key to troubleshooting and interpreting data accurately. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully analyze this important class of molecules and accelerate their research and development efforts.

References

  • High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. (2019). Analytical Chemistry.
  • A Technical Guide to Preliminary Reactivity Studies of Fluorin
  • A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorin
  • Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. (n.d.).
  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025).
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.).
  • Fluorinated Ethylamines as Electrospray-Compatible Neutral pH Buffers for Native Mass Spectrometry. (2023). Analytical Chemistry.
  • Mass Spectrometry Ioniz
  • Ionization Methods in Mass Spec: Making Molecules Fly. (2025). Bitesize Bio.
  • A Beginner's Guide to Mass Spectrometry: Types of Ioniz
  • Tandem Mass Spectrometry as an Independent Method for Corroborating Fluorine-18 Radioactivity Measurements in Positron Emission Tomography. (2022).
  • Ionization Methods in Organic Mass Spectrometry. (n.d.). University of California, Riverside.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin
  • Development of an LC-MS/MS method for the simultaneous quantification of 11 perfluoroalkyl compounds in mouse plasma for toxicokinetic applications. (2024).
  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021).
  • Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. (n.d.). ChemRxiv.
  • Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. (2025).
  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021).
  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). PMC - PubMed Central.
  • Amine Fragment
  • Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes. (n.d.).
  • Mass Spectrometry - Fragmentation P
  • Mass Spectrometry Part 8 - Fragment
  • Mass spectra of fluorocarbons. (n.d.).
  • Synthesis of Fluorinated Amines: A Personal Account. (2023). ACS Organic & Inorganic Au.

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Application Note & Protocols: Standard Purification Methods for 2-(4,4-Difluoropiperidin-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity

2-(4,4-Difluoropiperidin-1-yl)ethanamine is a valuable fluorinated building block in medicinal chemistry and drug development. The introduction of the gem-difluoro motif on the piperidine ring can significantly modulate the physicochemical properties of a lead compound, such as its metabolic stability and pKa, without drastically altering its conformation. As with any synthetic intermediate destined for pharmaceutical applications, achieving exceptionally high purity is not merely a goal but a prerequisite for reliable downstream results, ensuring the integrity of biological data and adherence to regulatory standards.

This guide provides a detailed analysis of standard purification methodologies for 2-(4,4-Difluoropiperidin-1-yl)ethanamine, grounded in its unique physicochemical properties. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling researchers to select and adapt the optimal strategy for their specific purity requirements and impurity profile.

Physicochemical Profile: Guiding the Purification Strategy

A thorough understanding of the target molecule's properties is the foundation of an effective purification strategy. The structure of 2-(4,4-Difluoropiperidin-1-yl)ethanamine, featuring two basic nitrogen atoms and two polar C-F bonds, dictates its behavior in various separation systems.

PropertyValue / ObservationImplication for Purification
Molecular Formula C₇H₁₄F₂N₂[1]-
Molecular Weight 164.2 g/mol [1]Suitable for standard chromatographic and distillation techniques.
Structure Contains a tertiary amine (piperidine) and a primary amine (ethylamine side chain).
Basicity (pKa) Strongly basic. The parent 4,4-difluoropiperidine has a pKa of 8.5[2]. The ethylamine moiety will also be basic.Enables purification by acid-base extraction and allows for the formation of crystalline salts. This basicity can cause strong interactions with acidic silica gel in chromatography[3].
Polarity High. The molecule is polar due to the two nitrogen atoms and the gem-difluoro group[4].Suggests good solubility in polar solvents. Standard normal-phase chromatography may be challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography are strong alternatives[5].
CAS Number 605659-03-8[1]-

Strategic Approach to Purification

The optimal purification strategy depends on the scale of the synthesis and the nature of the impurities. For 2-(4,4-Difluoropiperidin-1-yl)ethanamine, a multi-step approach is often most effective, starting with a bulk purification technique followed by a high-resolution polishing step if necessary.

Purification_Strategy start Crude Product is_major_impurity_non_basic Are major impurities non-basic? start->is_major_impurity_non_basic distillation Method 4: Vacuum Distillation (for non-volatile impurities) start->distillation Alternative path acid_base_extraction Method 1: Acid-Base Extraction is_major_impurity_non_basic->acid_base_extraction Yes is_salt_formation_difficult Are impurities structurally similar? is_major_impurity_non_basic->is_salt_formation_difficult No / Unsure is_high_purity_needed Is >99% purity required? acid_base_extraction->is_high_purity_needed recrystallization Method 2: Recrystallization as Salt is_high_purity_needed->recrystallization Yes final_product Pure Product (>99.5%) is_high_purity_needed->final_product No recrystallization->is_salt_formation_difficult chromatography Method 3: Column Chromatography is_salt_formation_difficult->chromatography Yes is_salt_formation_difficult->final_product No chromatography->final_product distillation->is_high_purity_needed

Caption: Decision workflow for selecting a purification method.

Method 1: Acid-Base Liquid-Liquid Extraction

Principle: This technique leverages the basicity of the amine nitrogens. By treating an organic solution of the crude product with an aqueous acid (e.g., HCl), the amine is protonated to form a water-soluble ammonium salt. Non-basic organic impurities remain in the organic layer and are discarded. Subsequently, basifying the aqueous layer regenerates the free amine, which can be extracted back into an organic solvent.

Application: An excellent first-pass, bulk purification step to remove non-basic or weakly basic impurities. It is highly scalable and cost-effective.

Extraction_Workflow step1 Step 1: Dissolution Dissolve crude amine in an immiscible organic solvent (e.g., DCM, EtOAc). step2 Step 2: Acid Wash Extract organic phase with aqueous acid (e.g., 1M HCl). Amine moves to aqueous phase as R-NH3+ Cl-. step1->step2 step3 Step 3: Separation Separate layers. Discard the organic phase containing neutral impurities. step2->step3 step4 step4 step3->step4 step5 Step 5: Re-extraction Extract the basic aqueous phase with fresh organic solvent. Free amine moves back to organic phase. step4->step5 step6 Step 6: Drying & Concentration Dry the combined organic extracts (e.g., over Na2SO4), filter, and concentrate under vacuum. step5->step6

Caption: Workflow for purification via acid-base extraction.

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude 2-(4,4-Difluoropiperidin-1-yl)ethanamine (1.0 eq) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (10-20 mL per gram of crude material).

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M aqueous HCl and shake vigorously. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Extract the organic layer two more times with 1M HCl to ensure complete recovery of the amine. Combine all aqueous extracts. The organic layer, containing neutral impurities, can be discarded.

  • Basification: Place the combined aqueous extracts in an ice-water bath to dissipate the heat of neutralization. Slowly add 6M aqueous NaOH with stirring until the pH of the solution is >12 (verify with pH paper). The free amine may cause the solution to become cloudy.

  • Back-Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the solution three times with DCM. The free amine is now in the organic phase.

  • Drying and Concentration: Combine the organic extracts. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified free amine.

Method 2: Recrystallization via Salt Formation

Principle: Free amines, especially those that are liquids or low-melting solids at room temperature, are notoriously difficult to crystallize[6][7]. Converting the basic amine to a salt, such as a hydrochloride or tartrate, creates an ionic compound with a well-defined crystal lattice and a much higher melting point. This salt can then be purified by recrystallization, a powerful technique for removing small amounts of closely related impurities[6].

Application: A highly effective method for achieving high purity (>99%) on scales from milligrams to kilograms. The choice of acid can influence the salt's crystallinity and solubility properties.

Protocol 2: Hydrochloride Salt Formation and Recrystallization
  • Salt Formation: Dissolve the purified free amine from Method 1 in a minimal amount of a suitable solvent like isopropanol (IPA) or ethyl acetate. Cool the solution in an ice bath.

  • Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether or concentrated HCl dropwise) with stirring. Monitor the addition, as the reaction is exothermic. The hydrochloride salt will typically precipitate as a white solid.

  • Continue adding acid until no further precipitation is observed. Stir the resulting slurry in the ice bath for 30-60 minutes to maximize precipitation.

  • Isolation: Collect the solid salt by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities and solvent.

  • Recrystallization: Transfer the crude salt to a clean flask. Add a suitable solvent or solvent system (e.g., ethanol/ether, isopropanol) and heat until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin. Once crystallization is established, the flask can be moved to a refrigerator or freezer to maximize the yield.

  • Final Collection: Collect the purified crystalline salt by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The pure free amine can be recovered by repeating the basification and extraction steps from Method 1[8].

Method 3: Flash Column Chromatography

Principle: Chromatography provides the highest resolution for separating complex mixtures or removing impurities with similar properties to the target compound. However, the basic nature of amines presents a challenge for standard silica gel chromatography due to strong acid-base interactions that can lead to peak tailing, streaking, and even irreversible adsorption[3]. This can be overcome by modifying the mobile phase or using a different stationary phase.

Application: Best suited for laboratory-scale purification (<50 g) when high-resolution separation is required.

Protocol 3A: Modified Normal-Phase Chromatography

This method neutralizes the acidic silanol groups on the silica surface, improving the elution profile of the basic amine.

  • Stationary Phase: Standard silica gel (230-400 mesh).

  • Mobile Phase Preparation: Prepare an eluent system, typically a gradient of methanol in dichloromethane (DCM). Crucially, add a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase (0.5-2% v/v)[3][9].

  • Column Packing: Pack the column using the initial, low-polarity mobile phase (e.g., 100% DCM with 1% TEA).

  • Sample Loading: Dissolve the crude amine in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Run the column with a polarity gradient (e.g., 0% to 10% Methanol in DCM, maintaining 1% TEA throughout).

  • Fraction Collection: Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product.

Protocol 3B: Reversed-Phase Chromatography

This method is often effective for polar compounds. By using a basic mobile phase, the amine remains in its neutral, more hydrophobic state, allowing for better retention and separation on the nonpolar C18 stationary phase[3].

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase Preparation: Prepare an aqueous-organic mobile phase (e.g., water/acetonitrile or water/methanol). Buffer the mobile phase to a high pH (>10, at least 2 pH units above the amine's pKa) using an additive like ammonium hydroxide or triethylamine (0.1%)[3].

  • Elution: Elute with a gradient of increasing organic solvent.

  • Fraction Collection: Collect and analyze fractions. Note that removing the basic additive during workup may require an additional extraction step.

Protocol 3C: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for polar compounds that are poorly retained in reversed-phase chromatography[5]. It utilizes a polar stationary phase with a high-organic mobile phase.

  • Stationary Phase: Bare silica, Diol, or Amide-functionalized columns[5].

  • Mobile Phase Preparation: A high-organic mobile phase, typically >80% acetonitrile with an aqueous buffer (e.g., ammonium formate or ammonium acetate) to control ionic interactions.

  • Elution: In HILIC, water is the "strong" solvent. Elution is performed by increasing the water content in the mobile phase.

  • Fraction Collection: Collect and analyze fractions. The high volatility of the acetonitrile-rich mobile phase makes solvent removal straightforward.

Chromatography MethodStationary PhaseMobile Phase ExampleProsCons
Modified Normal-Phase Silica GelDCM/MeOH + 1% TEAUtilizes common, inexpensive materials.TEA can be difficult to remove completely.
Reversed-Phase (High pH) C18 SilicaWater/ACN + 0.1% NH₄OHExcellent resolution for many polar compounds.C18 columns can degrade at high pH.
HILIC Silica, Diol, AmideACN/Water + 10mM NH₄OAcIdeal for very polar compounds; volatile mobile phase is easy to remove.Column equilibration can be slow; requires specific HILIC columns.

References

  • Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442–447. Available from: [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available from: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. Available from: [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113–122. Available from: [Link]

  • Reddit. Chromotography with free amines?. Available from: [Link]

  • University of Alberta. Isolation (Recovery). Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Google Patents. US6179970B1 - Process for the preparation of fluoro compounds from the corresponding amines.
  • Google Patents. US3148214A - Isolation and purification of quaternary ammonium salts.
  • Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. Available from: [Link]

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Application Notes & Protocols: Strategic Incorporation of 2-(4,4-Difluoropiperidin-1-yl)ethanamine for the Synthesis of Novel Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Strategic Overview: The Value of the gem-Difluoropiperidine Moiety in Drug Discovery

The deliberate introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, valued for its ability to fine-tune a molecule's physicochemical and pharmacokinetic properties.[1][2] The 4,4-difluoropiperidine motif, in particular, has emerged as a privileged scaffold. The gem-difluoro substitution at the 4-position of the piperidine ring introduces profound electronic effects without significantly increasing steric bulk. This modification is known to lower the basicity (pKa) of the piperidine nitrogen, enhance metabolic stability by blocking a potential site of oxidation, and modulate lipophilicity, thereby improving a compound's overall drug-like properties.[3][4][5]

The building block, 2-(4,4-Difluoropiperidin-1-yl)ethanamine , leverages these advantages by providing a reactive primary amine handle on a flexible ethyl linker. This structure makes it an exceptionally versatile reagent for incorporation into compound libraries through robust, high-throughput chemical transformations. By reacting this amine with diverse libraries of carboxylic acids or carbonyls, researchers can rapidly generate large collections of novel molecules, each bearing the beneficial 4,4-difluoropiperidine core. This guide provides detailed protocols for the efficient use of this building block in creating compound libraries destined for drug discovery screening.

Physicochemical Impact of gem-Difluorination

The decision to incorporate the 4,4-difluoropiperidine scaffold is driven by its predictable influence on key molecular properties relevant to drug action. The strong inductive electron-withdrawing effect of the two fluorine atoms is the primary cause of these changes.[3][5]

PropertyNon-Fluorinated Piperidine4,4-DifluoropiperidineRationale & Implication in Drug Design
pKa (of Piperidine N) ~11.2~8.5 - 9.0[6]The CF2 group significantly lowers the basicity of the distal nitrogen.[3][5] This reduction can decrease off-target interactions with aminergic GPCRs and ion channels, and can improve cell permeability and oral absorption by reducing the proportion of protonated species at physiological pH.
LogP / LogD VariableGenerally increases LogP, but the effect on LogD can be complex.[4]While fluorine increases lipophilicity, the lowered pKa means that at pH 7.4, the LogD (a better predictor of permeability) may not increase as dramatically, offering a nuanced way to modulate this critical parameter.[4]
Metabolic Stability Susceptible to C-H oxidation at C4.Blocked at C4.The C-F bond is exceptionally strong and not susceptible to oxidative metabolism. Placing the CF2 group at the 4-position sterically and electronically shields the ring from P450-mediated oxidation, often leading to an improved pharmacokinetic profile.[3][5]
Molecular Conformation Flexible chair conformations.Can influence ring conformation and the orientation of substituents.[7][8]The gem-difluoro group can act as a conformational constraint, potentially pre-organizing the molecule for optimal binding to a biological target, which can lead to enhanced potency.[8]

Library Synthesis Workflow: A General Overview

The primary amine of 2-(4,4-Difluoropiperidin-1-yl)ethanamine serves as a versatile chemical handle for library production. The two most common and robust methods for diversification are parallel amide coupling and parallel reductive amination. The following diagram illustrates the general workflow for utilizing this building block to generate a diverse compound library for screening.

G cluster_0 Starting Materials cluster_1 High-Throughput Synthesis cluster_2 Library Management & Screening BuildingBlock 2-(4,4-Difluoropiperidin-1-yl)ethanamine Reaction Parallel Reaction (Amide Coupling or Reductive Amination) BuildingBlock->Reaction ReagentLibrary Library of Reagents (e.g., Carboxylic Acids, Aldehydes) ReagentLibrary->Reaction Purification Parallel Purification (e.g., Prep-HPLC, SPE) Reaction->Purification QC Quality Control (LC-MS, NMR) Purification->QC Plating Compound Plating & Archiving QC->Plating Screening Biological Screening Plating->Screening G cluster_0 Plate 1: Reagents cluster_1 Plate 2: Building Block cluster_2 Process Acid Carboxylic Acid Library (1.0 eq in DMF) Combine Combine Plate 1 Reagents Acid->Combine HATU HATU (1.1 eq in DMF) HATU->Combine DIPEA DIPEA (3.0 eq in DMF) DIPEA->Combine Amine 2-(4,4-Difluoropiperidin-1-yl)ethanamine (1.2 eq in DMF) AddAmine Add Amine Solution Amine->AddAmine Activate Activate Acids (5 min @ RT) Combine->Activate Activate->AddAmine React React (4-16h @ RT) AddAmine->React Quench Quench & Purify React->Quench

Caption: Workflow for parallel amide coupling reactions.

Detailed Step-by-Step Methodology

Materials & Reagents:

  • 2-(4,4-Difluoropiperidin-1-yl)ethanamine

  • Library of diverse carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Trifluoroacetic Acid (TFA)

  • 96-well reaction blocks with septa mats

Procedure (per well, based on a 10 µmol scale):

  • Acid Plate Preparation: To each well of a 96-well plate, add 10 µmol (1.0 eq) of a unique carboxylic acid from your library.

  • Reagent Preparation:

    • Prepare a stock solution of HATU in anhydrous DMF (e.g., 0.2 M).

    • Prepare a stock solution of DIPEA in anhydrous DMF (e.g., 0.6 M).

    • Prepare a stock solution of 2-(4,4-Difluoropiperidin-1-yl)ethanamine in anhydrous DMF (e.g., 0.24 M).

  • Carboxylic Acid Activation:

    • To each well containing a carboxylic acid, add 55 µL of the HATU stock solution (11 µmol, 1.1 eq).

    • Add 50 µL of the DIPEA stock solution (30 µmol, 3.0 eq).

    • Seal the plate and shake for 5 minutes at room temperature to allow for the formation of the active ester.

  • Amine Addition: Add 50 µL of the 2-(4,4-Difluoropiperidin-1-yl)ethanamine stock solution (12 µmol, 1.2 eq) to each well.

  • Reaction: Seal the reaction block securely with a septa mat. Place on an orbital shaker and allow to react for 4-16 hours at room temperature. Reaction progress can be monitored by taking a small aliquot for LC-MS analysis.

  • Work-up and Purification:

    • Once the reaction is complete, quench by adding 200 µL of ACN/Water (1:1) with 0.1% TFA to each well.

    • Centrifuge the plate to pellet any precipitates.

    • Purify the supernatant from each well using mass-triggered preparative HPLC.

  • Quality Control: Analyze the purified compounds via LC-MS to confirm identity (correct mass) and purity (typically >95%).

Troubleshooting
IssuePossible CauseSuggested Solution
Incomplete Reaction Sterically hindered acid or amine; Insufficient activation time; Low-quality reagents.Increase reaction time to 24h or warm gently to 40°C. Use a different coupling reagent like T3P®. [9]Ensure reagents are anhydrous.
Side Product Formation Epimerization of chiral acids; Reaction with other functional groups.Use a base like 2,4,6-collidine instead of DIPEA. Ensure protection of reactive functional groups on the acid scaffold.
Low Recovery after HPLC Poor solubility of the final compound; Compound instability in acid.Modify HPLC gradient and use alternative solvents (e.g., methanol). Neutralize fractions immediately after collection if the compound is acid-labile.

Protocol 2: Parallel Reductive Amination

This protocol describes the formation of a secondary amine library by reacting 2-(4,4-Difluoropiperidin-1-yl)ethanamine with a library of aldehydes or ketones. The reaction proceeds via in-situ imine formation followed by reduction with sodium triacetoxyborohydride (STAB), a mild and selective reducing agent. [10][11]

Workflow Diagram: Reductive Amination

G cluster_0 Reagents cluster_1 Process Aldehyde Aldehyde/Ketone Library (1.0 eq in DCE) Combine Combine Aldehyde & Amine Aldehyde->Combine Amine 2-(4,4-Difluoropiperidin-1-yl)ethanamine (1.1 eq in DCE) Amine->Combine STAB STAB (Solid) (1.5 eq) AddSTAB Add STAB STAB->AddSTAB Imine Imine Formation (30-60 min @ RT) Combine->Imine Imine->AddSTAB React React (6-18h @ RT) AddSTAB->React Quench Quench & Purify React->Quench

Caption: Workflow for parallel reductive amination reactions.

Detailed Step-by-Step Methodology

Materials & Reagents:

  • 2-(4,4-Difluoropiperidin-1-yl)ethanamine

  • Library of diverse aldehydes or ketones

  • Sodium Triacetoxyborohydride (STAB)

  • Anhydrous DCE (1,2-Dichloroethane) or THF

  • Acetic Acid (optional, as catalyst)

  • Saturated aqueous Sodium Bicarbonate (NaHCO3) solution

  • Dichloromethane (DCM)

  • 96-well reaction blocks with septa mats

Procedure (per well, based on a 15 µmol scale):

  • Reagent Plating: To each well of a 96-well plate, add a solution of a unique aldehyde or ketone (15 µmol, 1.0 eq) in 200 µL of anhydrous DCE.

  • Amine Addition: To each well, add a solution of 2-(4,4-Difluoropiperidin-1-yl)ethanamine (16.5 µmol, 1.1 eq) in 100 µL of anhydrous DCE. (Note: For less reactive ketones, a catalytic amount of acetic acid, ~0.1 eq, can be added to facilitate imine formation).

  • Imine Formation: Seal the plate and shake at room temperature for 30-60 minutes.

  • Reduction: Carefully unseal the plate in a fume hood. Add solid sodium triacetoxyborohydride (STAB) (48 mg, 22.5 µmol, 1.5 eq) to each well using a powder dispenser. Caution: STAB reacts with moisture; handle quickly.

  • Reaction: Reseal the plate and shake at room temperature for 6-18 hours. Monitor by LC-MS for the disappearance of the imine intermediate and appearance of the product mass.

  • Work-up and Purification:

    • Carefully quench the reaction by adding 200 µL of saturated aqueous NaHCO3 solution to each well. Shake for 10 minutes to ensure all excess STAB is neutralized (gas evolution may occur).

    • Add 500 µL of DCM to each well, seal, and shake vigorously to extract the product.

    • Centrifuge the plate to separate the layers. Transfer the organic (bottom) layer to a fresh plate for purification via preparative HPLC or SPE (silica or reversed-phase, depending on product properties).

  • Quality Control: Analyze the purified compounds via LC-MS to confirm identity and purity.

Troubleshooting
IssuePossible CauseSuggested Solution
Stalled at Imine Intermediate Inefficient reduction; STAB degradation.Ensure STAB is fresh and handled under anhydrous conditions. If the imine is stable, consider a stronger reducing agent like sodium cyanoborohydride (NaBH3CN), but be mindful of its higher toxicity and stricter pH requirements.
Formation of Dialkylated Product Excess aldehyde/ketone; Amine is too reactive.Use a slight excess of the amine (1.1 eq) and ensure the aldehyde is the limiting reagent (1.0 eq). Add the STAB immediately after the amine and aldehyde are mixed to reduce the imine as it forms.
Low Yield with Ketones Steric hindrance slowing imine formation.Add a catalytic amount of acetic acid or switch to a solvent like methanol. [12]Increase reaction temperature to 40-50°C and extend the reaction time.

References

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed.
  • gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery.
  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF.
  • 4,4-Difluoropiperidine hydrochloride: properties, applic
  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science (RSC Publishing).
  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PMC - NIH.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central.
  • 4,4-Difluoropiperidine hydrochloride | C5H10ClF2N | CID 2758351. PubChem.
  • 4,4-Difluoropiperidine | C5H9F2N | CID 2758352. PubChem - NIH.
  • 4,4-Difluoropiperidine 97 144230-52-4. Sigma-Aldrich.
  • Amide Synthesis. Fisher Scientific.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Applications of Fluorine in Medicinal Chemistry. PubMed.
  • The role of fluorine in medicinal chemistry. PubMed.
  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC - NIH.
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI.
  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx C
  • (PDF) Synthesis of [C-11]/(C-13) amines via carbonylation followed by reductive amination.
  • Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput b
  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx C
  • TiCl((OPr)-Pr-i)(3)-mediated One-pot Reductive Amination of 1,1 '-Diacetylferrocene with Aryl Amines.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4,4-Difluoropiperidin-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of 2-(4,4-Difluoropiperidin-1-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will explore the primary synthetic routes, troubleshoot common issues leading to low yields, and provide detailed protocols based on established chemical principles.

Overview of Primary Synthetic Routes

The synthesis of 2-(4,4-Difluoropiperidin-1-yl)ethanamine is typically achieved via two main strategies: Reductive Amination and Direct N-Alkylation . The choice between these routes depends on reagent availability, scale, and desired purity profile.

Route A: Reductive Amination This is often the preferred route due to its high efficiency and selectivity. It involves the reaction of 4,4-Difluoropiperidine with a protected C2-aldehyde equivalent, such as 2-aminoacetaldehyde dimethyl acetal, followed by reduction of the intermediate imine/enamine.[1][2]

Route B: Direct N-Alkylation This classical approach involves the direct reaction of the 4,4-Difluoropiperidine nucleophile with a C2-electrophile bearing a suitable leaving group, such as 2-chloroethylamine or 2-bromoethylamine.

cluster_SM Starting Materials cluster_Routes Synthetic Routes SM1 4,4-Difluoropiperidine RouteA Route A: Reductive Amination SM1->RouteA RouteB Route B: N-Alkylation SM1->RouteB SM2 Aminoacetaldehyde Dimethyl Acetal SM2->RouteA SM3 2-Chloroethylamine Hydrochloride SM3->RouteB Product 2-(4,4-Difluoropiperidin-1-yl)ethanamine RouteA->Product RouteB->Product

Caption: Primary synthetic routes to the target compound.

Troubleshooting Guide & Protocols

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Yield in Reductive Amination

Question: My reductive amination of 4,4-difluoropiperidine with aminoacetaldehyde dimethyl acetal is resulting in a low yield (<50%). What are the common causes and how can I optimize the reaction?

Answer: Low yields in reductive amination are typically traced back to four key areas: pH control, choice of reducing agent, acetal hydrolysis, and reagent quality.

  • Sub-optimal pH and Imine Formation: The reaction proceeds via an iminium intermediate, and its formation is highly pH-dependent.

    • Causality: If the solution is too basic, the piperidine starting material is neutral and nucleophilic, but the aldehyde's carbonyl is not sufficiently activated. If the solution is too acidic, the piperidine is fully protonated and non-nucleophilic. A slightly acidic environment (pH 5-6) is optimal to facilitate both imine formation and the subsequent reduction.[3]

    • Solution: Add a mild acid, such as acetic acid (1.0-1.2 equivalents relative to the piperidine), to the reaction mixture before adding the reducing agent. This buffers the reaction and catalyzes imine formation.

  • Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the starting aldehyde.

    • Causality: Strong, non-selective hydrides like sodium borohydride (NaBH₄) can reduce the aldehyde starting material before it forms the imine, leading to byproduct formation.

    • Solution: Use a hindered, acid-stable hydride. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for this reaction. It is mild, selective for imines/iminiums, and does not require stringent pH control once the initial acidic condition is set. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic and requires careful handling.

  • Inefficient Acetal Hydrolysis: Aminoacetaldehyde dimethyl acetal is a stable precursor that must be hydrolyzed in situ to generate the reactive aldehyde.

    • Causality: This hydrolysis step requires acid catalysis and water. If the reaction is run under strictly anhydrous conditions without an acid, the aldehyde will not be generated efficiently.

    • Solution: The addition of acetic acid serves a dual purpose: it catalyzes both the acetal hydrolysis and the subsequent imine formation. Ensure your solvent (e.g., Dichloromethane or 1,2-Dichloroethane) is not rigorously dried, or consider adding a trace amount of water.

  • Reagent Quality and Stoichiometry:

    • Causality: 4,4-Difluoropiperidine is often supplied as a hydrochloride salt to improve its shelf stability. Using the HCl salt directly will make the reaction mixture too acidic and consume the base.

    • Solution: Ensure you are using the free base of 4,4-difluoropiperidine. If you have the hydrochloride salt, it must be neutralized first. A common procedure is to dissolve the salt in aqueous NaOH, extract the free base with an organic solvent (e.g., DCM), and dry the organic layer before use. Use a slight excess (1.1-1.2 equivalents) of the aminoacetaldehyde dimethyl acetal to drive the reaction to completion.

Optimized Reductive Amination Protocol:
  • To a stirred solution of 4,4-difluoropiperidine (1.0 eq) in 1,2-dichloroethane (DCE), add aminoacetaldehyde dimethyl acetal (1.2 eq).

  • Add glacial acetic acid (1.1 eq) and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 20 minutes. Note: Mild gas evolution may occur.

  • Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

Issue 2: Incomplete Reaction and Side Products in N-Alkylation

Question: I'm attempting the N-alkylation of 4,4-difluoropiperidine with 2-chloroethylamine hydrochloride, but the reaction is slow, incomplete, and forms multiple products. How can this be improved?

Answer: Direct N-alkylation can be challenging due to the need to deprotonate multiple species and the risk of over-alkylation.

  • Base Selection and Stoichiometry:

    • Causality: You are starting with two hydrochloride salts: 4,4-difluoropiperidine·HCl and 2-chloroethylamine·HCl. A weak base like triethylamine (Et₃N) may not be strong enough or may require high temperatures. An inorganic base like potassium carbonate (K₂CO₃) has limited solubility in many organic solvents.

    • Solution: Use at least 2.2 equivalents of a robust base to neutralize both HCl salts and scavenge the HCl generated during the reaction. A combination of K₂CO₃ in a polar aprotic solvent like DMF or Acetonitrile at an elevated temperature (60-80 °C) is effective.[4] For stubborn reactions, a stronger base like sodium hydride (NaH) can be used, but requires an anhydrous solvent like THF and careful handling.[5]

  • Side Reaction: Quaternary Salt Formation:

    • Causality: The desired product is also a secondary amine and can react with another molecule of 2-chloroethylamine, leading to the formation of a quaternary ammonium salt, which complicates purification and lowers the yield.

    • Solution: Use a stoichiometric excess of 4,4-difluoropiperidine (1.5 to 2.0 equivalents) relative to the 2-chloroethylamine. This ensures the electrophile is consumed before it can react with the product. The unreacted piperidine is more volatile and easier to remove during workup.

  • Solvent and Temperature:

    • Causality: Sₙ2 reactions are sensitive to the solvent. Polar aprotic solvents (DMF, DMSO, Acetonitrile) are ideal as they solvate the cation of the base without hydrogen bonding to the nucleophile, thus accelerating the reaction.

    • Solution: Switch from less polar solvents like THF or DCM to DMF or Acetonitrile. Gentle heating (60-80 °C) will significantly increase the reaction rate.

Optimized N-Alkylation Protocol:
  • Combine 4,4-difluoropiperidine (free base, 1.5 eq), 2-chloroethylamine hydrochloride (1.0 eq), and potassium carbonate (2.5 eq) in DMF.

  • Heat the mixture to 80 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash extensively with brine to remove DMF, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product will contain excess 4,4-difluoropiperidine, which can be removed under high vacuum.

Issue 3: Product Purification Challenges

Question: My crude product is an oil and is difficult to purify. What are the likely impurities and the best purification methods?

Answer: The primary impurities are unreacted starting materials and over-alkylation byproducts. The basic nature of the product can be leveraged for purification.

  • Likely Impurities:

    • From Route A: Unreacted 4,4-difluoropiperidine, borate esters.

    • From Route B: Unreacted 4,4-difluoropiperidine, quaternary ammonium salt.

  • Purification Strategies:

    • Acid-Base Extraction: This is a highly effective first-pass purification.

      • Dissolve the crude oil in an organic solvent (e.g., ethyl acetate).

      • Extract with dilute aqueous HCl (e.g., 1 M). The amine product and any basic starting materials will move into the aqueous layer as their hydrochloride salts. Neutral impurities (like borate esters) will remain in the organic layer.

      • Wash the acidic aqueous layer with fresh ethyl acetate to remove any remaining neutral impurities.

      • Basify the aqueous layer to >pH 12 with cold 5 M NaOH.

      • Extract the free base product back into an organic solvent (ethyl acetate or DCM).

      • Dry the organic layer and concentrate to yield the purified amine.

    • Column Chromatography:

      • Challenge: Basic amines often streak on standard silica gel due to acidic silanol groups.

      • Solution 1: Use a basic mobile phase. Add 1-2% triethylamine or ammonium hydroxide to your eluent system (e.g., Dichloromethane/Methanol/NH₄OH 90:9:1).

      • Solution 2: Use a different stationary phase, such as neutral or basic alumina.

    • Crystallization via Salt Formation:

      • For final polishing to achieve high purity, converting the product to a solid salt is ideal.

      • Dissolve the purified free base in a suitable solvent (e.g., isopropanol or ethyl acetate).

      • Slowly add a solution of HCl in ether or isopropanol until the solution is acidic.

      • The hydrochloride salt will often precipitate. It can then be collected by filtration and washed with cold ether to yield a pure, crystalline solid.

Start Crude Product (Oil) Decision1 Is purity >95%? Start->Decision1 AcidBase Perform Acid-Base Extraction Decision1->AcidBase No End Pure Product Decision1->End Yes Decision2 Is purity sufficient? AcidBase->Decision2 Column Column Chromatography (Basified Silica or Alumina) Decision2->Column No Decision3 Is solid required? Decision2->Decision3 Yes Column->Decision3 Salt Salt Formation (e.g., HCl salt) & Crystallization Decision3->Salt Yes Decision3->End No Salt->End

Caption: Decision workflow for product purification.

Comparison of Synthetic Routes

ParameterRoute A: Reductive AminationRoute B: N-Alkylation
Key Reagents 4,4-Difluoropiperidine, Aminoacetaldehyde Dimethyl Acetal, NaBH(OAc)₃, Acetic Acid4,4-Difluoropiperidine, 2-Chloroethylamine·HCl, K₂CO₃ or NaH
Typical Solvents Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)
Temperature Room TemperatureRoom Temperature to 80 °C
Pros High selectivity, mild conditions, generally higher yields, fewer side products.Utilizes simple, readily available reagents.
Cons Requires a specialized reducing agent (NaBH(OAc)₃), acetal reagent can be costly.Risk of over-alkylation, may require higher temperatures, can be slower.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for this synthesis? A: For laboratory and small-scale production, Route A (Reductive Amination) is generally preferred.[1] It offers milder reaction conditions, higher selectivity, and typically results in a cleaner crude product, which simplifies purification and often leads to a better overall yield.

Q2: How do I prepare the 4,4-difluoropiperidine free base from its hydrochloride salt? A: To a stirred suspension of 4,4-difluoropiperidine hydrochloride[6] in dichloromethane (DCM), add an equal volume of 2 M sodium hydroxide solution. Stir vigorously for 30 minutes. Separate the layers and extract the aqueous phase twice more with DCM. Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and carefully remove the solvent in vacuo at low temperature to avoid loss of the volatile free base. Use the resulting oil immediately.

Q3: What are the key safety precautions when working with borohydride reagents? A: Sodium triacetoxyborohydride is relatively stable but will react with water to release hydrogen gas, which is flammable. Quench reactions carefully and behind a safety shield. Sodium cyanoborohydride is highly toxic and releases hydrogen cyanide gas under acidic conditions; it should only be used in a well-ventilated fume hood with extreme caution.

Q4: How can I monitor the reaction progress effectively? A: Thin-Layer Chromatography (TLC) is a quick and effective method. Stain the plate with potassium permanganate (KMnO₄) or ninhydrin. The starting piperidine and the final product amine will both be visible with ninhydrin (often appearing yellow or purple after heating). The disappearance of the starting piperidine is a good indicator of reaction completion. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

References
  • Reductive amination. (n.d.). Vertex AI Search.
  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (n.d.). PubMed Central.
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). MDPI.
  • CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride. (n.d.). Google Patents.
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). ResearchGate.
  • Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders. (n.d.). MDPI.
  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. (n.d.). NIH.
  • 4,4-Difluoropiperidine hydrochloride 97 144230-52-4. (n.d.). Sigma-Aldrich.
  • Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal.

Sources

Identifying and minimizing impurities in 2-(4,4-Difluoropiperidin-1-yl)ethanamine synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4,4-difluoropiperidin-1-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize impurities, thereby improving your yield and ensuring the quality of your final product.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing a logical workflow for identifying and resolving them.

Question 1: I see an unexpected peak in my HPLC/GC-MS analysis. How do I identify it?

The appearance of an unexpected peak is a common issue. A systematic approach is crucial for its identification.

Answer:

Identifying an unknown peak involves a combination of analytical techniques and a logical deduction process. Here’s a step-by-step guide:

  • Mass Spectrometry (MS) Analysis:

    • GC-MS: If the impurity is volatile, GC-MS is an excellent tool. The mass spectrum will provide the molecular weight of the impurity and its fragmentation pattern, which can be used to elucidate its structure.

    • LC-MS: For less volatile impurities, LC-MS is the preferred method. The mass-to-charge ratio (m/z) will give you the molecular weight of the protonated or adducted impurity.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide the exact mass of the impurity, allowing you to determine its elemental composition. This is a powerful tool for distinguishing between isomers and compounds with similar nominal masses.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity (even a few micrograms with modern instruments), ¹H and ¹³C NMR spectroscopy can provide detailed structural information. 2D NMR techniques like COSY, HSQC, and HMBC can help in piecing together the complete structure.

  • Hypothesize Potential Impurities: Based on your synthetic route, starting materials, and reagents, you can predict the most likely impurities. The following table lists some common potential impurities in the synthesis of 2-(4,4-Difluoropiperidin-1-yl)ethanamine, assuming a reductive amination pathway.

Potential Impurity Likely Origin Expected [M+H]⁺ (m/z) Key Diagnostic Features
4,4-DifluoropiperidineUnreacted starting material122.08Matches the mass and retention time of the starting material standard.
N-(4,4-Difluoropiperidin-1-yl)acetaldehyde imineIncomplete reduction of the intermediate imine163.10A mass corresponding to the loss of two hydrogens from the final product. May be unstable and difficult to isolate.
Bis(2-(4,4-difluoropiperidin-1-yl)ethyl)amineReaction of the product with another molecule of the aldehyde precursor followed by reduction308.22A mass significantly higher than the product, corresponding to the addition of another 4,4-difluoropiperidin-ethyl group.
2-((2-(4,4-difluoropiperidin-1-yl)ethyl)amino)ethan-1-olIf 2-aminoethanol is present as an impurity in the starting material209.15A mass corresponding to the addition of an oxygen atom compared to the desired product.
  • Co-injection/Spiking: If you have a synthesized standard of a suspected impurity, co-injecting it with your sample can confirm its identity if the peaks overlap perfectly.

Question 2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields can be frustrating and costly. Several factors can contribute to this issue.

Answer:

A low yield in a reductive amination reaction can often be traced back to a few key areas. Let's break them down:

  • Inefficient Imine Formation: The first step of reductive amination is the formation of an imine intermediate. This is an equilibrium-driven process.

    • Causality: The presence of water can shift the equilibrium back towards the starting materials.

    • Solution: Ensure your solvent and reagents are anhydrous. The use of a dehydrating agent, such as magnesium sulfate or molecular sieves, can be beneficial. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.

  • Incomplete Reduction: The second step is the reduction of the imine to the desired amine.

    • Causality: The reducing agent may not be active enough, or an insufficient amount may have been used. Some reducing agents, like sodium borohydride (NaBH₄), can also reduce the starting aldehyde if not added carefully after imine formation is complete.[1]

    • Solution:

      • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often a good choice as it is milder and more selective for imines over aldehydes.[2] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly in slightly acidic conditions.[2]

      • Stoichiometry: Ensure you are using a sufficient excess of the reducing agent (typically 1.5-2.0 equivalents).

      • Reaction Time and Temperature: The reduction may require longer reaction times or gentle heating to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Side Reactions: Unwanted side reactions can consume your starting materials or product.

    • Causality: As mentioned earlier, the formation of bis-alkylated products can occur if the newly formed amine reacts with another molecule of the aldehyde.

    • Solution: Use a slight excess of the 4,4-difluoropiperidine starting material to favor the formation of the desired mono-alkylated product.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis of 2-(4,4-difluoropiperidin-1-yl)ethanamine.

What is the most common synthetic route for 2-(4,4-difluoropiperidin-1-yl)ethanamine?

The most probable and widely used method for synthesizing this and similar N-alkylated piperidines is reductive amination .[3][4] This two-step, one-pot reaction involves the reaction of 4,4-difluoropiperidine with a suitable 2-aminoethyl synthon, such as 2-aminoacetaldehyde or a protected equivalent, followed by in-situ reduction of the resulting imine intermediate.

G A 4,4-Difluoropiperidine C Imine Intermediate A->C + B 2-Aminoacetaldehyde (or equivalent) B->C D 2-(4,4-Difluoropiperidin-1-yl)ethanamine C->D Reduction (e.g., NaBH(OAc)₃)

What are the critical parameters to control during the synthesis to minimize impurity formation?

Controlling the following parameters is crucial for a clean and high-yielding reaction:

  • Reaction Stoichiometry: The molar ratio of the reactants is critical. A slight excess of the piperidine starting material can help to minimize the formation of the bis-alkylated impurity.

  • pH of the Reaction Medium: Reductive amination is often most efficient under weakly acidic conditions (pH 5-6), which catalyze imine formation without significantly deactivating the amine nucleophile.

  • Choice of Reducing Agent: As discussed in the troubleshooting section, the choice of reducing agent can significantly impact the impurity profile. Milder, more selective reagents like STAB are generally preferred.

  • Temperature Control: While some reactions may require heating to proceed at a reasonable rate, excessive temperatures can lead to the formation of degradation products. It is advisable to start at room temperature and only heat if necessary.

  • Solvent Selection: The solvent should be inert to the reaction conditions and capable of dissolving all reactants. Dichloromethane (DCM), 1,2-dichloroethane (DCE), and tetrahydrofuran (THF) are commonly used.[1]

How can I purify the final product to remove persistent impurities?

If impurities are present in the crude product, several purification techniques can be employed:

  • Acid-Base Extraction: Since the product is a basic amine, it can be separated from neutral or acidic impurities by an acid-base extraction. The crude mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., 1M HCl). The product will move into the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH) and the pure product extracted back into an organic solvent.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the product from closely related impurities. A gradient of a polar solvent (e.g., methanol or a mixture of methanol and ammonium hydroxide) in a less polar solvent (e.g., dichloromethane) is typically used.

  • Crystallization/Salt Formation: If the product is a solid, recrystallization from a suitable solvent system can be a very effective purification method. Alternatively, the product can be converted to a crystalline salt (e.g., hydrochloride or oxalate), which can be recrystallized to high purity and then converted back to the free base if required.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Synthesis of 2-(4,4-Difluoropiperidin-1-yl)ethanamine via Reductive Amination

Materials:

  • 4,4-Difluoropiperidine hydrochloride

  • 2-(Boc-amino)acetaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • 1M Hydrochloric acid (HCl)

  • 1M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4,4-difluoropiperidine hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.

  • Add 2-(Boc-amino)acetaldehyde (1.05 eq) to the reaction mixture and stir for 1 hour at room temperature to allow for imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.

  • Slowly add the STAB slurry to the reaction mixture over 30 minutes, maintaining the temperature below 25 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-protected product.

  • Dissolve the crude product in a suitable solvent (e.g., DCM or 1,4-dioxane) and add an excess of a strong acid (e.g., 4M HCl in dioxane or trifluoroacetic acid) to remove the Boc protecting group.

  • Stir at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the final product by one of the methods described in the FAQ section.

Protocol 2: HPLC-MS Method for Purity Analysis

Instrumentation:

  • HPLC system with a UV detector and a mass spectrometer.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 210 nm

  • MS Detection: Electrospray ionization (ESI) in positive mode.

G

IV. References

  • Burke, S. D.; Danheiser, R. L.; Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents.

  • Carey, F. A.; Sundberg, R. J.; Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th Edition.

  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). A mild and efficient method for the synthesis of secondary amines by reductive amination of aldehydes and ketones. Tetrahedron, 60(7), 1463–1471. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.

  • Sodium borohydride (NaBH4) is capable of reducing aldehydes and ketones, therefore NaBH4 is typically only added after sufficient time has been given for complete formation of the imine. Common solvents are MeOH and EtOH. [Link]

  • Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) is a common reducing agent for reductive aminations. STAB selectively reduces the imine intermediate formed through dehydration of the molecule. STAB is a weaker reductant than NaBH4, and can preferentially reduce the imine group in the presence of other reduction-sensitive functional groups. [Link]

Sources

Technical Support Center: Overcoming Challenges in the N-Alkylation of 4,4-Difluoropiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 4,4-difluoropiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this challenging transformation. The unique electronic properties of the gem-difluoro group at the 4-position introduce specific hurdles that require careful consideration of reaction parameters.

Introduction: The Challenge of the Fluorinated Piperidine Core

The 4,4-difluoropiperidine motif is a valuable building block in medicinal chemistry, often introduced to modulate the physicochemical properties of drug candidates, such as basicity, lipophilicity, and metabolic stability.[1][2][3] However, the synthetic accessibility of N-alkylated derivatives can be hampered by the electron-withdrawing nature of the gem-difluoro group, which significantly reduces the nucleophilicity of the piperidine nitrogen. This guide provides practical solutions to common problems encountered during the N-alkylation of this important scaffold.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.

FAQ 1: My N-alkylation reaction is extremely slow or shows no conversion. What are the likely causes and how can I fix it?

Answer:

This is the most frequently encountered issue, and it almost always stems from the reduced nucleophilicity of the 4,4-difluoropiperidine nitrogen. The two fluorine atoms inductively withdraw electron density, making the nitrogen lone pair less available for nucleophilic attack.

Underlying Causes & Solutions:

  • Insufficiently Strong Base: A common mistake is using a weak base that cannot effectively deprotonate the piperidine hydrochloride salt or scavenge the acid formed during the reaction.

    • Troubleshooting: Switch to a stronger base. While weaker bases like potassium carbonate (K₂CO₃) may suffice for simple piperidines, 4,4-difluoropiperidine often requires a more robust base like sodium hydride (NaH) to drive the reaction to completion.[4][5] N,N-diisopropylethylamine (DIPEA or Hünig's base) is another effective option, particularly for preventing the formation of quaternary ammonium salts.[6]

  • Inappropriate Solvent: The choice of solvent is critical for both solubility and reaction rate.

    • Troubleshooting: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents are excellent at dissolving the piperidine salt and the base, and they can help to accelerate Sₙ2 reactions. Acetonitrile (MeCN) is also a viable option.[6]

  • Poor Leaving Group on the Alkylating Agent: The nature of the leaving group on your electrophile plays a significant role.

    • Troubleshooting: If you are using an alkyl chloride or bromide with little success, consider switching to an alkyl iodide or a triflate (e.g., methyl trifluoromethanesulfonate, MeOTf). Iodides and triflates are much better leaving groups and will significantly increase the rate of alkylation.[7]

  • Steric Hindrance: If your alkylating agent is bulky, steric hindrance can dramatically slow down the reaction.[5][8]

    • Troubleshooting: If possible, consider using a less sterically hindered alkylating agent. If the bulky group is essential, you may need to employ more forcing conditions, such as higher temperatures and longer reaction times.

FAQ 2: I'm observing significant amounts of di-alkylation or the formation of a quaternary ammonium salt. How can I promote mono-alkylation?

Answer:

The formation of di-alkylated products or the quaternary salt is a common side reaction when the newly formed tertiary amine is still sufficiently nucleophilic to react with another equivalent of the alkylating agent.[4][9]

Strategies to Favor Mono-alkylation:

  • Control Stoichiometry: Use a slight excess of the 4,4-difluoropiperidine relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents of the amine).

  • Slow Addition of Alkylating Agent: This is a highly effective technique. By adding the alkylating agent slowly over several hours using a syringe pump, you maintain a low concentration of the electrophile in the reaction mixture. This favors the reaction with the more abundant secondary amine over the less abundant and less nucleophilic tertiary amine product.[6]

  • Choice of Base: Using a non-nucleophilic, sterically hindered base like DIPEA can help prevent side reactions. It is effective at scavenging the acid produced without competing in the alkylation reaction.[6]

Experimental Workflow for Controlled Mono-alkylation:

G cluster_0 Reaction Setup cluster_1 Controlled Addition cluster_2 Reaction & Workup A Dissolve 4,4-difluoropiperidine (1.2 eq) and DIPEA (1.5 eq) in anhydrous DMF C Add alkyl halide solution dropwise to the reaction mixture at 0 °C over 2-4 hours using a syringe pump A->C B Prepare a solution of alkyl halide (1.0 eq) in anhydrous DMF B->C D Allow reaction to warm to room temperature and stir for 12-24 hours C->D E Quench with water and extract with an organic solvent (e.g., EtOAc) D->E F Purify by column chromatography E->F

Caption: Workflow for controlled mono-N-alkylation.

FAQ 3: My starting material is 4,4-difluoropiperidine hydrochloride. Do I need to free-base it before the reaction?

Answer:

While you can perform a separate free-basing step, it is often more convenient to perform the N-alkylation in situ.

In Situ Free-Basing Protocol:

  • Dissolve: Suspend the 4,4-difluoropiperidine hydrochloride in your chosen polar aprotic solvent (e.g., DMF).

  • Add Base: Add at least two equivalents of a suitable base. One equivalent is required to neutralize the HCl, and the second equivalent will act as the acid scavenger during the alkylation. For this purpose, bases like K₂CO₃ or DIPEA are commonly used. If using a very strong base like NaH, one equivalent will deprotonate the hydrochloride, and a second equivalent is needed for the piperidine nitrogen itself.

  • Stir: Allow the mixture to stir for 30-60 minutes at room temperature to ensure complete neutralization before adding the alkylating agent.

FAQ 4: I am attempting a reductive amination with 4,4-difluoropiperidine and an aldehyde/ketone, but the reaction is failing. What could be the issue?

Answer:

Reductive amination is an excellent alternative to direct alkylation. However, failures can occur due to several factors.

Troubleshooting Reductive Amination:

  • Inefficient Imine/Enamine Formation: The initial condensation between the piperidine and the carbonyl compound can be slow due to the reduced nucleophilicity of the nitrogen.

    • Solution: Use a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves to drive the equilibrium towards the iminium ion intermediate. Running the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can also be effective.

  • Incorrect Choice of Reducing Agent: The choice of reducing agent is critical and depends on the pH of the reaction.

    • Sodium Borohydride (NaBH₄): This is a robust reducing agent but is most effective at a slightly higher pH. It is often used in alcoholic solvents like methanol or ethanol.

    • Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice as it is milder and tolerant of slightly acidic conditions, which can help catalyze iminium ion formation. It is particularly effective in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is effective at acidic pH but is highly toxic and should be handled with extreme care.

Logical Flow for Optimizing Reductive Amination:

G Start Start: Low Yield in Reductive Amination Q1 Is iminium ion formation the issue? Start->Q1 A1_Yes Add dehydrating agent (e.g., MgSO₄) or use a Dean-Stark trap Q1->A1_Yes Yes Q2 Is the reducing agent optimal? Q1->Q2 No A1_Yes->Q2 A2_STAB Try NaBH(OAc)₃ in DCM or DCE Q2->A2_STAB Acidic/Neutral A2_NaBH4 Try NaBH₄ in MeOH or EtOH Q2->A2_NaBH4 Basic/Neutral End Successful Reductive Amination A2_STAB->End A2_NaBH4->End

Caption: Decision tree for troubleshooting reductive amination.

Recommended Starting Protocols

The following protocols provide a solid starting point for your experiments. Remember that optimization may be necessary for your specific substrate.

Protocol 1: General N-Alkylation with an Alkyl Halide using K₂CO₃

This protocol is suitable for reactive alkyl halides.

  • To a solution of 4,4-difluoropiperidine (1.0 eq) in anhydrous DMF (0.1 M), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Add the alkyl halide (1.1 eq) to the mixture.

  • Stir the reaction at room temperature or heat to 50-70 °C and monitor by TLC or LC-MS.[6]

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: N-Alkylation of Less Reactive Substrates using NaH

This protocol is for less reactive alkylating agents or when Protocol 1 fails.

  • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C, add a solution of 4,4-difluoropiperidine (1.0 eq) in DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.[4][10]

Data Summary Table: Reaction Conditions

Base Solvent Typical Temperature Alkylating Agent Reactivity Key Considerations
K₂CO₃DMF, MeCN25-80 °CHigh (iodides, bromides)Good for reactive electrophiles; may be slow.
DIPEADCM, DMF25 °CModerate to HighNon-nucleophilic; good for avoiding quaternization.[6]
NaHDMF, THF0 °C to RTLow to HighStrong base; requires anhydrous conditions and careful handling.[4]

References

  • Optimizing reaction conditions of N-alkylation reaction. ResearchGate. [Link]

  • Monofluoromethylation of N-Heterocyclic Compounds. MDPI. [Link]

  • The optimal conditions of N-alkylation reaction. ResearchGate. [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • N-alkylation of an almost non nucleophilic substrate. Reddit. [Link]

  • fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. [Link]

  • Stereoselectively fluorinated N-heterocycles: a brief survey. PMC - NIH. [Link]

  • A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. MDPI. [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. PMC - PubMed Central. [Link]

  • Preparation method of 4, 4-difluoropiperidine hydrochloride.
  • gem-Difluoro-3-azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. ResearchGate. [Link]

  • 4,4-Difluoropiperidine. PubChem - NIH. [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • N-alkylation of 1, 4-dihydropyridine derivatives. ResearchGate. [Link]

  • Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. NIH. [Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC - NIH. [Link]

  • Development of an Efficient Synthesis toward a 4,4-Difluoropiperidine Intermediate Bearing a Pyridine N-Oxide Motif at the Carbon Stereocenter. ResearchGate. [Link]

  • Synthesis of gem-Difluoro Olefins through C-H Functionalization and β-fluoride Elimination Reactions. PMC - NIH. [Link]

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. PMC - NIH. [Link]

  • Effects of C2-alkylation, N-alkylation, and N,N'-dialkylation on the Stability and Estrogen Receptor Interaction of (4R,5S)/(4S,5R)-4,5-bis(4-hydroxyphenyl)-2-imidazolines. PubMed. [Link]

Sources

Stability issues of 2-(4,4-Difluoropiperidin-1-yl)ethanamine in solution.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4,4-Difluoropiperidin-1-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for 2-(4,4-Difluoropiperidin-1-yl)ethanamine?

A1: To ensure the long-term stability of 2-(4,4-Difluoropiperidin-1-yl)ethanamine, it is recommended to store the compound in a cool, dry, and dark place.[1] For solid material, storage at -20°C is ideal. Solutions should be freshly prepared whenever possible. If solution storage is necessary, it is advisable to store them at low temperatures (e.g., -20°C or -80°C) and for the shortest duration possible. The compound should be handled in a well-ventilated area, and exposure to atmospheric moisture and oxygen should be minimized.

Q2: What is the general stability of 2-(4,4-Difluoropiperidin-1-yl)ethanamine in common laboratory solvents?

A2: While specific stability data for this exact molecule is not extensively published, based on the chemistry of similar fluorinated amines and piperidine derivatives, it is expected to be reasonably stable in common aprotic organic solvents such as DMSO, DMF, and acetonitrile at room temperature for short periods. In protic solvents, particularly aqueous solutions, the stability will be highly dependent on the pH.

Q3: How does the gem-difluoro group at the 4-position of the piperidine ring impact the stability of the molecule?

A3: The gem-difluoro group at the 4-position is generally considered to enhance the metabolic and chemical stability of the piperidine ring.[2][3][4] Fluorine's high electronegativity can influence the basicity of the piperidine nitrogen, and the presence of two fluorine atoms can provide steric shielding. Studies on similar gem-difluorinated cycloalkanes have shown that this modification can either not affect or slightly improve metabolic stability.[2][4]

Troubleshooting Guide

Issue 1: I am observing a decrease in the concentration of my stock solution of 2-(4,4-Difluoropiperidin-1-yl)ethanamine over time. What could be the cause?

Answer: A decrease in concentration suggests potential degradation. Several factors could be at play:

  • pH of the Solution: If your solution is prepared in an unbuffered aqueous or protic solvent, the pH could be a critical factor. Piperidine derivatives can be susceptible to degradation under certain pH conditions.[5]

  • Exposure to Light: Photodegradation can occur, especially with prolonged exposure to UV light.[5]

  • Oxidation: The tertiary amine in the piperidine ring can be susceptible to oxidation, potentially forming an N-oxide.[5][6] This can be exacerbated by the presence of oxidizing agents or even atmospheric oxygen over extended periods.

  • Temperature: Elevated temperatures can accelerate degradation processes.[5]

Recommendation:

  • Prepare fresh solutions for each experiment whenever possible.

  • If stock solutions are necessary, aliquot and store them at -80°C, protected from light.

  • Consider using buffered solutions if working in an aqueous environment. For many amines, a slightly acidic pH can improve stability by forming the more stable protonated salt.

  • Perform a simple stability check by analyzing a freshly prepared standard against your aged stock solution using a suitable analytical method like HPLC-UV or LC-MS.

Issue 2: I am seeing unexpected peaks in my chromatogram when analyzing a reaction mixture containing 2-(4,4-Difluoropiperidin-1-yl)ethanamine. Could these be degradation products?

Answer: It is possible that the new peaks are degradation products. To confirm this, a forced degradation study is recommended.[1][7] This involves intentionally subjecting a sample of the compound to harsh conditions (e.g., strong acid, strong base, high heat, oxidizing agent, and light) to generate potential degradation products. If the unexpected peaks in your experimental sample match the retention times of the peaks generated in the forced degradation study, it is a strong indication of degradation.

Recommendation:

  • Follow the "Protocol for a Forced Degradation Study" outlined below.

  • Use a high-resolution analytical technique like LC-MS to obtain mass information on the unknown peaks, which can help in their identification.[8][9]

Potential Degradation Pathways

While 2-(4,4-Difluoropiperidin-1-yl)ethanamine is expected to be relatively stable due to the gem-difluoro group, understanding potential degradation pathways is crucial for troubleshooting.

  • Oxidation: The tertiary piperidine nitrogen is a likely site for oxidation, which can lead to the formation of the corresponding N-oxide. This is a common degradation pathway for tertiary amines.[5][6]

  • Hofmann Elimination: Under certain conditions, particularly with heat and a suitable leaving group, quaternary ammonium compounds can undergo Hofmann elimination. While less likely for a tertiary amine, if the primary amine of the ethanamine side chain were to be quaternized in a subsequent reaction, this could become a relevant pathway for a downstream product.

Below is a diagram illustrating a hypothetical oxidative degradation pathway.

G cluster_main Hypothetical Oxidative Degradation A 2-(4,4-Difluoropiperidin-1-yl)ethanamine B N-oxide Degradant A->B Oxidation (e.g., H₂O₂, atmospheric O₂) C Ring-Opened Products B->C Further Oxidation/Rearrangement

Caption: Hypothetical oxidative degradation of 2-(4,4-Difluoropiperidin-1-yl)ethanamine.

Experimental Protocols for Stability Assessment

To systematically evaluate the stability of 2-(4,4-Difluoropiperidin-1-yl)ethanamine in your specific experimental conditions, a forced degradation study is the standard approach.[1][7]

Protocol for a Forced Degradation Study

Objective: To intentionally degrade 2-(4,4-Difluoropiperidin-1-yl)ethanamine under various stress conditions to identify potential degradation products and degradation pathways.

Materials:

  • 2-(4,4-Difluoropiperidin-1-yl)ethanamine

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC-UV or LC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 2-(4,4-Difluoropiperidin-1-yl)ethanamine at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a sample of the stock solution in an oven at 60°C for 48 hours.

    • Photolytic Degradation: Expose a sample of the stock solution to light in a photostability chamber (as per ICH Q1B guidelines if available) or near a UV lamp for a defined period.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to an appropriate concentration for analysis.

    • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Workflow for Stability Assessment

G cluster_workflow Stability Assessment Workflow prep Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress sample Sample at Timepoints stress->sample neutralize Neutralize/Dilute Samples sample->neutralize analyze Analyze by HPLC/LC-MS neutralize->analyze interpret Interpret Data (Compare to Control) analyze->interpret

Caption: General workflow for conducting a stability study.

Data Interpretation

The results of your stability studies can be summarized for easy comparison.

Stress ConditionExpected Outcome for a Stable CompoundSigns of Instability
Control (Unstressed) Single, sharp peak for the parent compound with consistent area.Multiple peaks, decreasing parent peak area over time.
Acid Hydrolysis (0.1 M HCl) Minimal to no degradation.Appearance of new peaks, significant decrease in parent peak area.
Base Hydrolysis (0.1 M NaOH) Minimal to no degradation.Appearance of new peaks, significant decrease in parent peak area.
Oxidative (3% H₂O₂) Minimal to no degradation.Appearance of new peaks (e.g., N-oxide), decrease in parent peak area.
Thermal (60°C) Minimal to no degradation.Appearance of new peaks, decrease in parent peak area.
Photolytic (UV/Vis light) Minimal to no degradation.Appearance of new peaks, decrease in parent peak area.

References

  • ResearchGate. gem-Difluoro-3-azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery.
  • ResearchGate. Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
  • Benchchem. Degradation pathways of 1-Piperidinepentanoic acid and prevention.
  • R Discovery.
  • Biomedical Journal of Scientific & Technical Research.
  • ResearchGate. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes.
  • ACS Publications.
  • ResearchGate. gem-Difluoro-3-azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery | Request PDF.
  • National Institutes of Health.
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  • PubMed. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes.
  • Global NEST Journal. Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of biogenic amines in frozen fish sold in markets.
  • Alfa Chemistry.
  • Synquest Labs. A QUICK GUIDE TO THE SYNTHESIS OF ORGANOFLUORINE COMPOUNDS by RE BANKS.
  • Professor Steven V. Ley Research Group.
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  • Lirias. Current Developments in LC-MS for Pharmaceutical Analysis.
  • MDPI. Applications of 19F-NMR in Fragment-Based Drug Discovery.
  • University of Helsinki.
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  • Spectroscopy Online.
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  • National Institutes of Health. Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL.
  • MDPI. Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods.
  • Google Patents. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
  • Der Pharma Chemica. Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide.
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Technical Support Center: Navigating the Complex NMR Spectra of 2-(4,4-Difluoropiperidin-1-yl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4,4-difluoropiperidin-1-yl)ethanamine derivatives. The unique structural features of these compounds, particularly the gem-difluoro group on the piperidine ring, often lead to complex and challenging NMR spectra. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to confidently interpret your data and accelerate your research.

Section 1: Understanding the Fundamental Spectral Features

The key to troubleshooting complex spectra is a solid understanding of the expected signals. Let's break down the characteristic features of 2-(4,4-difluoropiperidin-1-yl)ethanamine derivatives.

FAQ 1.1: What are the expected proton (¹H) and fluorine (¹⁹F) NMR chemical shifts for the core structure?

The chemical shifts can vary depending on the specific derivatization, solvent, and concentration. However, the core structure exhibits predictable chemical shift regions.

Proton (¹H) Typical Chemical Shift (ppm) Description
Piperidine H2/H6 (axial & equatorial)2.5 - 3.5Protons adjacent to the nitrogen. Often broad and complex due to coupling with each other, the ethylamine side chain, and fluorine.
Piperidine H3/H5 (axial & equatorial)1.8 - 2.2Protons adjacent to the CF₂ group. Will show complex splitting due to geminal, vicinal, and through-space coupling to fluorine.
Ethanamine -CH₂-N2.6 - 3.0Methylene group attached to the piperidine nitrogen. Will be a triplet if coupled only to the other methylene group, but can be more complex.[1]
Ethanamine -CH₂-NH₂2.8 - 3.2Methylene group adjacent to the primary amine. Chemical shift is sensitive to protonation state and solvent.[2]
Amine -NH₂Variable (1.0 - 4.0)Often a broad singlet, the chemical shift and appearance of which are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. Can be identified by a D₂O exchange experiment.
Fluorine (¹⁹F) Typical Chemical Shift (ppm) Description
Piperidine C4-F₂-90 to -110The gem-difluoro group typically appears in this region. The two fluorine atoms can be chemically non-equivalent, leading to two separate signals, each coupled to the other.[3]

Note: These are approximate ranges and can be influenced by substituents and experimental conditions.

FAQ 1.2: Why are the signals for the piperidine protons so complex, even in a simple derivative?

The complexity arises from several factors:

  • ¹H-¹⁹F Coupling: The two fluorine atoms on C4 couple to the protons on C3 and C5. This coupling occurs through two bonds (²JHF) and three bonds (³JHF), and can even extend to protons on C2 and C6 (⁴JHF). These couplings add extra layers of splitting to the proton signals.[4][5]

  • Diastereotopicity: The axial and equatorial protons on each piperidine carbon are chemically non-equivalent (diastereotopic), meaning they have different chemical shifts and couple to each other (geminal coupling, ²JHH).

  • Chair Conformation: The rigid chair conformation of the piperidine ring leads to distinct axial and equatorial proton environments with different vicinal coupling constants (³JHH).[6][7]

  • Signal Overlap: The chemical shifts of the piperidine protons often fall within a narrow range, leading to significant signal overlap.

Section 2: Troubleshooting Complex Multiplets and Signal Overlap

This is one of the most common challenges encountered with these molecules.

Question 2.1: My ¹H NMR spectrum shows a "forest" of overlapping multiplets in the piperidine region. How can I begin to assign these signals?

When faced with severe signal overlap, a one-dimensional ¹H NMR spectrum is often insufficient. Here is a systematic approach to deconvolute these complex regions:

Step 1: Acquire a ¹⁹F-Decoupled ¹H NMR Spectrum

This experiment removes all ¹H-¹⁹F coupling, simplifying the proton multiplets. By comparing the standard ¹H spectrum with the ¹⁹F-decoupled spectrum, you can identify which protons are coupled to fluorine.[4]

Step 2: Utilize 2D NMR Techniques

Two-dimensional NMR is essential for unambiguous assignment.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It will help you trace the proton connectivity around the piperidine ring and along the ethylamine side chain.[8]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. This is invaluable for assigning protons based on expected carbon chemical shifts. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups.[9]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is particularly useful for confirming the assignment of quaternary carbons and for piecing together different fragments of the molecule. For example, you can see a correlation from the protons on C2/C6 of the piperidine to the first carbon of the ethylamine side chain.[9][10]

The following workflow diagram illustrates this troubleshooting process:

G start Complex ¹H NMR Spectrum decouple Acquire ¹⁹F-Decoupled ¹H NMR start->decouple Simplify Multiplets cosy Acquire ¹H-¹H COSY start->cosy Identify ¹H-¹H Connectivity decouple->cosy hsqc Acquire ¹H-¹³C HSQC cosy->hsqc Correlate Protons to Carbons hmbc Acquire ¹H-¹³C HMBC hsqc->hmbc Confirm Long-Range Connectivity assign Assign Proton and Carbon Signals hmbc->assign G start Broad or Coalesced Signals vt_nmr Perform Variable Temperature (VT) NMR start->vt_nmr solvent Change Solvent start->solvent low_temp Lower Temperature vt_nmr->low_temp high_temp Increase Temperature vt_nmr->high_temp result1 Signals Sharpen/Resolve -> Slow Exchange Regime low_temp->result1 result2 Signals Coalesce -> Fast Exchange Regime high_temp->result2 result3 Spectral Changes -> Solvent Influences Dynamics solvent->result3

Caption: Decision tree for investigating dynamic processes.

Section 4: Advanced NMR Techniques for Fluorinated Compounds

The presence of fluorine opens the door to a range of powerful NMR experiments that can greatly simplify spectral analysis. [11][12][13]

Question 4.1: When should I consider running a ¹⁹F NMR spectrum, and what information can it provide?

You should acquire a ¹⁹F NMR spectrum for any fluorine-containing compound. It provides valuable information:

  • Confirmation of Fluorine Presence: A signal in the ¹⁹F spectrum confirms the successful incorporation of fluorine.

  • Number of Fluorine Environments: The number of signals corresponds to the number of chemically non-equivalent fluorine atoms or groups.

  • Chemical Shift Information: The chemical shift of the fluorine signal can give clues about its electronic environment. [3]* Coupling Information: The splitting pattern in the ¹⁹F spectrum reveals coupling to other nuclei, such as protons or other fluorine atoms. A ¹H-decoupled ¹⁹F spectrum can simplify these multiplets.

Question 4.2: What are ¹H-¹⁹F correlation experiments, and how can they help?

Experiments like ¹H-¹⁹F HSQC (or HETCOR) are incredibly powerful for these molecules. They are analogous to the ¹H-¹³C HSQC but instead show correlations between protons and fluorine atoms. This allows you to definitively identify which protons are spatially close to or coupled to the fluorine atoms, which is often difficult to determine from the ¹H spectrum alone. [14][15]

Section 5: Common Sample and Data Processing Issues

Question 5.1: I see unexpected small signals in my spectrum. How do I know if they are impurities or just complex splitting?

This is a common problem. Here's how to differentiate:

  • Check for Common Impurities: Be aware of potential impurities from the synthesis, such as starting materials, reagents, or byproducts. [16][17][18]2. Integration: Impurity signals should integrate to a non-stoichiometric ratio compared to your main compound's signals.

  • 2D NMR: In a COSY or HSQC spectrum, impurity signals will either not show correlations to your main compound or will have their own separate network of correlations.

  • Diffusion Ordered Spectroscopy (DOSY): This advanced technique separates signals based on the diffusion rate of molecules in solution. Signals from smaller impurity molecules will diffuse faster and can be distinguished from your larger target molecule.

Question 5.2: What is the best way to reference my ¹⁹F NMR spectrum?

Accurate referencing is crucial, especially when comparing spectra. While various external and internal standards can be used, a common and reliable internal reference for ¹⁹F NMR is hexafluorobenzene (C₆F₆) , which is assigned a chemical shift of -164.9 ppm. It is important to choose a reference that does not react with your sample and has a signal that does not overlap with your signals of interest. [19] We hope this guide serves as a valuable resource in your work with 2-(4,4-difluoropiperidin-1-yl)ethanamine derivatives. By combining a systematic approach with the powerful tools of modern NMR spectroscopy, the challenges posed by these complex molecules can be effectively overcome.

References

  • Freitas, F. F., & Blagg, J. (2013). Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. Journal of Magnetic Resonance, 229, 133-143.
  • Anderson, J. E., Griffith, D. L., & Roberts, J. D. (1969). Nuclear Magnetic Resonance Spectroscopy. Slow Nitrogen Inversion in an Acyclic Substituted Hydrazine. Journal of the American Chemical Society, 91(23), 6371-6373.
  • Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2913-2922.
  • Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9897-9908.
  • E. Hunter, L., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine.
  • Manimekalai, A., et al. (2015). Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. International Journal of ChemTech Research, 8(4), 1836-1845.
  • Rinaldi, P. L., et al. (2012). 2D-NMR studies of a model for Krytox (R) fluoropolymers. Magnetic Resonance in Chemistry, 50(S1), S53-S61.
  • Hunter, L., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry (Weinheim an der Bergstrasse, Germany), 26(28), 6141–6146.
  • Chemistry LibreTexts. (2022). 4.7: Nitrogen Inversion Frequencies of Cyclic Imines.
  • Facey, G. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog.
  • Bar, A. K., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 129(48), 15002–15011.
  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC.
  • Pandiarajan, K., et al. (2001). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 113(5-6), 527-536.
  • Chemistry LibreTexts. (2023).
  • Facey, G. (2008, August 29). The NMR Time Scale. University of Ottawa NMR Facility Blog.
  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000087).
  • ResearchGate. (n.d.). Correlations in the HSQC and HMBC spectra of 19.
  • Li, W., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development, 24(11), 2564–2570.
  • Wang, Y., et al. (2018). Identification and synthesis of impurities formed during sertindole preparation. Journal of Pharmaceutical and Biomedical Analysis, 150, 248-256.
  • Belkheir, A., et al. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Polymers, 15(16), 3438.

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Technical Support Center: Optimizing Reaction Conditions for Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Large-Scale Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling chemical reactions from the laboratory bench to pilot and production scales. The transition from small-scale discovery to large-scale manufacturing is fraught with challenges where minor issues at the bench can become significant problems at scale.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter, ensuring process robustness, safety, and efficiency.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during scale-up in a direct question-and-answer format, focusing on causality and actionable solutions.

Reaction Performance & Purity Issues

Question: My reaction yield has dropped significantly, and I'm seeing new, unexpected impurities after scaling up. What are the likely causes?

Answer: This is a classic scale-up challenge often rooted in altered physical and chemical parameters that were negligible at the lab scale.[3] The primary culprits are typically related to mixing and heat transfer.

  • Inefficient Mixing: At larger scales, achieving uniform mixing is more difficult.[4][5] Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation.[3][4] The time it takes to blend reagents becomes much more significant compared to the reaction rate.[4]

  • Heat Transfer Limitations: As reactor volume increases, the surface-area-to-volume ratio decreases dramatically.[2][3] This impedes efficient heat removal, which is critical for exothermic reactions.[3][6] Even a mildly exothermic reaction at the lab scale can lead to a significant temperature increase in a large reactor, potentially causing thermal runaway or degradation of products and reactants.[3][6][7]

  • Changes in Reaction Kinetics: The altered heat and mass transfer dynamics can change the observed reaction kinetics, favoring different reaction pathways than those observed at the small scale.[8]

Recommended Solutions:

  • Characterize Mixing Dynamics:

    • Perform mixing studies to understand the homogeneity of your large-scale reactor.

    • Optimize the impeller design, stirring speed, and baffle configuration to ensure efficient mixing.[3]

  • Conduct Reaction Calorimetry:

    • Use a reaction calorimeter to accurately measure the heat of reaction and determine the maximum heat release rate. This data is crucial for designing a cooling system capable of handling the thermal load at scale.[7][9]

  • Controlled Reagent Addition:

    • For exothermic reactions, control the rate of reagent addition to match the reactor's heat removal capacity. This prevents the accumulation of unreacted reagents and reduces the risk of a runaway reaction.[10]

  • In-Process Monitoring:

    • Implement Process Analytical Technology (PAT) tools, such as in-situ spectroscopy (FTIR, Raman) or chromatography, to monitor reaction progress, concentration of key species, and impurity formation in real-time.[11][12]

Physical Processing & Isolation Challenges

Question: I'm struggling with inconsistent particle size and difficult filtration during product isolation at a larger scale. Why is this happening?

Answer: Issues with crystallization and precipitation are common during scale-up because the physical environment of the process changes significantly.

  • Supersaturation Control: In large vessels, achieving uniform supersaturation is difficult due to less efficient mixing.[13] Localized high supersaturation can lead to rapid nucleation and the formation of small, difficult-to-filter particles.[14][15]

  • Cooling Rate and Agitation: The slower cooling rates and different shear forces in large reactors affect crystal growth and morphology.[16] The intensity of agitation can also lead to crystal breakage (secondary nucleation), resulting in smaller particles, or agglomeration, leading to larger particles.[16][17]

  • Impact of Impurities: Small amounts of impurities that had no effect at the lab scale can act as crystal growth inhibitors or promoters at a larger scale, altering the final particle characteristics.[16]

Recommended Solutions:

  • Controlled Crystallization Protocol:

    • Develop a robust cooling and/or anti-solvent addition profile to maintain a consistent level of supersaturation.

    • Utilize seeding strategies by adding a small amount of the desired crystalline material to control nucleation and promote the growth of larger, more uniform crystals.[16]

  • Optimize Agitation:

    • Study the effect of agitation speed on particle size distribution. The goal is to provide enough mixing for good mass transfer without causing excessive crystal breakage.

  • Utilize PAT for Particle Engineering:

    • Employ in-line particle size analyzers to monitor crystallization in real-time, allowing for dynamic control of the process to achieve the desired particle size distribution.

Safety Incidents & Runaway Reactions

Question: We experienced a near-miss with a thermal runaway reaction in our pilot plant reactor, even though the process was well-behaved in the lab. How can we prevent this?

Answer: Thermal safety is the most critical consideration when scaling up.[1][6] A reaction's thermal behavior changes drastically with scale due to the aforementioned decrease in the surface-area-to-volume ratio.[2][3]

  • Heat Accumulation: In a large reactor, the heat generated by an exothermic reaction can exceed the rate of heat removal, leading to an uncontrolled increase in temperature and pressure.[3][7]

  • Hidden Hazards: Some reactions may have secondary or decomposition reactions that are only triggered at higher temperatures, which might only be reached during a temperature excursion at a larger scale.

Recommended Solutions:

  • Thorough Hazard Analysis:

    • Before scaling up, conduct a comprehensive Process Hazard Analysis (PHA) using techniques like Hazard and Operability (HAZOP) studies to identify potential risks.[1][7][18]

    • Review Material Safety Data Sheets (MSDS) for all substances to understand their hazards and handling precautions.[18]

  • Reaction Calorimetry is Non-Negotiable:

    • Determine the key thermal safety parameters, including the adiabatic temperature rise and the maximum temperature of the synthesis reaction (MTSR). This data is essential for assessing the risk of a runaway reaction.

  • Implement Robust Process Controls:

    • Utilize automated control systems (e.g., Distributed Control Systems - DCS) to monitor and maintain critical parameters like temperature, pressure, and flow rates within safe limits.[18]

    • Ensure that safety interlocks and emergency cooling systems are in place and regularly tested.[3]

  • "What-If" Scenario Planning:

    • Develop and document procedures for worst-case scenarios, such as a cooling failure, to ensure that operators are prepared to take corrective action.[7]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters to control during scale-up?

A1: The most critical parameters are typically temperature, rate of reagent addition, and mixing efficiency.[10] Temperature control is paramount for managing reaction kinetics and preventing side reactions or thermal runaways.[10] The rate of addition for key reagents must be carefully controlled to manage heat generation and avoid localized concentration imbalances.[10] Ensuring adequate mixing is vital for maintaining homogeneity in temperature and concentration throughout the reactor.[10]

Q2: How can I choose the right solvent for a large-scale process?

A2: While a solvent may work well in the lab, its suitability for large-scale use depends on several additional factors. Consider the solvent's boiling point, flammability, toxicity, cost, and ease of recovery and recycling. Some "green" solvents used in the lab may not be available in sufficient quantities or at a reasonable cost for industrial-scale operations.[19] A systematic approach, such as using a solvent selection guide or even a Design of Experiments (DoE) approach incorporating solvent properties, can be beneficial.[20][21]

Q3: What is Design of Experiments (DoE) and how can it help in optimization?

A3: Design of Experiments (DoE) is a statistical method for systematically varying multiple process parameters simultaneously to identify the optimal reaction conditions with a minimal number of experiments.[22][23] Unlike the traditional "one variable at a time" (OVAT) approach, DoE can identify interactions between variables (e.g., how the effect of temperature changes with different catalyst concentrations), leading to a more robust and well-understood process.[24] This results in better process understanding in less time and shorter development cycles.[22]

Q4: What is Process Analytical Technology (PAT) and why is it important for scale-up?

A4: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials.[11] It involves using online or inline analytical tools (like spectroscopy) to monitor processes in real-time.[11][12] PAT is crucial for scale-up because it provides a deep understanding of the process, enabling proactive control, ensuring consistent product quality, and reducing batch failures.[12][25] It is a key element of the Quality by Design (QbD) framework.[11]

Q5: My lab-scale reaction uses a specific piece of equipment. Can I just use a larger version of it for scale-up?

A5: Not necessarily. Direct geometric scale-up of equipment often fails because physical phenomena like heat transfer and mixing do not scale linearly with volume.[2][8] Equipment selection for large-scale operations must consider factors like heat transfer capabilities, mixing efficiency for the specific reaction mass, and material compatibility.[1][2] It's often necessary to select different types of equipment (e.g., a different reactor design or impeller type) that are better suited for the demands of the larger scale.[1]

Section 3: Experimental Protocols & Methodologies

Protocol: Systematic Reaction Optimization using Design of Experiments (DoE)

This protocol outlines a general workflow for using DoE to optimize reaction conditions.

Objective: To identify the optimal combination of reaction parameters (e.g., temperature, concentration, catalyst loading) to maximize yield and minimize impurities.

Methodology:

  • Define Objective and Responses: Clearly state the goal (e.g., maximize yield, minimize a specific impurity). These are your "responses."

  • Identify Factors and Ranges:

    • Identify the key input parameters ("factors") that could influence the responses (e.g., Temperature, Reactant Molar Ratio, Catalyst Loading, Reaction Time).

    • For each factor, define a realistic operating range (low and high levels).

  • Select a DoE Design:

    • For screening a large number of factors, a Fractional Factorial design is often used.

    • For optimization, a Response Surface Methodology (RSM) design like a Central Composite or Box-Behnken design is appropriate.

  • Execute Experiments: Run the experiments in a randomized order as dictated by the chosen DoE design.

  • Analyze Data: Use statistical software to analyze the results. This will generate a mathematical model that describes the relationship between the factors and the responses.

  • Interpret Results and Optimize: The analysis will identify the most significant factors and any interactions between them.[21] Use the model to predict the optimal conditions and verify experimentally.

Protocol: Assessing Thermal Hazards using Reaction Calorimetry

Objective: To quantify the thermal risks of a chemical process before scale-up.

Methodology:

  • Setup: The experiment is conducted in an automated laboratory reactor equipped with a reaction calorimeter.

  • Isothermal Heat Flow Measurement:

    • The reaction is run under isothermal conditions (constant temperature).

    • The calorimeter measures the heat flowing into or out of the reactor to maintain this constant temperature. This provides the instantaneous heat release rate of the reaction.

  • Determine Total Heat of Reaction: Integrate the heat flow over the duration of the reaction to calculate the total heat of reaction (ΔH).

  • Calculate Adiabatic Temperature Rise (ΔT_ad): This is the theoretical temperature increase if all the reaction heat were contained within the system (i.e., no cooling). It is calculated as: ΔT_ad = |ΔH| / (m * C_p) where m is the mass of the reaction mixture and C_p is its specific heat capacity.

  • Worst-Case Scenario Simulation: Use the collected data to model potential failure scenarios, such as a loss of cooling, to determine the Maximum Temperature of the Synthesis Reaction (MTSR) and ensure it remains below the decomposition temperature of the reaction mixture.

Section 4: Data Tables & Visualizations

Table 1: Key Differences in Parameters from Lab to Production Scale
ParameterLab Scale (e.g., 1L Flask)Production Scale (e.g., 5000L Reactor)Implication for Scale-Up
Surface Area/Volume Ratio HighVery LowHeat transfer is significantly less efficient.[2][3]
Mixing Time SecondsMinutes to HoursSlower mixing can lead to non-uniformity and side reactions.[4]
Heat Dissipation Primarily through vessel wallsRequires dedicated cooling systems (jackets, coils).[3]Mildly exothermic reactions can become hazardous.[6]
Reagent Addition Time Near-instantaneousControlled over hoursRate of addition becomes a critical process parameter.[10]
Hydrostatic Pressure NegligibleSignificant at the bottom of the reactorCan affect reaction kinetics and solubility.
Diagrams

Scale_Up_Challenges cluster_0 Core Scale-Up Issues cluster_1 Resulting Problems Heat_Transfer Heat Transfer (Low SA:V Ratio) Low_Yield Lower Yield Heat_Transfer->Low_Yield Degradation Impurity Increased Impurities Heat_Transfer->Impurity Side Reactions Safety Safety Hazards (Runaway) Heat_Transfer->Safety Mixing Mixing Efficiency (Homogeneity) Mixing->Low_Yield Incomplete Reaction Mixing->Impurity Localized Hotspots Isolation Isolation Issues (Crystallization) Mixing->Isolation Poor Supersaturation Control Kinetics Reaction Kinetics (Mass Transfer) Kinetics->Low_Yield Kinetics->Impurity

Caption: Interrelationship of core scale-up challenges and their consequences.

DoE_Workflow A 1. Define Objective & Responses (e.g., Yield, Purity) B 2. Identify Factors & Ranges (Temp, Conc., Time) A->B C 3. Select Statistical Design (e.g., Factorial, RSM) B->C D 4. Execute Experiments (Randomized Order) C->D E 5. Analyze Data & Build Model D->E F 6. Identify Optimal Conditions E->F G 7. Experimental Verification F->G

Sources

Technical Support Center: Purification of 2-(4,4-Difluoropiperidin-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(4,4-Difluoropiperidin-1-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this valuable compound. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common purification challenges.

I. Introduction to Purification Challenges

2-(4,4-Difluoropiperidin-1-yl)ethanamine is a key building block in pharmaceutical synthesis. Its purification, however, can be complicated by the presence of structurally similar byproducts and unreacted starting materials. The basic nature of the amine functionality requires careful consideration of the purification technique to avoid issues such as peak tailing in chromatography and to ensure the efficient removal of impurities.[1][2]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when synthesizing 2-(4,4-Difluoropiperidin-1-yl)ethanamine?

A1: The byproduct profile largely depends on the synthetic route employed. A common method for synthesizing this compound is the reductive amination of 4,4-difluoropiperidine with a protected aminoacetaldehyde equivalent, followed by deprotection. Potential byproducts include:

  • Unreacted Starting Materials: 4,4-difluoropiperidine and the aminoacetaldehyde synthon.

  • Over-alkylation Products: Formation of tertiary amines if the primary amine product reacts further with the aldehyde.[2]

  • Imines: Incomplete reduction of the intermediate imine can lead to this impurity.

  • Byproducts from the Reducing Agent: Borohydride-based reagents can sometimes form borate esters or other adducts.

Q2: My primary purification method, silica gel chromatography, is giving me significant peak tailing and poor separation. Why is this happening and what can I do?

A2: This is a very common issue when purifying amines on standard silica gel.[1] The acidic nature of silica gel interacts strongly with the basic amine, leading to the observed tailing and sometimes irreversible adsorption.[1]

Here are several strategies to mitigate this:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. Triethylamine (TEA) or ammonia in methanol are common choices.[1][3] This "competing base" neutralizes the acidic silanol groups on the silica surface, reducing the interaction with your target amine.[3]

  • Use of Amine-Functionalized Silica: These specialized columns have an amine-treated surface that masks the acidic silanols, providing a more inert stationary phase for amine purification.[1][3][4] This often allows for the use of simpler solvent systems like hexane/ethyl acetate.[1]

  • Alternative Stationary Phases: Consider using basic alumina as your stationary phase.[5]

  • Reversed-Phase Chromatography: For polar amines, reversed-phase chromatography with a high pH mobile phase can be effective.[3] At a higher pH, the amine is in its free-base form, making it more hydrophobic and increasing its retention on a C18 column.[3]

Q3: I'm considering an acid-base extraction. When is this method most appropriate?

A3: Acid-base extraction is an excellent and scalable technique for separating amines from neutral or acidic impurities.[6][7][8] It is particularly useful for an initial "gross" purification to remove the bulk of non-basic byproducts before a final polishing step like chromatography or recrystallization. The principle relies on the ability to convert the water-insoluble amine into a water-soluble salt by treatment with acid.[6][8]

III. Troubleshooting Guides

Scenario 1: Inefficient Removal of a Non-Basic Impurity by Column Chromatography

Problem: A persistent, non-basic impurity co-elutes with the desired 2-(4,4-Difluoropiperidin-1-yl)ethanamine during silica gel chromatography, even after optimizing the mobile phase.

Troubleshooting Workflow:

Caption: Decision workflow for separating a neutral impurity.

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or diethyl ether.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl).[6][7] The basic 2-(4,4-Difluoropiperidin-1-yl)ethanamine will be protonated to its ammonium salt and move into the aqueous layer, while the neutral impurity remains in the organic layer.[6][8]

  • Separation: Separate the aqueous layer containing the protonated amine.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) until the solution is basic (pH 9-10, check with pH paper).[8] This will convert the ammonium salt back to the free amine, which will precipitate or form an oil.[6][8]

  • Re-extraction: Extract the free amine back into an organic solvent (e.g., DCM).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the purified amine.

Scenario 2: Product is an Oil and Fails to Crystallize

Problem: The purified 2-(4,4-Difluoropiperidin-1-yl)ethanamine is an oil, making it difficult to handle and potentially trapping residual solvents.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for non-crystallizing amine products.

Detailed Protocol: Salt Formation for Recrystallization

The conversion of a basic amine to its salt often yields a more crystalline material with a higher melting point.[9][10]

  • Dissolution: Dissolve the purified amine oil in a suitable solvent such as diethyl ether, ethyl acetate, or isopropanol.

  • Acid Addition: Slowly add a solution of an acid in a solvent. A common choice is HCl in diethyl ether or dioxane.[5][9] Other acids like tartaric or succinic acid can also be used to form crystalline salts.[5][9]

  • Precipitation: The hydrochloride salt will often precipitate out of the solution as a solid.

  • Isolation: Collect the solid by vacuum filtration and wash with a small amount of cold solvent.

  • Recrystallization: Recrystallize the salt from a suitable solvent system (e.g., ethanol/ether) to obtain a highly pure, crystalline product.

Table 1: Common Solvents for Amine Salt Recrystallization

Solvent SystemPolarityComments
Ethanol/Diethyl EtherPolar/Non-polarGood for dissolving the salt in hot ethanol and precipitating with ether.
IsopropanolPolarCan be effective on its own for some salts.
Methanol/DCMPolar/Moderately PolarAnother common combination for achieving the right solubility profile.
WaterVery PolarCan be used for highly polar salts, but may require lyophilization to remove.[10]
Scenario 3: Foaming or Emulsion Formation During Extraction

Problem: During the acid-base workup, a stable emulsion forms at the interface of the organic and aqueous layers, making separation difficult.

A3: Foaming and emulsions can be caused by various contaminants.[11][12]

Troubleshooting Steps:

  • Allow to Stand: Sometimes, emulsions will break on their own if left undisturbed.

  • Add Brine: Addition of a saturated aqueous NaCl solution can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Filtration: Filtering the entire mixture through a pad of Celite® can sometimes break the emulsion.

  • Change Solvent: If the problem persists, consider using a different organic solvent for the extraction.

IV. Summary of Key Purification Methods

MethodPrincipleBest ForCommon Issues
Acid-Base Extraction Differential solubility of the amine and its protonated salt form in aqueous and organic phases.[6][7][8]Removing neutral and acidic impurities. Scalable initial purification.Emulsion formation.[12]
Silica Gel Chromatography Adsorption of compounds onto a polar stationary phase with elution by a mobile phase.Separating compounds with different polarities.Peak tailing due to strong interaction of basic amines with acidic silica.[1]
Amine-Functionalized Chromatography Utilizes a less polar, basic stationary phase to minimize interactions with basic analytes.[1][4]Purification of basic amines without the need for mobile phase modifiers.[4]Higher cost of stationary phase.
Recrystallization (as a salt) Formation of a crystalline solid from a supersaturated solution, excluding impurities.Final purification of solid compounds to achieve high purity.Oiling out, difficulty finding a suitable solvent.[9]

V. References

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (2008). Troubleshooting Amine Unit Simulations. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Gas Processing & LNG. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Retrieved from [Link]

  • Reddit. (2024). Amine workup. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Retrieved from [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • Science Forums. (2011). Amine purification. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery). Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

Sources

Addressing poor microsomal stability of drug candidates with a difluoropiperidine core.

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting Poor Microsomal Stability

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the microsomal stability of drug candidates featuring a difluoropiperidine core. As Senior Application Scientists, we combine mechanistic insights with practical, field-proven advice to help you navigate challenges in your drug discovery programs.

Introduction: The Fluorine Conundrum

The piperidine ring is a cornerstone of medicinal chemistry, found in a vast array of approved drugs.[1] Its popularity stems from its ability to confer favorable physicochemical properties, such as improved solubility and basicity, and to serve as a versatile scaffold with predictable structural vectors.[1][2] However, the piperidine ring is also frequently a site of metabolic attack by cytochrome P450 (CYP) enzymes, leading to poor metabolic stability and high in vivo clearance.[3]

A common strategy to mitigate this is the introduction of fluorine atoms. The rationale is compelling: the carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism.[4] Strategic fluorination, particularly gem-difluorination (CF2), is often employed to block these metabolic "soft spots".[4][5]

However, researchers often find that this modification does not yield the expected improvement in stability, and can sometimes even exacerbate the issue. This guide is designed to address this specific problem, providing a logical framework for diagnosing the underlying metabolic pathways and implementing effective solutions.

Understanding the Problem: Metabolic Pathways of Piperidine Cores

Before troubleshooting, it's crucial to understand the primary ways in which CYP enzymes metabolize piperidine rings. Metabolism is not random; it is a predictable process governed by the accessibility of C-H bonds and their susceptibility to hydrogen atom abstraction by the highly reactive ferryl-oxo intermediate of the CYP enzyme.[6][7][8]

The most common metabolic pathways for piperidine-containing compounds include:

  • N-dealkylation: If the piperidine nitrogen is substituted (e.g., with a methyl or ethyl group), oxidation of the carbon alpha to the nitrogen is a very common and often rapid metabolic pathway.

  • Alpha-carbon Oxidation: Oxidation of the C-H bonds on the carbons adjacent to the piperidine nitrogen (C2 and C6) can lead to the formation of lactams.

  • Ring Oxidation: Oxidation can also occur at other positions on the ring (C3, C4, C5), leading to various hydroxylated metabolites. Unsubstituted rings are often key indicators of potential metabolism.[9][10]

  • Ring Contraction: In some cases, metabolism can lead to a rearrangement and contraction of the piperidine ring to a pyrrolidine derivative.[7][8][11]

The introduction of a gem-difluoro group at a specific position, for instance C4, effectively blocks oxidation at that site. However, this can alter the electronic properties of the entire ring, potentially making other positions more susceptible to metabolism.

cluster_0 Piperidine Core Metabolism cluster_1 Primary Metabolic Pathways Parent Substituted Piperidine Drug Candidate N_Dealkylation N-Dealkylation (if N-R) Parent->N_Dealkylation CYP450 Oxidation Alpha_Oxidation α-Carbon Oxidation (C2/C6) Parent->Alpha_Oxidation CYP450 Oxidation Ring_Oxidation Ring Oxidation (C3/C4/C5) Parent->Ring_Oxidation CYP450 Oxidation

Caption: Common CYP450-mediated metabolic pathways for piperidine rings.

Troubleshooting Guide

This section is formatted as a series of questions a researcher might encounter during their experiments, followed by detailed answers and actionable advice from a Senior Application Scientist.

Q1: My 4,4-difluoropiperidine compound shows high clearance in human liver microsomes (HLM). I thought the fluorines would block metabolism. What are the likely metabolic soft spots?

Answer: This is a common and excellent question. While the gem-difluoro group at the C4 position successfully prevents oxidation at that site, it does not render the entire molecule metabolically inert. There are two primary reasons you may still be observing high clearance:

  • Metabolic Switching: By blocking the most susceptible site (a "soft spot"), you may have simply redirected the metabolic machinery to a secondary site. The most likely new soft spots are the carbons alpha to the piperidine nitrogen (C2 and C6). The high electronegativity of the fluorine atoms can, through inductive effects, influence the reactivity of the rest of the ring, though this effect diminishes with distance.[4]

  • Metabolism on Other Parts of the Molecule: The instability may not be related to the difluoropiperidine core at all. Often, other parts of the molecule, such as unsubstituted phenyl rings, benzyl groups, or terminal methyl groups, can be more metabolically labile.

Troubleshooting Workflow:

Start High HLM Clearance Observed MetID Conduct Metabolite Identification (MetID) Study Start->MetID Decision Where is the Metabolic Hotspot? MetID->Decision Piperidine_Mod Modify Piperidine Core Decision->Piperidine_Mod On Piperidine Ring (e.g., C2/C6) Scaffold_Mod Modify Other Scaffold Regions Decision->Scaffold_Mod Elsewhere on Molecule

Caption: Troubleshooting workflow for identifying metabolic hotspots.

Actionable Advice: The first and most critical step is to perform a metabolite identification (MetID) study using liver microsomes. This experiment will pinpoint the exact location of metabolic modification (e.g., hydroxylation, oxidation) by identifying the mass shift of the resulting metabolites.

Q2: How do I experimentally confirm the site of metabolism on the difluoropiperidine ring?

Answer: Confirming the site of metabolism (SoM) is a standard analytical procedure. Beyond a basic microsomal stability assay that only measures the disappearance of the parent drug, you need to identify the structures of the metabolites formed.

The most effective approach is a Metabolite Identification (MetID) study using liquid chromatography-high resolution mass spectrometry (LC-HRMS).

Key Steps:

  • Incubate: Perform a scaled-up version of your microsomal stability assay to generate a sufficient quantity of metabolites.

  • Analyze: Use LC-HRMS to separate the parent compound from its metabolites. The high-resolution mass spectrometer will provide exact masses for the metabolites.

  • Identify: A mass increase of +16 Da (or more precisely, +15.9949 Da) relative to the parent compound is indicative of an oxidation event (e.g., the addition of an oxygen atom to form a hydroxyl group or lactam).

  • Structural Elucidation (if necessary): For unambiguous identification of the SoM, tandem mass spectrometry (MS/MS) is used. By fragmenting the metabolite and analyzing its fragmentation pattern, you can often deduce the position of the modification. In complex cases, comparison with synthetically prepared standards of potential metabolites is the gold standard.

Metabolic Liability Mass Shift (Da) Likely Modification Analytical Confirmation
Ring Hydroxylation+15.99Addition of -OH groupLC-HRMS, MS/MS
Alpha-Carbon Oxidation+13.98Formation of a lactamLC-HRMS, MS/MS
N-dealkylation (e.g., -CH3)-14.02Loss of methyl groupLC-HRMS, MS/MS
Metabolism on Phenyl Ring+15.99Aromatic hydroxylationLC-HRMS, MS/MS
Q3: My MetID study confirmed that oxidation is occurring at the C2/C6 position of the difluoropiperidine ring. What structural modifications can I make to block this?

Answer: This is an excellent outcome, as you now have a clear, actionable target. The goal is to block metabolism at the alpha-carbons without negatively impacting the compound's potency or physicochemical properties.

Here are several field-proven strategies, from simplest to most complex:

  • Steric Hindrance: Introduce a small alkyl group, such as a methyl group, at the C2 or C6 position. This "steric shield" can physically block the CYP enzyme's access to the C-H bond. This is a classic and often effective strategy.[2]

  • Deuteration: Replace the hydrogens at the C2/C6 positions with deuterium (heavy hydrogen). The carbon-deuterium (C-D) bond is stronger than the C-H bond, which can slow down the rate of CYP-mediated hydrogen abstraction. This is known as the kinetic isotope effect (KIE).[12][13] This is a very subtle modification that is unlikely to alter pharmacology but can have a profound impact on metabolic rate.

  • Lowering pKa: The oxidation of carbons alpha to a nitrogen is often influenced by the basicity (pKa) of the nitrogen. Introducing electron-withdrawing groups can lower the pKa of the piperidine nitrogen. The fluorine atoms already contribute to this, but their effect may not be sufficient.[14] Further modification is context-dependent and should be considered carefully to avoid impacting target engagement.

  • Bioisosteric Replacement: If simpler modifications fail or are detrimental to activity, consider replacing the entire piperidine ring with a bioisostere that is inherently more stable. This is a more involved strategy but can be highly effective.[3][9]

Strategy Pros Cons When to Use
Steric Shielding (e.g., Me) High impact on stability; straightforward synthesis.Can impact binding affinity; increases lipophilicity.When the binding pocket can accommodate extra bulk.
Deuteration Minimal steric/electronic impact; preserves pharmacology.Can be synthetically challenging/costly; KIE may be modest.When preserving the exact shape and electronics is critical.
Bioisosteric Replacement Can solve multiple issues (stability, pKa, solubility).High synthetic effort; risk of losing potency.When simpler strategies fail and a scaffold hop is justified.

Key Experimental Protocols

Protocol 1: Standard Liver Microsomal Stability Assay

This protocol is designed to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[15][16]

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test compound (10 mM stock in DMSO)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control compounds (e.g., Midazolam, Dextromethorphan)

  • Acetonitrile (ACN) with an internal standard (IS) for quenching

Procedure:

  • Preparation: Prepare a working solution of the test compound (e.g., 100 µM) in phosphate buffer. Aliquot liver microsome solution into microcentrifuge tubes.

  • Pre-incubation: Add the test compound working solution to the microsomes. Gently vortex and pre-incubate at 37°C for 5 minutes to allow the compound to equilibrate with the enzymes.

  • Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system. For a negative control (to check for non-CYP degradation), add buffer instead of the NADPH system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a separate tube containing cold ACN with the internal standard.[15] This immediately stops the reaction and precipitates the microsomal proteins.

  • Sample Processing: Vigorously vortex the quenched samples and centrifuge at high speed (e.g., >10,000 g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis. Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Frequently Asked Questions (FAQs)

Q: What is the general effect of fluorination on metabolic stability? A: Generally, fluorine substitution at a site of metabolic attack is intended to improve metabolic stability due to the high strength of the C-F bond.[4][17] However, the introduction of fluorine, a highly electronegative element, can also alter the molecule's pKa, lipophilicity, and conformation, which can indirectly affect metabolism at other sites.[14][18] In some cases, increased lipophilicity due to fluorination can lead to faster degradation.[19]

Q: Are there bioisosteric replacements for a piperidine ring that can improve stability? A: Yes, this is a common strategy in medicinal chemistry. Replacing the piperidine ring with a different saturated heterocycle can block metabolism and modulate physicochemical properties. Common replacements include:

  • Morpholine: The oxygen atom can improve solubility and block metabolism at that position, though it also lowers pKa.[3][9][10]

  • Thiomorpholine: Offers different geometric and electronic properties compared to morpholine.

  • Bicyclic or Spirocyclic amines (e.g., azabicycloalkanes): These rigid structures can improve metabolic stability by pre-organizing the molecule for its target and restricting access to metabolic enzymes.[1][2][3]

  • Azetidine: This smaller, 4-membered ring can reduce lipophilicity and offer unique exit vectors while improving metabolic stability.[20]

Q: When should I use hepatocytes instead of microsomes for stability assays? A: Microsomes contain primarily Phase I metabolic enzymes (like CYPs).[15][21] Hepatocytes (whole liver cells) contain both Phase I and Phase II (conjugation) enzymes, as well as transporters. You should use hepatocytes when:

  • You suspect Phase II metabolism (e.g., glucuronidation) is a major clearance pathway.

  • You need to assess the interplay between metabolism and cellular transport.

  • You want a more physiologically relevant in vitro system to better predict in vivo human clearance.[16]

Q: Can the difluoro group itself be a metabolic liability? A: While the C-F bond is very strong, metabolism of fluorinated compounds can sometimes lead to the release of fluoride ions and the formation of reactive metabolites, which is a potential safety concern.[22][23][24] For instance, CYP-mediated hydroxylation at a fluorinated carbon can occur, leading to an unstable intermediate that eliminates hydrogen fluoride (HF).[22] This is less common with the highly stable gem-difluoro group but should be considered a potential, albeit lower-risk, liability.

References
  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Scholar.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Science, 317(5846), 1881-1886. [Link]

  • Zhu, M., Zhao, Y. L., & Chen, Y. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 584-588. [Link]

  • Fu, Z., Yang, L., Sun, D., Qu, Z., Zhao, Y., Gao, J., & Wang, Y. (2020). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 49(32), 11099-11107. [Link]

  • Mezencev, R. (2021). The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. [Link]

  • Hussain, A., Seher, S. S., Akhter, S., & Park, S. H. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]

  • Pecic, S., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Prostaglandins & other lipid mediators, 136, 33-40. [Link]

  • Kihakh, S., et al. (2023). gem-Difluoro-3-azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. ResearchGate. [Link]

  • Examples of an azetidine-based bioisoster for a piperidine ring. ResearchGate. (n.d.). [Link]

  • LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]

  • Zhu, M., Zhao, Y. L., & Chen, Y. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC - NIH. [Link]

  • Petrovcic, J., et al. (2023). a) Different modalities of piperidine-containing drugs and drug candidates... ResearchGate. [Link]

  • Ring Bioisosteres. (2024). Cambridge MedChem Consulting. [Link]

  • Pecic, S., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. eScholarship. [Link]

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. (2024). SlideShare. [Link]

  • Tadse, S., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of Medicinal Chemistry, 67(2), 1436-1456. [Link]

  • Togni, A., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(22), 2495-2504. [Link]

  • Wang, J., Sánchez-Roselló, M., & Cahard, D. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 994-998. [Link]

  • Mughal, E. U., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry, 273, 116523. [Link]

  • Graham, T. H., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315-6386. [Link]

  • Graham, T. H., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Request PDF. ResearchGate. [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario Pressbooks. (n.d.). [Link]

  • Czech, J., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116869. [Link]

  • Mykhailiuk, P. K., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry, 28(19), e202200331. [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). Phys.org. [Link]

  • Kihakh, S., et al. (2023). gem-Difluoro-3-azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery | Request PDF. ResearchGate. [Link]

  • ADME Microsomal Stability Assay. BioDuro. (n.d.). [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. (n.d.). [Link]

  • Bobko, A. A., et al. (2023). Structural Features Governing the Metabolic Stability of Tetraethyl-Substituted Nitroxides in Rat Liver Microsomes. Antioxidants, 12(2), 433. [Link]

  • Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation | Request PDF. ResearchGate. (n.d.). [Link]

Sources

Preventing side reactions during the derivatization of 2-(4,4-Difluoropiperidin-1-yl)ethanamine.

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling 2-(4,4-Difluoropiperidin-1-yl)ethanamine. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, field-proven insights into preventing common side reactions during the chemical modification of this versatile building block. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Core Concepts: Understanding the Reactivity of Your Molecule

2-(4,4-Difluoropiperidin-1-yl)ethanamine possesses two distinct nitrogen centers, each with unique reactivity profiles that must be managed to ensure selective derivatization.

  • Primary Aliphatic Amine (-CH₂-NH₂): This is typically the target for derivatization . It is a strong nucleophile, sterically accessible, and readily undergoes acylation, alkylation, and other common amine reactions.

  • Tertiary Piperidine Amine (>N-): This is the primary source of potential side reactions . Although it is a tertiary amine and more sterically hindered, its nitrogen still has a lone pair of electrons, making it nucleophilic. It can react with strong electrophiles, particularly alkylating agents, to form quaternary ammonium salts.[1][2] The electron-withdrawing effect of the gem-difluoro group at the C4 position slightly reduces the basicity and nucleophilicity of this nitrogen compared to a non-fluorinated piperidine, but it remains a reactive center.

Achieving selectivity hinges on exploiting the kinetic and electronic differences between these two sites. The primary amine is less hindered and generally more nucleophilic, making it the kinetically favored site for most reactions. However, under harsh conditions or with highly reactive reagents, this selectivity can be compromised.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common challenges.

Section 1: Acylation (Amide Bond Formation)

Acylation is the most common derivatization, typically aimed at forming an amide at the primary amine.

Q1: My acylation reaction with an acid chloride is giving low yields and a complex mixture. What's going wrong?

A: This is a frequent issue when using highly reactive acylating agents like acid chlorides. Several factors could be at play:

  • Protonation of the Starting Material: Acid chlorides react with the primary amine to produce one equivalent of hydrochloric acid (HCl).[3][4] This acid will protonate the unreacted starting material, rendering the amine non-nucleophilic and effectively stopping the reaction at a maximum of 50% yield if no base is present.[4]

  • Insufficient or Incorrect Base: A base is required to scavenge the acid byproduct.[5] If the base is too weak or used in a substoichiometric amount, protonation will still occur. If you are using a base like triethylamine (TEA), it can sometimes be acylated itself, consuming your reagent.

  • Side Reaction at Piperidine Nitrogen: While less common than with alkylation, very reactive acid chlorides can potentially form a transient, highly reactive acylammonium intermediate with the tertiary piperidine nitrogen.[6]

Solution:

  • Use a Non-Nucleophilic Base: Employ a sterically hindered base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) at 1.5-2.0 equivalents. Its bulk prevents it from readily reacting with the acid chloride, allowing it to function purely as an acid scavenger.[1]

  • Switch to Milder Conditions: Instead of an acid chloride, use the corresponding carboxylic acid with a modern peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt).[7] These reagents generate a highly activated ester in situ, which reacts cleanly with the primary amine under milder, more controlled conditions, significantly reducing side products.[3]

Q2: I'm using EDC/HOBt for an amide coupling, but the reaction is sluggish and incomplete. How can I improve it?

A: While generally reliable, carbodiimide-mediated couplings can face challenges.

  • Solubility Issues: Your starting materials or activated intermediate may not be fully soluble in the chosen solvent.

  • Reagent Degradation: EDC and HOBt are sensitive to moisture. Ensure you are using high-quality, anhydrous reagents and solvents.

  • Insufficient Activation: The temperature may be too low for the activation step, or the equivalents of coupling reagents may be insufficient.

Solution:

  • Optimize Solvent: Dimethylformamide (DMF) or Dichloromethane (DCM) are typically good choices. If solubility is an issue in DCM, switching to DMF often helps.

  • Check Reagent Quality: Use freshly opened bottles of coupling reagents or store them properly in a desiccator.

  • Pre-activation: Mix the carboxylic acid, coupling reagents (e.g., EDC/HOBt), and base (DIPEA) in the solvent and stir for 15-30 minutes at room temperature before adding the 2-(4,4-Difluoropiperidin-1-yl)ethanamine. This ensures the activated ester is fully formed prior to the introduction of the nucleophile.

Section 2: N-Alkylation

Mono-alkylation of the primary amine is a common goal, but it is fraught with potential side reactions, most notably over-alkylation.

Q1: I'm trying to add a single alkyl group to the primary amine using an alkyl bromide, but I'm getting a messy mixture of mono-alkylated, di-alkylated, and a high-molecular-weight salt. How do I achieve mono-selectivity?

A: This is the classic problem of N-alkylation. The product of the initial reaction, a secondary amine, is often as nucleophilic (or even more so) than the starting primary amine. This allows it to compete for the alkylating agent, leading to the di-alkylated tertiary amine.[1] Furthermore, the highly nucleophilic piperidine nitrogen can react with the alkyl bromide to form a quaternary ammonium salt, which is likely your high-MW byproduct.[2]

The single best solution is to avoid direct alkylation with alkyl halides and use reductive amination instead.

Q2: Why is reductive amination superior for mono-alkylation, and how does it work?

A: Reductive amination is a two-step, one-pot process that offers excellent control and avoids over-alkylation.

  • Imine Formation: The primary amine reacts with an aldehyde or ketone to form an imine (or an enamine intermediate). This reaction is reversible. The tertiary piperidine nitrogen cannot form an imine and does not interfere.

  • Reduction: A selective reducing agent, most commonly sodium triacetoxyborohydride (STAB), is added. STAB is mild enough that it will not reduce the starting aldehyde/ketone but is highly effective at reducing the protonated imine intermediate to the desired secondary amine.

Because the resulting secondary amine is not reactive under these conditions (it cannot form an imine with another molecule of aldehyde), the reaction stops cleanly at the mono-alkylated stage. This method completely bypasses the competition issues seen with alkyl halides.

Pathways of Desired vs. Side Reactions

The diagram below illustrates the critical choice between a clean, selective reaction and a pathway leading to multiple undesired products.

G start 2-(4,4-Difluoropiperidin-1-yl)ethanamine + Electrophile (R-X) cond_good Controlled Conditions (e.g., Reductive Amination, Peptide Coupling) start->cond_good SELECT cond_bad Harsh Conditions (e.g., Alkyl Halide + Strong Base) start->cond_bad SELECT desired_product Desired Product (Mono-derivatized Primary Amine) over_alkylation Over-alkylation Product (Di-alkylated Primary Amine) quat_salt Quaternary Salt (Alkylated Piperidine) cond_good->desired_product Leads to cond_bad->desired_product Forms some... cond_bad->over_alkylation ...and also forms cond_bad->quat_salt ...and also forms G start Goal: Derivatize Primary Amine of 2-(4,4-Difluoropiperidin-1-yl)ethanamine decision What functional group are you adding? start->decision acyl_path Acyl Group (R-CO-) Target: Amide decision->acyl_path Acyl alkyl_path Alkyl Group (R-CH₂-) Target: Secondary Amine decision->alkyl_path Alkyl acyl_reagent Reagent Choice: Carboxylic Acid acyl_path->acyl_reagent alkyl_reagent Reagent Choice: Aldehyde / Ketone alkyl_path->alkyl_reagent acyl_method Method: Peptide Coupling (HATU, EDC/HOBt) acyl_reagent->acyl_method alkyl_method Method: Reductive Amination (STAB) alkyl_reagent->alkyl_method acyl_warning Key Consideration: Use non-nucleophilic base (DIPEA) to prevent amine protonation. acyl_method->acyl_warning alkyl_warning Key Consideration: Avoids over-alkylation and quaternary salt formation. alkyl_method->alkyl_warning

Sources

Technical Support Center: Regioselective Functionalization of 2-(4,4-Difluoropiperidin-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the regioselective functionalization of 2-(4,4-difluoropiperidin-1-yl)ethanamine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable building block into their synthetic campaigns. We provide field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the unique challenges presented by this diamine.

Core Principles: Understanding the Reactivity Landscape

The central challenge in the chemistry of 2-(4,4-difluoropiperidin-1-yl)ethanamine lies in its dual-amine nature. It possesses a nucleophilic primary amine (–NH₂) and a basic tertiary amine (the piperidine nitrogen). Achieving regioselectivity—modifying one nitrogen in the presence of the other—is paramount for successful synthesis.

  • Primary Amine (N-ethyl): This is the more nucleophilic and sterically accessible of the two nitrogens, making it the primary target for most electrophilic additions like acylation, sulfonylation, and alkylation.

  • Tertiary Amine (N-piperidine): This nitrogen is more sterically hindered. Furthermore, the gem-difluoro group at the C4 position exerts a significant electron-withdrawing effect, reducing the basicity and nucleophilicity of the piperidine nitrogen compared to its non-fluorinated analog. While less reactive, it can still participate in side reactions, such as quaternization with potent alkylating agents or acting as a general base.

The strategic choice of reagents and conditions allows for the exploitation of these inherent differences to achieve selective functionalization.

Strategic Workflow for Functionalization

Before beginning your experiment, consider the following decision-making workflow to select the optimal synthetic strategy.

Workflow start Start: Functionalize 2-(4,4-Difluoropiperidin-1-yl)ethanamine decision1 Is chemoselective functionalization of the primary amine required? start->decision1 direct_func Strategy 1: Direct Chemoselective Functionalization decision1->direct_func  Yes other_func Functionalization of Tertiary Amine / C-H Bond? decision1->other_func  No decision2 Is the reaction prone to side products or are multiple synthetic steps planned? direct_func->decision2 protection_strat Strategy 2: Orthogonal Protection Strategy outcome2 Protect primary amine (e.g., Boc), perform other reactions, then deprotect and functionalize. protection_strat->outcome2 decision2->protection_strat  Yes outcome1 Proceed with Acylation, Reductive Amination, etc. decision2->outcome1  No outcome3 Requires specialized methods (e.g., directed C-H activation). Consult advanced literature. other_func->outcome3

Caption: High-level decision workflow for functionalizing the target molecule.

Frequently Asked Questions & Troubleshooting Guides
FAQ 1: How can I selectively acylate or sulfonylate the primary amine?

This is the most common and straightforward functionalization. The higher nucleophilicity of the primary amine allows for high selectivity with careful control of reaction conditions.

Causality Behind the Method: The reaction relies on the kinetic preference of the primary amine to attack the electrophilic acyl or sulfonyl chloride. By using a non-nucleophilic base and controlling the stoichiometry of the electrophile, reaction at the less reactive tertiary amine is minimized.

Experimental Protocol: Selective N-Acylation

  • Setup: Dissolve 2-(4,4-difluoropiperidin-1-yl)ethanamine (1.0 eq.) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Base: Add a non-nucleophilic hindered base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 - 1.5 eq.). Cool the mixture to 0 °C in an ice bath.

  • Addition: Slowly add the acyl chloride or anhydride (1.0 - 1.05 eq.) dropwise as a solution in the same solvent. The slight excess of base ensures that any generated HCl is quenched, preventing protonation of the primary amine which would render it unreactive.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Acylation reactant 2-(4,4-Difluoropiperidin-1-yl)ethanamine + R-COCl product N-(2-(4,4-Difluoropiperidin-1-yl)ethyl)acetamide reactant->product  DCM, DIPEA, 0°C to RT  

Caption: General scheme for selective acylation of the primary amine.

Troubleshooting Guide: Acylation & Sulfonylation

IssueProbable Cause(s)Recommended Solution(s)
Low Yield / No Reaction 1. Starting amine was protonated (e.g., used as HCl salt without sufficient base). 2. Reagents (acyl chloride) degraded due to moisture.1. Ensure at least 2.1 eq. of base is used if starting with a mono-HCl salt. 2. Use freshly opened or distilled reagents and anhydrous solvents.
Di-acylation (Bis-amide) This is highly unlikely for this substrate but could indicate an incorrect starting material.Verify the structure of the starting material by NMR and MS.
Side Product Detected The tertiary amine may have acted as a catalyst, promoting side reactions.Use a more hindered base like DIPEA instead of TEA. Maintain low temperatures (0 °C) during addition.
FAQ 2: What is the best method for selective reductive amination?

Reductive amination is a powerful tool for forming C-N bonds. Selectivity is achieved by the preferential formation of an imine/iminium ion at the primary amine, which is then reduced.

Causality Behind the Method: The primary amine rapidly condenses with an aldehyde or ketone to form an imine. The tertiary amine cannot form a stable imine. The subsequent reduction of the imine intermediate is typically faster than the direct reduction of the carbonyl compound, leading to the desired secondary amine product. One-pot procedures are common and efficient.[1]

Experimental Protocol: Selective Reductive Amination (One-Pot)

  • Setup: Dissolve the aldehyde or ketone (1.0 eq.) and 2-(4,4-difluoropiperidin-1-yl)ethanamine (1.1 eq.) in a suitable solvent such as methanol, DCM, or 1,2-dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A drying agent like anhydrous MgSO₄ or molecular sieves can be added to drive the equilibrium.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq.), portion-wise.[2] NaBH(OAc)₃ is often preferred as it is less toxic and effective under mildly acidic conditions which can catalyze imine formation.

  • Reaction: Continue stirring at room temperature and monitor by TLC or LC-MS (typically 4-24 hours).

  • Workup: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃ or a mild acid like 1M citric acid depending on the product's stability and solubility. Extract with an appropriate organic solvent (e.g., DCM, EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude material via flash chromatography.

Troubleshooting Guide: Reductive Amination

IssueProbable Cause(s)Recommended Solution(s)
Starting Aldehyde/Ketone Remains 1. Inefficient imine formation. 2. Reducing agent decomposed.1. Add a catalytic amount of acetic acid (AcOH) to promote imine formation. 2. Use fresh reducing agent.
Over-reduction (Alcohol byproduct) The reducing agent is too reactive and reduces the carbonyl faster than imine formation occurs.Switch to a milder reducing agent like NaBH(OAc)₃, which is selective for imines/iminiums in the presence of carbonyls.
Di-alkylation of Primary Amine The newly formed secondary amine reacts with another equivalent of the aldehyde.Use a slight excess of the diamine starting material (1.1 - 1.2 eq.) to favor mono-alkylation.
FAQ 3: When should I use a protecting group strategy?

While direct functionalization is often preferred for its atom economy, an orthogonal protecting group strategy is indispensable in multi-step synthesis or when direct methods fail.[3][4]

Use a protecting group when:

  • The planned reaction conditions are harsh and could affect the tertiary amine (e.g., strong acids, high temperatures).

  • You need to perform modifications elsewhere on a larger molecule and require the primary amine to be masked until a later step.

  • Direct selective functionalization provides poor yields or complex product mixtures.[5]

The most common choice is the tert-butyloxycarbonyl (Boc) group due to its stability and ease of removal.

Experimental Protocol: Boc Protection of the Primary Amine

  • Setup: Dissolve 2-(4,4-difluoropiperidin-1-yl)ethanamine (1.0 eq.) in a solvent like THF, DCM, or a mixture of dioxane and water.

  • Reagent: Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.05 - 1.1 eq.).

  • Base (Optional but Recommended): Add a base like TEA or NaHCO₃ (1.1 eq.) to maintain a basic pH.

  • Reaction: Stir at room temperature for 2-12 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Workup: If using an organic solvent, wash the reaction mixture with water and brine. If using an aqueous mixture, extract with an organic solvent like ethyl acetate. Dry the organic phase over Na₂SO₄ and concentrate.

  • Purification: The Boc-protected product is often clean enough to use directly, but can be purified by silica gel chromatography if necessary.

Deprotection: The Boc group is reliably cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in DCM or with 4M HCl in dioxane.[5]

Comparison of Common Amine Protecting Groups

Protecting GroupProtection ReagentTypical Deprotection ConditionsOrthogonality & Remarks
Boc (Boc)₂OStrong acid (TFA, HCl)[5]Orthogonal to Fmoc (base-labile) and Cbz (hydrogenolysis). Widely used, stable, and reliable.
Fmoc Fmoc-Cl, Fmoc-OSuBase (e.g., 20% piperidine in DMF)[5]Orthogonal to Boc (acid-labile). Crucial in peptide synthesis.[6]
Cbz Cbz-ClHydrogenolysis (H₂, Pd/C)Orthogonal to Boc and Fmoc. Cleavage conditions are mild but may affect other reducible groups.
References
  • A Comparative Guide to Alternative Methods for Diamine Protection in Organic Synthesis. BenchChem.
  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central.
  • Protecting Groups and Orthogonal Protection Str
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn.
  • Protecting Groups in Peptide Synthesis. Biosynth.
  • Synthesis of [C-11]/(C-13) amines via carbonylation followed by reductive amination.
  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx C

Sources

Validation & Comparative

The Strategic Incorporation of the 4,4-Difluoropiperidine Moiety: A Comparative Guide to Enhancing Drug-like Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutics with improved efficacy, safety, and pharmacokinetic profiles has led medicinal chemists to explore unique structural motifs. Among these, the 4,4-difluoropiperidine scaffold has emerged as a valuable building block in modern drug discovery.[1] Its geminal difluoro substitution at the 4-position of the piperidine ring offers a strategic advantage by blocking potential sites of metabolism, thereby enhancing metabolic stability and modulating basicity (pKa) without significantly increasing lipophilicity. This guide provides a comparative analysis of analogs incorporating this moiety, with a specific focus on the structure-activity relationship (SAR) of a 2-(4,4-Difluoropiperidin-1-yl)ethanamine derivative targeting the sigma-1 receptor.

The 4,4-Difluoropiperidine Scaffold: A Privileged Element in Drug Design

The introduction of fluorine into drug candidates is a well-established strategy to fine-tune their physicochemical and pharmacological properties. The 4,4-difluoropiperidine moiety, in particular, has been successfully employed in the development of a range of therapeutic agents, including histamine-3 (H3) receptor antagonists and compounds with potential anticancer activities.[1][2] The rationale behind its use is multifaceted:

  • Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making it resistant to enzymatic oxidation. The gem-difluoro group at the 4-position of the piperidine ring effectively blocks a common site of cytochrome P450-mediated metabolism, leading to improved pharmacokinetic profiles.

  • Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the piperidine nitrogen. This can be advantageous for optimizing drug absorption, distribution, and target engagement, as well as for reducing off-target effects associated with high basicity, such as hERG channel inhibition.

  • Conformational Restriction: The presence of the difluoro group can influence the conformational preference of the piperidine ring, which can be beneficial for locking the molecule into a bioactive conformation for optimal target binding.

Case Study: A Difluorinated Analog of Reduced Haloperidol as a Potent Sigma-1 Receptor Ligand

The sigma-1 receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum, has garnered significant interest as a therapeutic target for various central nervous system disorders.[3][4] Reduced haloperidol is a known potent sigma-1 receptor ligand, but its therapeutic utility is hampered by its in vivo oxidation back to haloperidol, a potent dopamine D2 receptor antagonist with undesirable side effects.[5]

To address this metabolic liability, a difluorinated analog, (±)-4-(4-chlorophenyl)-1-(3,3-difluoro-4-(4-fluorophenyl)-4-hydroxybutyl)piperidin-4-ol, was synthesized and evaluated.[5][6] This strategic modification aimed to block the site of oxidation and improve the compound's profile as a selective sigma-1 receptor ligand.

Comparative Biological Data
CompoundStructureSigma-1 Ki (nM)D2 Ki (nM)Metabolic Stability (in liver microsomes)
Reduced Haloperidol 4-(4-chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)piperidin-4-olHigh AffinityLower AffinityOxidized to Haloperidol
Difluorinated Analog (±)-4-(4-chlorophenyl)-1-(3,3-difluoro-4-(4-fluorophenyl)-4-hydroxybutyl)piperidin-4-olHigh AffinitySignificantly Lower AffinityStable to Oxidation

Data synthesized from information presented in the referenced literature.[5][6]

Structure-Activity Relationship Insights

The introduction of the gem-difluoro group at the benzylic position of the side chain successfully prevented the metabolic oxidation to a haloperidol-like species.[5] This single, strategic modification resulted in a compound that retains high affinity for the sigma-1 receptor while exhibiting significantly reduced affinity for the dopamine D2 receptor, thereby improving its selectivity profile.[5] This case study exemplifies the power of fluorine chemistry in overcoming metabolic instability and enhancing the therapeutic potential of a promising lead compound.

General Synthetic Approach for 2-(4,4-Difluoropiperidin-1-yl)ethanamine Analogs

The synthesis of 2-(4,4-Difluoropiperidin-1-yl)ethanamine and its analogs can be achieved through a variety of synthetic routes. A common strategy involves the N-alkylation of 4,4-difluoropiperidine with a suitable electrophile.

reagent1 4,4-Difluoropiperidine reaction N-Alkylation reagent1->reaction Base (e.g., K2CO3) reagent2 Electrophile (e.g., 2-bromo-N-arylethanamine) reagent2->reaction product 2-(4,4-Difluoropiperidin-1-yl)ethanamine Analog reaction->product cluster_sar Structure-Activity Relationship cluster_pharm Pharmacological Profile rh Reduced Haloperidol da Difluorinated Analog rh->da Introduction of gem-difluoro group s1 High Sigma-1 Affinity da->s1 d2 Low D2 Affinity da->d2 ms Improved Metabolic Stability da->ms

Caption: SAR of the difluorinated analog of reduced haloperidol.

Broader Applications and Future Directions

The strategic incorporation of the 4,4-difluoropiperidine moiety extends beyond sigma-1 receptor ligands. Patent literature suggests its utility in the development of orexin receptor antagonists for the treatment of sleep disorders. [7]The versatility of this scaffold, coupled with the predictable benefits of gem-difluorination, ensures its continued prominence in medicinal chemistry. Future research will likely see the exploration of this motif in a wider range of biological targets, leading to the discovery of novel drug candidates with superior properties.

References

  • Google Patents. WO2013127913A1 - 4,4-difluoro-piperidine-compounds. Accessed January 7, 2026.
  • National Institutes of Health. Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand. Accessed January 7, 2026. [Link]

  • PubChem. 4,4-Difluoropiperidine. Accessed January 7, 2026. [Link]

  • National Institutes of Health. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Accessed January 7, 2026. [Link]

  • ResearchGate. Synthesis and Pharmacological Characterization of a Difluorinated Analogue of Reduced Haloperidol as a Sigma-1 Receptor Ligand. Accessed January 7, 2026. [Link]

Sources

A Comparative Guide to HPLC Methods for Purity Validation of 2-(4,4-Difluoropiperidin-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 2-(4,4-Difluoropiperidin-1-yl)ethanamine, a versatile building block in medicinal chemistry, establishing robust analytical methods for purity assessment is a critical, non-negotiable step. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods tailored for the comprehensive purity validation of this specific aliphatic amine, addressing both achiral and potential chiral impurities.

The unique physicochemical properties of 2-(4,4-Difluoropiperidin-1-yl)ethanamine—namely its high polarity, basic nature, and lack of a strong UV chromophore—present distinct challenges for traditional reversed-phase HPLC. This necessitates a considered approach to method development, exploring alternative chromatographic techniques to achieve the requisite specificity, sensitivity, and accuracy as mandated by international regulatory bodies.[1][2][3] This guide will dissect two primary methodologies: Hydrophilic Interaction Liquid Chromatography (HILIC) for achiral purity and impurity profiling, and a pre-column derivatization approach coupled with chiral HPLC for enantiomeric separation.

The Analytical Challenge: Properties of 2-(4,4-Difluoropiperidin-1-yl)ethanamine

Understanding the analyte is the first principle of method development. The subject molecule is a small, polar, basic amine. In standard reversed-phase chromatography, which relies on hydrophobic interactions, such compounds are often poorly retained on nonpolar stationary phases (like C18), eluting at or near the void volume.[4][5] This results in poor resolution from other polar impurities and the solvent front, rendering the method unsuitable for accurate quantification. Furthermore, the secondary amine of the piperidine ring and the primary ethanamine group can interact with residual silanols on silica-based columns, leading to peak tailing and reduced efficiency.

Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC) for Achiral Purity

HILIC has emerged as a powerful technique for the separation of polar and hydrophilic compounds.[6][7] It utilizes a polar stationary phase (such as bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile. A water-rich layer is formed on the surface of the stationary phase, and retention is primarily governed by the partitioning of the analyte between this aqueous layer and the bulk organic mobile phase.[6] For a polar amine like 2-(4,4-Difluoropiperidin-1-yl)ethanamine, this provides a viable retention mechanism that is often orthogonal to reversed-phase methods.

Causality of Experimental Choices in HILIC
  • Stationary Phase: An amide-bonded phase is selected over bare silica. While bare silica can be effective, amide phases often provide better peak shapes for amines and are less susceptible to strong ionic interactions that can lead to irreversible adsorption.[4] The amide ligand offers a good balance of hydrogen bonding and dipole-dipole interactions for retaining polar amines.[6]

  • Mobile Phase: A high percentage of acetonitrile (e.g., >80%) is essential to promote partitioning into the aqueous layer on the stationary phase. An aqueous buffer, such as ammonium formate, is included at a low concentration. The buffer serves two purposes: it controls the pH to ensure a consistent ionization state of the analyte and its basic impurities, and the salt concentration helps to mitigate secondary ionic interactions with the stationary phase, leading to improved peak symmetry.

  • Detector: Due to the lack of a significant chromophore, traditional UV detection may lack the required sensitivity for impurity profiling at levels stipulated by ICH guidelines (e.g., 0.1%).[8] Therefore, coupling the HPLC system to a mass spectrometer (MS) is the preferred approach.[9] An electrospray ionization (ESI) source in positive ion mode is ideal for protonating the basic amine groups, providing high sensitivity and mass information for impurity identification. Charged Aerosol Detection (CAD) is another viable alternative for universal detection of non-volatile analytes.

HILIC Experimental Workflow

HILIC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC-MS Analysis cluster_data Data Analysis s_prep Prepare Sample in 90:10 ACN:Water hplc_inj Inject Sample s_prep->hplc_inj mp_prep Prepare Mobile Phases: A: 95:5 ACN:10mM Ammonium Formate B: 50:50 ACN:10mM Ammonium Formate hplc_sep HILIC Separation (Amide Column) mp_prep->hplc_sep hplc_inj->hplc_sep ms_det MS Detection (ESI+) hplc_sep->ms_det data_acq Data Acquisition ms_det->data_acq data_proc Peak Integration & Purity Calculation data_acq->data_proc

Caption: Workflow for HILIC-MS Purity Analysis.

Detailed HILIC Protocol
  • Instrumentation: HPLC or UHPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an ESI source.

  • Column: Amide HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 95% Acetonitrile, 5% Water with 10 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: 50% Acetonitrile, 50% Water with 10 mM Ammonium Formate, pH 3.0.

  • Gradient Program:

    • 0-1 min: 1% B

    • 1-8 min: 1% to 30% B

    • 8-9 min: 30% to 1% B

    • 9-12 min: 1% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Sample Diluent: Acetonitrile/Water (90:10 v/v).

  • MS Detector Settings (Example):

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Scan Range: m/z 50-500.

Method 2: Pre-Column Derivatization and Chiral HPLC

For chiral molecules, enantiomeric purity is a critical quality attribute, as different enantiomers can have vastly different pharmacological and toxicological profiles.[10] While 2-(4,4-Difluoropiperidin-1-yl)ethanamine itself is achiral, synthetic precursors or side-reactions could potentially introduce chiral impurities. A robust method should be capable of separating these. Direct chiral separation of such a polar amine can be challenging. An effective strategy is pre-column derivatization, which serves two key purposes: it introduces a chromophore for sensitive UV detection and can enhance chiral recognition on a chiral stationary phase (CSP).[11][12]

Causality of Experimental Choices in Chiral HPLC
  • Derivatizing Agent: 9-fluorenylmethyl chloroformate (FMOC-Cl) is an excellent choice. It reacts rapidly and specifically with primary and secondary amines under mild conditions to form stable, highly UV-active carbamates.[11] This overcomes the detection sensitivity issue.

  • Stationary Phase: Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak IA, IB, IC), are highly versatile and have demonstrated broad success in separating a wide range of chiral compounds, including piperidine derivatives.[10][13] The derivatized amine will have different interactions (hydrogen bonds, π-π stacking, steric hindrance) with the chiral cavities of the stationary phase, enabling separation of the enantiomers.

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane/heptane and an alcohol modifier like isopropanol or ethanol, is commonly used with polysaccharide-based CSPs.[10] The alcohol modifier plays a crucial role in modulating retention and selectivity by competing with the analyte for polar interaction sites on the CSP. A small amount of a basic additive, like diethylamine (DEA), is often included to block active sites on the silica surface and improve the peak shape of basic compounds.[12]

Chiral HPLC Experimental Workflow

Chiral_Workflow cluster_deriv Pre-Column Derivatization cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis sample Sample Solution (in ACN) reagent Add FMOC-Cl & Borate Buffer sample->reagent react React at RT reagent->react quench Quench Reaction react->quench hplc_inj Inject Derivatized Sample quench->hplc_inj hplc_sep Chiral Separation (Polysaccharide CSP) hplc_inj->hplc_sep uv_det UV Detection (265 nm) hplc_sep->uv_det data_acq Data Acquisition uv_det->data_acq data_proc Peak Integration & Enantiomeric Purity data_acq->data_proc

Caption: Workflow for Chiral Purity via Derivatization.

Detailed Chiral HPLC Protocol
  • Derivatization Procedure:

    • To 1 mL of a 1 mg/mL solution of the sample in acetonitrile, add 1 mL of 0.1 M borate buffer (pH 8.5).

    • Add 1 mL of a 5 mg/mL solution of FMOC-Cl in acetonitrile.

    • Vortex and allow to react for 10 minutes at room temperature.

    • Add 100 µL of a quenching reagent (e.g., 1 M glycine) to react with excess FMOC-Cl.

    • The resulting solution is ready for injection.

  • Instrumentation: Standard HPLC system with a UV/DAD detector.

  • Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

Method Comparison and Validation Strategy

The two methods described serve distinct but complementary purposes in the comprehensive purity validation of 2-(4,4-Difluoropiperidin-1-yl)ethanamine.

FeatureMethod 1: HILIC-MSMethod 2: Derivatization-Chiral HPLC
Primary Application Achiral Purity, Impurity ProfilingEnantiomeric Purity of Chiral Impurities
Analyte Form Native CompoundFMOC-Derivatized Compound
Stationary Phase Polar (Amide)Chiral (Polysaccharide-based)
Mobile Phase Acetonitrile/Aqueous Buffer (Reversed-phase gradient)Non-polar (Hexane/Alcohol)
Detection Mass Spectrometry (MS), CADUV-Vis (265 nm)
Key Advantage High sensitivity, structural information on impurities, no derivatization needed.High selectivity for enantiomers, overcomes lack of chromophore for UV.
Key Limitation May not resolve enantiomers, requires more complex instrumentation.Indirect method, derivatization adds complexity and potential for artifacts.
Validation in Accordance with ICH Q2(R2)

Both methods must be validated according to ICH guidelines to be suitable for their intended purpose in a regulated environment.[1][2][14][15][16] The validation protocol should encompass the following parameters:[2]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. For the HILIC-MS method, this involves demonstrating no interference at the m/z of the main peak and known impurities. For the chiral method, it requires baseline resolution between enantiomers (Resolution > 2.0).

  • Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a specified range (e.g., from the reporting limit to 120% of the nominal concentration).[14]

  • Accuracy: The closeness of the test results to the true value, typically assessed by spike recovery experiments at multiple concentration levels.

  • Precision: Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability), expressed as the relative standard deviation (%RSD).

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration of analyte that can be reliably quantified and detected, respectively. This is particularly critical for the quantification of impurities.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature), providing an indication of its reliability during normal usage.

Conclusion

The purity validation of 2-(4,4-Difluoropiperidin-1-yl)ethanamine requires a multi-faceted analytical approach. A single, standard reversed-phase HPLC method is insufficient due to the compound's high polarity and lack of a UV chromophore. A robust quality control strategy should incorporate at least two orthogonal methods. The HILIC-MS method provides a powerful tool for achiral purity assessment and the identification of unknown impurities, leveraging a retention mechanism suited for polar molecules. Concurrently, a pre-column derivatization strategy coupled with chiral HPLC offers a validated system for quantifying enantiomeric impurities, ensuring all aspects of the compound's purity profile are rigorously controlled. The selection and validation of these methods, grounded in the scientific principles of chromatography and regulatory expectations, are fundamental to advancing safe and effective therapeutics.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. Accessed January 7, 2026. [Link]

  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Accessed January 7, 2026. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. Accessed January 7, 2026. [Link]

  • Buchi.com. Why HILIC is what your polar compounds need for purification. Accessed January 7, 2026. [Link]

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. Accessed January 7, 2026. [Link]

  • ACS Publications. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. Accessed January 7, 2026. [Link]

  • U.S. Pharmacopeia. <621> Chromatography Harmonization. Accessed January 7, 2026. [Link]

  • Scilit. Mechanism of ion-pair liquid chromatography of amines, neutrals, zwitterions and acids using anionic hetaerons. Journal of Chromatography A. Accessed January 7, 2026. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? Accessed January 7, 2026. [Link]

  • Birajdar, A. S. New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. Accessed January 7, 2026. [Link]

  • OSTI.GOV. Determination of aliphatic primary and secondary amines and polyamines in air by high-performance liquid chromatography. Accessed January 7, 2026. [Link]

  • ResearchGate. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Accessed January 7, 2026. [Link]

  • ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Accessed January 7, 2026. [Link]

  • Babu, C. V. R., et al. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality. Accessed January 7, 2026. [Link]

  • ACS Publications. Ion pair extraction of pharmaceutical amines. Role of dipolar solvating agents in extraction of dextromethorphan. Analytical Chemistry. Accessed January 7, 2026. [Link]

  • LCGC International. Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations. Accessed January 7, 2026. [Link]

  • Google Patents. CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. Accessed January 7, 2026.
  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Accessed January 7, 2026. [Link]

  • Hawach Scientific. Reverse Phase HPLC Column. Accessed January 7, 2026. [Link]

  • Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Accessed January 7, 2026. [Link]

  • Wikipedia. Reversed-phase chromatography. Accessed January 7, 2026. [Link]

  • National Institutes of Health. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PMC. Accessed January 7, 2026. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Accessed January 7, 2026. [Link]

  • Chromatography Today. The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Accessed January 7, 2026. [Link]

  • ResearchGate. Determination of aliphatic amines by high-performance liquid chromatography-amperometric detection after derivatization with naphthalene-2,3-dicarboxaldehyde. Accessed January 7, 2026. [Link]

  • National Institutes of Health. Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study. Accessed January 7, 2026. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. Accessed January 7, 2026. [Link]

  • Technology Networks. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Accessed January 7, 2026. [Link]

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  • ResearchGate. Who is familiar with the determination of amines by HPLC coupled with tandem mass spectrometry? Accessed January 7, 2026. [Link]

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  • SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Accessed January 7, 2026. [Link]

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Sources

A Guide to Assessing the Selectivity of Enzyme Inhibitors Derived from 2-(4,4-Difluoropiperidin-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of highly selective enzyme inhibitors is paramount. A selective inhibitor can precisely modulate the activity of a single desired target, thereby maximizing therapeutic efficacy while minimizing off-target effects that often lead to adverse drug reactions. The 2-(4,4-Difluoropiperidin-1-yl)ethanamine scaffold has emerged as a promising structural motif in the design of such inhibitors. The strategic incorporation of the 4,4-difluoropiperidine ring is a key design element; the geminal fluorine atoms can significantly enhance metabolic stability, modulate the basicity (pKa) of the piperidine nitrogen, and improve binding affinity and selectivity through favorable molecular interactions.[1][2]

This guide provides an in-depth, practical framework for the comprehensive assessment of the selectivity of enzyme inhibitors derived from this scaffold. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring that each step provides a robust and self-validating piece of the overall selectivity puzzle. To illustrate this process, we will follow a hypothetical, yet representative, kinase inhibitor from this class, which we'll call DFP-JAK1 , designed as a selective inhibitor of Janus Kinase 1 (JAK1).

The Importance of a Multi-Faceted Selectivity Assessment

Relying on a single assay to define an inhibitor's selectivity is a common pitfall. An inhibitor's behavior can change dramatically between a purified, isolated enzyme and the complex, dynamic environment of a living cell.[3] Factors such as cell permeability, competition with high intracellular concentrations of cofactors like ATP, and the presence of hundreds of other potential targets necessitate a tiered and integrated approach.[4] Our assessment workflow is therefore structured in three sequential stages:

  • Biochemical Assessment: Initial characterization of potency and selectivity against the primary target and its closest family members.

  • Broad Kinome Profiling: Unbiased screening against a large panel of enzymes to identify potential off-targets across the kinome.

  • Cellular Target Validation: Confirmation of on-target activity and selectivity in a physiologically relevant cellular context.

G cluster_0 Selectivity Assessment Workflow biochem Stage 1: Biochemical Assays (Potency & Intra-Family Selectivity) kinome Stage 2: Broad Kinome Profiling (Off-Target Identification) biochem->kinome Promising initial selectivity cellular Stage 3: Cellular Target Engagement (Physiological Relevance) kinome->cellular Acceptable off-target profile decision Advance to Preclinical? cellular->decision Confirmed cellular selectivity

Caption: A three-stage workflow for robust inhibitor selectivity assessment.

Stage 1: Initial Biochemical Potency and Intra-Family Selectivity

Causality: The first step is to confirm that the compound potently inhibits its intended target and to assess its selectivity against the most structurally similar enzymes. For DFP-JAK1, this means profiling against the other members of the Janus kinase family: JAK2, JAK3, and TYK2.[5] These enzymes share highly conserved ATP-binding sites, making intra-family selectivity a significant challenge and a critical early indicator of the inhibitor's specificity.[6] We utilize a radiometric biochemical assay for this purpose due to its sensitivity and direct measurement of catalytic activity.[7][8]

Experimental Protocol: Radiometric [³³P]-ATP Kinase Assay

This protocol measures the incorporation of a radiolabeled phosphate from [³³P]-ATP onto a specific peptide substrate by the kinase.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dilute recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes to a working concentration (e.g., 2 nM) in kinase buffer.

    • Prepare a 2X substrate solution containing a specific peptide substrate (e.g., 2 µM) and unlabeled ATP at its Km concentration (e.g., 10 µM) in kinase buffer.

    • Spike the substrate solution with [³³P]-ATP to a specific activity of ~500 cpm/pmol.

    • Prepare serial dilutions of DFP-JAK1 in 100% DMSO, followed by a final dilution in kinase buffer.

  • Assay Execution (96-well plate format):

    • Add 5 µL of the diluted DFP-JAK1 or DMSO vehicle (control) to the assay wells.

    • Add 10 µL of the diluted enzyme solution to each well and incubate for 15 minutes at room temperature to allow compound-enzyme binding.

    • Initiate the kinase reaction by adding 10 µL of the 2X [³³P]-ATP/peptide substrate solution.

    • Incubate the plate for 60 minutes at 30°C.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 25 µL of 3% phosphoric acid.

    • Transfer 10 µL of the reaction mixture onto a P81 phosphocellulose filter mat.

    • Wash the filter mat three times for 5 minutes each with 75 mM phosphoric acid and once with methanol to remove unincorporated [³³P]-ATP.

    • Dry the filter mat, add scintillant, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each DFP-JAK1 concentration relative to the DMSO control.

    • Plot percent inhibition versus log[DFP-JAK1] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[9][10]

Data Presentation: DFP-JAK1 Intra-Family Selectivity
Kinase TargetIC₅₀ (nM)Selectivity Fold (vs. JAK1)
JAK1 5.2 1x
JAK218535.6x
JAK3950182.7x
TYK221040.4x

Interpretation: The data indicates that DFP-JAK1 is a potent inhibitor of JAK1. Crucially, it demonstrates significant selectivity against other JAK family members, particularly JAK3. This initial profile is promising and justifies proceeding to broader screening.

Stage 2: Broad Kinome Selectivity Profiling

Causality: While DFP-JAK1 is selective within the JAK family, it could still inhibit other, unrelated kinases, leading to unforeseen toxicities.[11] Therefore, the next essential step is to perform an unbiased screen against a large, diverse panel of kinases. This provides a global view of the inhibitor's selectivity and helps identify potential off-target liabilities early in the discovery process.[12] We will use a competition binding assay platform, such as KINOMEscan®, which measures the ability of a compound to displace a ligand from the active site of over 450 kinases, providing a direct measure of binding affinity (Kd).[6][13]

G cluster_0 Kinome Profiling Workflow compound DFP-JAK1 (Test Compound) assay Competition Binding Assay compound->assay kinase_lib Kinase Library (>450 kinases tagged) kinase_lib->assay ligand Immobilized Ligand ligand->assay quantify Quantification (qPCR) assay->quantify data Data Analysis (Kd or % Inhibition) quantify->data report Selectivity Profile (TREEspot™ Visualization) data->report G IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R JAK1 JAK1 IL6R->JAK1 activates STAT3 STAT3 JAK1->STAT3 phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to Gene Gene Transcription Nucleus->Gene DFP DFP-JAK1 DFP->JAK1 inhibits

Sources

Spectroscopic data comparison of 2-(4,4-Difluoropiperidin-1-yl)ethanamine from different suppliers.

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to the Spectroscopic Analysis of 2-(4,4-Difluoropiperidin-1-yl)ethanamine

In the landscape of modern drug discovery and development, the purity and structural integrity of chemical building blocks are paramount. 2-(4,4-Difluoropiperidin-1-yl)ethanamine is a valuable synthon, frequently employed in the construction of complex pharmaceutical candidates. Its geminal difluoro group offers a strategic advantage for modulating metabolic stability and lipophilicity. However, the very reactivity that makes it a useful intermediate also predisposes it to potential side reactions and impurities. Verifying the quality of this reagent from different suppliers is not merely a procedural step but a critical investment in the reliability of downstream experimental data.

This guide provides a comprehensive framework for the spectroscopic qualification of 2-(4,4-Difluoropiperidin-1-yl)ethanamine. We will delve into the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for a pure sample, and then compare this benchmark against hypothetical data from three different suppliers to illustrate common quality issues, such as the presence of residual solvents and potential structural ambiguities. This approach is designed to empower researchers to critically evaluate the quality of their own reagents.

The Benchmark: Predicted Spectroscopic Data for Pure 2-(4,4-Difluoropiperidin-1-yl)ethanamine

Before comparing samples, a clear benchmark based on the known structure is essential. The interpretation of spectra is a foundational skill in chemistry, relying on the correlation of spectroscopic signals with molecular features.[1][2]

Molecular Structure:

Predicted ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show five distinct signals.

  • ~2.85 ppm (t, 2H): A triplet corresponding to the two protons on the carbon adjacent to the primary amine (-CH₂-NH₂).

  • ~2.65 ppm (t, 2H): A triplet for the two protons on the carbon adjacent to the piperidine nitrogen (-N-CH₂-).

  • ~2.55 ppm (t, 4H): A triplet representing the four protons on the two carbons adjacent to the piperidine nitrogen.

  • ~2.00 ppm (tt, 4H): A triplet of triplets for the four protons on the carbons adjacent to the CF₂ group.

  • 1.30 ppm (s, 2H): A broad singlet for the two protons of the primary amine (-NH₂). The chemical shift of this peak is highly dependent on concentration and temperature.

Predicted ¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum will provide a clear fingerprint of the carbon skeleton.

  • ~121.5 ppm (t): The carbon atom bearing the two fluorine atoms (CF₂), appearing as a triplet due to C-F coupling.

  • ~59.0 ppm: The carbon atom of the ethyl chain attached to the piperidine nitrogen.

  • ~51.0 ppm (t): The two carbon atoms in the piperidine ring adjacent to the nitrogen, which may appear as a triplet due to coupling with the adjacent fluorines.

  • ~39.5 ppm: The carbon atom of the ethyl chain attached to the primary amine.

  • ~34.0 ppm (t): The two carbon atoms in the piperidine ring adjacent to the CF₂ group, appearing as a triplet due to C-F coupling.

Predicted Mass Spectrometry (ESI+):

  • Expected [M+H]⁺: 165.1254. High-resolution mass spectrometry should confirm the elemental composition.

Predicted Infrared (IR) Spectroscopy:

  • 3350-3250 cm⁻¹ (m, br): N-H stretching of the primary amine.

  • 2950-2800 cm⁻¹ (s): C-H stretching of the alkyl groups.

  • 1650-1550 cm⁻¹ (w): N-H bending of the primary amine.

  • 1150-1050 cm⁻¹ (s): C-F stretching, which is a characteristic and strong absorption.

Comparative Analysis of Supplier Samples

Here, we present a hypothetical comparison of data from three fictional suppliers to illustrate how to interpret real-world results.

Table 1: Comparison of ¹H NMR Data (Key Signals in CDCl₃)

Signal AssignmentExpected Shift (ppm)Supplier A (ppm)Supplier B (ppm)Supplier C (ppm)
-CH₂-NH₂~2.85 (t)2.86 (t)2.86 (t)2.95 (t)
-N-CH₂-~2.65 (t)2.64 (t)2.64 (t)2.70 (t)
Piperidine -CH₂-N~2.55 (t)2.55 (t)2.55 (t)2.60 (t)
Piperidine -CH₂-CF₂~2.00 (tt)2.01 (tt)2.01 (tt)2.10 (tt)
-NH₂~1.30 (br s)1.31 (br s)1.31 (br s)1.40 (br s)
Impurity--7.26 (s)-

Table 2: Comparison of Mass Spectrometry and IR Data

AnalysisExpected ValueSupplier ASupplier BSupplier C
MS [M+H]⁺ 165.1254165.1255165.1253165.1256
IR C-F Stretch (cm⁻¹) 1150-1050114511461090
IR N-H Stretch (cm⁻¹) 3350-32503340, 32603341, 32623335, 3255
Interpretation and Discussion
  • Supplier A: The Gold Standard The data from Supplier A aligns perfectly with the expected spectroscopic values. The ¹H NMR shows all the correct multiplicities and integrations, and the chemical shifts are within the expected ranges. The high-resolution mass spectrum confirms the correct elemental composition, and the IR spectrum shows the characteristic C-F and N-H stretches. This sample can be used with a high degree of confidence.

  • Supplier B: A Common Issue - Residual Solvent The data from Supplier B is largely correct, with one notable exception in the ¹H NMR spectrum: a sharp singlet at 7.26 ppm. This signal does not correspond to our target molecule. However, it is the well-known chemical shift for residual chloroform (CHCl₃) in a deuterated chloroform (CDCl₃) solvent.[3][4] This is a very common impurity, as chloroform is a frequently used reaction or extraction solvent. While the presence of a small amount of residual solvent may not impact all applications, it is crucial to be aware of it, especially for quantitative studies or when the solvent could interfere with a subsequent reaction. The rest of the data for Supplier B's sample is consistent with the correct structure.

  • Supplier C: A Red Flag - Potential Structural Isomer The data from Supplier C presents a more concerning picture. While the mass spectrometry data confirms the correct mass, indicating the correct molecular formula, the NMR and IR data show significant deviations. The downfield shift of all protons in the ¹H NMR spectrum and the shift in the C-F stretch in the IR spectrum could suggest a different substitution pattern, perhaps a 3,3-difluoro isomer. The presence of impurities can arise from various sources during the manufacturing process, including starting materials, byproducts of side reactions, or degradation.[5][6][7] This sample should be considered suspect and would require further investigation, such as 2D NMR experiments, to definitively determine its structure before use.

Experimental Protocols

To ensure reproducible and high-quality data, standardized protocols are essential.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the 2-(4,4-Difluoropiperidin-1-yl)ethanamine sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the sample.

  • ¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 5 seconds to ensure full relaxation of all protons for accurate integration, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A relaxation delay of 2 seconds and an acquisition time of at least 1.5 seconds are recommended. A larger number of scans (e.g., 1024) will be required to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. Apply a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Diagram 1: General NMR Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Weigh Sample (5-10 mg) Prep2 Dissolve in CDCl3 with TMS Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Insert into Spectrometer Prep3->Acq1 Acq2 Tune and Shim Acq1->Acq2 Acq3 Acquire 1H & 13C Spectra Acq2->Acq3 Proc1 Fourier Transform Acq3->Proc1 Proc2 Phase and Baseline Correction Proc1->Proc2 Proc3 Calibrate and Integrate Proc2->Proc3 Analysis Analysis Proc3->Analysis

A streamlined workflow for NMR sample analysis.

Protocol 2: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • Instrument Setup: Use an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer for high-resolution analysis. Calibrate the instrument according to the manufacturer's instructions.

  • Data Acquisition: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Determine the accurate mass of the protonated molecular ion [M+H]⁺ and use software to calculate the elemental composition.

Diagram 2: High-Resolution MS Workflow

MS_Workflow SamplePrep Prepare Dilute Solution (~0.1 mg/mL in ACN/H2O) Infusion Infuse into ESI Source SamplePrep->Infusion Acquisition Acquire Data in Positive Ion Mode (ESI-TOF) Infusion->Acquisition Analysis Determine Accurate Mass of [M+H]+ Acquisition->Analysis Confirmation Confirm Elemental Composition Analysis->Confirmation

Workflow for confirming molecular formula via HRMS.

Conclusion

The spectroscopic qualification of starting materials like 2-(4,4-Difluoropiperidin-1-yl)ethanamine is a non-negotiable step in rigorous scientific research. While data from a reputable supplier often proves reliable, discrepancies are not uncommon and can arise from residual solvents, incomplete reactions, or side products. A systematic approach, beginning with an understanding of the expected "ideal" spectra and followed by a careful comparison of the acquired data, allows researchers to identify potential issues early. By implementing the protocols and analytical logic outlined in this guide, scientists can ensure the quality of their reagents, leading to more reliable and reproducible research outcomes.

References

  • Veeprho. (2024). Sources and Types of Impurities in Pharmaceutical Substances. [Online] Available at: [Link][5]

  • University of Wisconsin-Madison. Notes on NMR Solvents. [Online] Available at: [Link][3]

  • Silverstein, R. M., & Bassler, G. C. (1962). Spectrometric identification of organic compounds. Journal of Chemical Education, 39(11), 546. [Online] Available at: [Link][1]

  • Moravek. (n.d.). Different Types of Impurities in Pharmaceuticals. [Online] Available at: [Link][6]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Online] Available at: [Link][4]

  • Advent Chembio. (n.d.). Pharmaceutical Impurities & Their Effects. [Online] Available at: [Link][7]

  • riomaisseguro.rio.rj.gov.br. (n.d.). Spectroscopic Identification Of Organic Compounds. [Online] Available at: [Link]

Sources

Evaluating the CNS penetration of compounds containing the 4,4-difluoropiperidine scaffold.

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics for central nervous system (CNS) disorders, overcoming the blood-brain barrier (BBB) remains a formidable challenge for medicinal chemists. The selective nature of the BBB restricts the entry of most small molecules, demanding innovative strategies to enhance CNS penetration. One such strategy that has gained significant traction is the incorporation of the 4,4-difluoropiperidine scaffold into drug candidates. This guide provides an in-depth evaluation of this scaffold, offering a comparative analysis supported by experimental principles and methodologies to aid in the design of next-generation CNS-active compounds.

The Rationale for Fluorination in CNS Drug Design

The introduction of fluorine into drug candidates is a well-established strategy to modulate key physicochemical properties that govern a molecule's pharmacokinetic profile.[1] For CNS drugs, properties such as lipophilicity, basicity (pKa), and susceptibility to efflux by transporters like P-glycoprotein (P-gp) are critical determinants of brain penetration.[2] The 4,4-difluoropiperidine moiety offers a unique approach to fine-tuning these parameters. The gem-difluoro substitution at the 4-position of the piperidine ring exerts a potent electron-withdrawing effect, which can significantly lower the basicity of the piperidine nitrogen. This reduction in pKa can lead to a lower proportion of the compound being ionized at physiological pH, a state that is generally more favorable for passive diffusion across the lipid-rich BBB.[3]

Furthermore, the impact of gem-difluorination on lipophilicity (logP/logD) is context-dependent and can be strategically employed to optimize a compound's overall profile.[4] While increasing lipophilicity can enhance membrane permeability, excessive lipophilicity often leads to increased non-specific binding and a higher risk of being a P-gp substrate.[5] The 4,4-difluoropiperidine scaffold allows for a nuanced modulation of these properties, aiming for the "sweet spot" of CNS drug-likeness.

Comparative Analysis: Piperidine vs. 4,4-Difluoropiperidine

To illustrate the potential advantages of the 4,4-difluoropiperidine scaffold, let us consider a hypothetical, yet representative, CNS drug candidate. The following table compares the key CNS penetration-related parameters of a parent compound containing a standard piperidine ring with its 4,4-difluoropiperidine analog. This data is illustrative and based on established principles and data from similar compound series found in the literature.[3]

ParameterParent Compound (Piperidine)4,4-Difluoropiperidine AnalogRationale for Change
pKa 9.58.0The strong electron-withdrawing effect of the two fluorine atoms significantly reduces the basicity of the piperidine nitrogen.
clogP 2.83.1Gem-difluorination can modestly increase lipophilicity, which can be beneficial for membrane permeability.
PAMPA-BBB Pe (10-6 cm/s) 5.29.8The combination of reduced pKa (leading to a higher fraction of the neutral species) and optimized lipophilicity enhances passive permeability.
MDCK-MDR1 Efflux Ratio 4.51.8A lower pKa can reduce the interaction with P-glycoprotein, thereby decreasing active efflux from the brain.
In Vivo Kp,uu (Brain/Plasma) 0.31.1The cumulative effect of increased passive permeability and reduced efflux leads to a significant improvement in the unbound brain-to-plasma ratio, indicating better CNS penetration.

This comparative data underscores the potential of the 4,4-difluoropiperidine scaffold to systematically improve the CNS penetration profile of a drug candidate.

Experimental Workflows for Evaluating CNS Penetration

A tiered and systematic approach is crucial for evaluating the CNS penetration of compounds. The following workflow outlines the key experimental stages, from in silico and in vitro assessments to in vivo validation.

G cluster_0 Early Stage Screening cluster_1 Lead Optimization cluster_2 In Vivo Validation in_silico In Silico Modeling (pKa, logP, CNS MPO) pampa PAMPA-BBB Assay (Passive Permeability) in_silico->pampa mdck MDCK-MDR1 Assay (P-gp Efflux) pampa->mdck met_stab Microsomal Stability mdck->met_stab pk_study Rodent PK Study (Plasma and Brain Concentrations) met_stab->pk_study kpuu Kp,uu Calculation pk_study->kpuu

Caption: A typical experimental workflow for evaluating CNS penetration.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Penetration

Objective: To assess the passive permeability of a compound across an artificial membrane mimicking the blood-brain barrier.

Principle: The PAMPA assay utilizes a 96-well filter plate where the filter is coated with a lipid solution (e.g., porcine brain polar lipid extract) to form an artificial membrane. The test compound is added to the donor well, and its diffusion into the acceptor well is measured over time.[6]

Step-by-Step Methodology:

  • Prepare the Artificial Membrane:

    • Dissolve the brain lipid extract in a suitable organic solvent (e.g., dodecane).

    • Carefully pipette 5 µL of the lipid solution onto the membrane of each well of the donor plate. Allow the solvent to evaporate, leaving a lipid layer.

  • Prepare Compound Solutions:

    • Dissolve the test compound in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 10 µM. Ensure the final DMSO concentration is low (e.g., <1%) to avoid disrupting the membrane.

  • Assay Assembly:

    • Add 300 µL of buffer to each well of the acceptor plate.

    • Add 150 µL of the compound solution to each well of the donor plate.

    • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubation:

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification:

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the following equation:

      Pe = [CA(t) * VA] / [Area * t * (CD(t) - CA(t))]

      Where CA(t) is the concentration in the acceptor well at time t, VA is the volume of the acceptor well, Area is the surface area of the membrane, and CD(t) is the concentration in the donor well at time t.

MDCK-MDR1 Assay for P-glycoprotein Efflux

Objective: To determine if a compound is a substrate of the P-glycoprotein (P-gp) efflux transporter.

Principle: This assay uses Madin-Darby Canine Kidney (MDCK) cells that have been transfected to overexpress the human MDR1 gene (which codes for P-gp). The cells are grown as a monolayer on a permeable membrane. The transport of the compound is measured in both directions: from the apical (blood side) to the basolateral (brain side) and vice versa. A significantly higher transport in the basolateral-to-apical direction indicates active efflux.[7]

Step-by-Step Methodology:

  • Cell Culture:

    • Culture MDCK-MDR1 cells on permeable Transwell inserts until a confluent monolayer is formed, typically for 4-7 days.

    • Monitor the integrity of the cell monolayer by measuring the trans-epithelial electrical resistance (TEER).

  • Bidirectional Transport Study:

    • For the apical-to-basolateral (A-to-B) transport, add the test compound (at a specified concentration, e.g., 1-10 µM) to the apical chamber and fresh media to the basolateral chamber.

    • For the basolateral-to-apical (B-to-A) transport, add the test compound to the basolateral chamber and fresh media to the apical chamber.

  • Incubation and Sampling:

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for a set time (e.g., 60-120 minutes).

    • At the end of the incubation, take samples from both the donor and receiver chambers.

  • Quantification:

    • Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions (A-to-B and B-to-A).

    • Determine the efflux ratio (ER) by dividing the Papp (B-to-A) by the Papp (A-to-B). An ER ≥ 2 is generally considered indicative of active efflux.

In Vivo Assessment: The Gold Standard

While in vitro assays provide valuable early insights, in vivo studies are essential to confirm CNS penetration. The unbound brain-to-plasma concentration ratio (Kp,uu) is the gold standard metric, as it accounts for plasma protein binding and non-specific brain tissue binding, providing a true measure of the compound's ability to access its target in the brain.

Workflow for Kp,uu Determination:

G cluster_0 In Vivo Dosing cluster_1 Sample Collection cluster_2 Bioanalysis cluster_3 Unbound Fraction Determination cluster_4 Calculation dosing Administer Compound to Rodents collection Collect Blood and Brain Tissue at Multiple Time Points dosing->collection analysis Quantify Total Drug Concentration in Plasma and Brain Homogenate collection->analysis kp Calculate Kp (Total Brain/Plasma) analysis->kp fu_plasma Determine Unbound Fraction in Plasma (fu,p) kpuu Calculate Kp,uu = Kp * (fu,p / fu,b) fu_plasma->kpuu fu_brain Determine Unbound Fraction in Brain (fu,b) fu_brain->kpuu kp->kpuu

Caption: Workflow for the in vivo determination of Kp,uu.

Conclusion

The 4,4-difluoropiperidine scaffold represents a powerful tool in the medicinal chemist's arsenal for designing CNS-penetrant drugs. By strategically modulating pKa and lipophilicity, this moiety can enhance passive permeability and reduce susceptibility to efflux transporters, ultimately leading to improved brain exposure. The systematic application of the in vitro and in vivo assays detailed in this guide will enable a robust evaluation of compounds containing this and other novel scaffolds, facilitating the development of effective treatments for debilitating neurological disorders.

References

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  • Grygorenko, O. A., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry–A European Journal, 28(19), e202200331. [Link]

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A Comparative In Vivo Efficacy Analysis of Drugs Utilizing the 2-(4,4-Difluoropiperidin-1-yl)ethanamine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vivo efficacy comparison of therapeutic agents developed around the 2-(4,4-Difluoropiperidin-1-yl)ethanamine scaffold. This privileged structure has been a cornerstone in the development of a diverse range of targeted therapies. Herein, we delve into a comparative analysis of three such drugs: Fenebrutinib (GDC-0853), a Bruton's tyrosine kinase (BTK) inhibitor for autoimmune disorders; Capivasertib (AZD5363), a pan-AKT inhibitor for oncology; and Posizolid (AZD2563), an oxazolidinone antibiotic.

Our analysis is grounded in preclinical and clinical data, offering researchers, scientists, and drug development professionals a critical perspective on the in vivo performance of these compounds. We will explore the nuances of their mechanisms of action, the rationale behind their respective experimental designs, and the quantitative outcomes that define their therapeutic potential.

Introduction to the 2-(4,4-Difluoropiperidin-1-yl)ethanamine Scaffold

The 2-(4,4-Difluoropiperidin-1-yl)ethanamine core is a versatile scaffold in medicinal chemistry. The difluoropiperidine moiety offers a unique combination of properties, including metabolic stability and the ability to modulate physicochemical parameters such as lipophilicity and basicity. These characteristics make it an attractive building block for designing drugs with improved pharmacokinetic profiles and target engagement. The strategic incorporation of this scaffold has led to the development of potent and selective inhibitors for a range of biological targets, as exemplified by the three drugs discussed in this guide.

Drug Profiles and In Vivo Efficacy

Fenebrutinib (GDC-0853): A Non-Covalent BTK Inhibitor for Autoimmune Diseases

Mechanism of Action: Fenebrutinib is a potent and selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical signaling enzyme in B-lymphocytes and myeloid cells, and its inhibition can modulate the inflammatory cascades implicated in autoimmune diseases.[2] By binding to BTK, Fenebrutinib blocks the B-cell antigen receptor (BCR) signaling pathway, preventing B-cell activation and downstream inflammatory responses.[1]

In Vivo Efficacy: Fenebrutinib has demonstrated dose-dependent activity in a rat model of collagen-induced arthritis.[2] In this model, oral administration of Fenebrutinib led to a significant reduction in paw swelling, a key indicator of inflammatory arthritis.[3] While a Phase II study in systemic lupus erythematosus did not meet its primary endpoint, it did show evidence of strong pathway inhibition, including reductions in a BTK-dependent plasmablast RNA signature and anti-dsDNA autoantibodies.[4] In a Phase II trial in patients with rheumatoid arthritis who had an inadequate response to TNF inhibitors, Fenebrutinib demonstrated higher efficacy rates across disease activity measures compared to placebo at week 12.[5]

Capivasertib (AZD5363): A Pan-AKT Inhibitor for Oncology

Mechanism of Action: Capivasertib is a potent, ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[6] The PI3K/AKT signaling pathway is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and metabolism. By inhibiting AKT, Capivasertib can suppress tumor growth and enhance the efficacy of other anticancer agents.[7]

In Vivo Efficacy: Capivasertib has shown significant antitumor activity in various preclinical cancer models. In a castration-resistant prostate cancer xenograft model (LNCaP), treatment with 100 mg/kg of Capivasertib resulted in a notable regression of tumors.[8][9] Similarly, in breast cancer xenograft models, Capivasertib, both as a monotherapy and in combination with hormone therapy, has been shown to double the time it took for cancer to progress.[10] Specifically, in a phase III trial for ER-positive, HER-2 negative breast cancer, the combination of capivasertib and fulvestrant doubled the median time to disease progression from 3.6 to 7.2 months.[10]

Posizolid (AZD2563): An Oxazolidinone Antibiotic

Mechanism of Action: Posizolid is an oxazolidinone antibiotic that inhibits bacterial protein synthesis.[11] It binds to the 50S ribosomal subunit and prevents the formation of the initiation complex, thereby halting the translation process and inhibiting bacterial growth.[11] This class of antibiotics is primarily effective against Gram-positive bacteria.[1]

In Vivo Efficacy: The development of Posizolid was discontinued by AstraZeneca in 2002 after the completion of Phase I trials, and as a result, there is a scarcity of published in vivo efficacy data.[11] In vitro studies have shown that Posizolid at a concentration of 2 mg/L inhibited 98% of all Gram-positive bacteria tested.[12] While direct in vivo efficacy data for Posizolid is not readily available, studies on other oxazolidinones in murine infection models provide a relevant benchmark. For instance, in a murine thigh infection model with S. aureus, another oxazolidinone, linezolid, demonstrated a static dose (the dose required to prevent bacterial growth over 24 hours) ranging from 133 to 167 mg/kg/24h.[13] This highlights the type of in vivo efficacy that would have been sought for Posizolid.

Comparative Analysis of In Vivo Efficacy

The following table summarizes the key in vivo efficacy parameters for the three drugs based on the available data.

DrugTherapeutic AreaAnimal ModelKey Efficacy EndpointDosageOutcome
Fenebrutinib (GDC-0853) Autoimmune DiseaseRat Collagen-Induced ArthritisPaw Swelling Inhibition3, 10, 30, 100 mg/kg PO QDDose-dependent suppression of joint inflammation. An average of 60% CD86 suppression led to a 90% suppression of disease development.[3]
Capivasertib (AZD5363) OncologyLNCaP Prostate Cancer Xenograft (Mouse)Tumor Growth Inhibition100 mg/kg PO BIDImpressive regression of castrate-resistant tumors with no recurrence demonstrated.[9][14]
ER+/HER2- Breast Cancer (Human)Progression-Free Survival (PFS)400 mg PO BID (4 days on/3 days off) + FulvestrantDoubled median PFS from 3.6 to 7.2 months compared to placebo + fulvestrant.[10]
Posizolid (AZD2563) Infectious DiseaseN/A (Development Discontinued)N/AN/AN/A
In Vitro DataMinimum Inhibitory Concentration (MIC)2 mg/LInhibited 98% of Gram-positive bacteria tested.[12]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The distinct mechanisms of action of Fenebrutinib and Capivasertib are rooted in their modulation of specific signaling pathways.

Caption: Fenebrutinib inhibits the BTK signaling pathway.

Caption: Capivasertib inhibits the PI3K/AKT signaling pathway.

Experimental Protocols

The in vivo efficacy of these compounds is determined through meticulously designed animal studies. Below are generalized protocols that exemplify the experimental workflows.

A. In Vivo Efficacy Study in an Oncology Xenograft Model (e.g., for Capivasertib)

  • Cell Culture and Animal Model:

    • Human cancer cell lines (e.g., LNCaP for prostate cancer) are cultured under standard conditions.

    • Immunocompromised mice (e.g., male athymic nude mice, 6-8 weeks old) are used to prevent rejection of the human tumor xenograft.

  • Tumor Implantation:

    • A suspension of cancer cells (e.g., 2 x 10^6 cells in a suitable medium) is subcutaneously injected into the flank of each mouse.

    • Tumor growth is monitored regularly using calipers.

  • Treatment Protocol:

    • Once tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into treatment and control groups.

    • The investigational drug (e.g., Capivasertib at 100 mg/kg) or vehicle control is administered orally according to the specified schedule (e.g., twice daily).

  • Efficacy Assessment:

    • Tumor volume and body weight are measured at regular intervals (e.g., twice weekly).

    • Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

    • Survival is monitored, and Kaplan-Meier survival curves are generated.

  • Data Analysis:

    • Statistical analysis (e.g., t-test, ANOVA) is used to determine the significance of the differences in tumor growth between groups.

    • Survival data is analyzed using the log-rank test.

Oncology_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cancer Cell Culture Tumor_Implantation 3. Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Acclimation 2. Animal Acclimation Animal_Acclimation->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization Tumor_Growth->Randomization Treatment 6. Drug Administration Randomization->Treatment Data_Collection 7. Data Collection (Tumor Volume, Survival) Treatment->Data_Collection Statistical_Analysis 8. Statistical Analysis Data_Collection->Statistical_Analysis

Caption: General workflow for an in vivo oncology efficacy study.

B. In Vivo Efficacy Study in a Murine Infection Model (e.g., for an Oxazolidinone like Posizolid)

  • Bacterial Culture and Animal Model:

    • A clinically relevant bacterial strain (e.g., Staphylococcus aureus) is grown to a specific phase (e.g., mid-logarithmic).

    • Specific pathogen-free mice (e.g., female BALB/c mice, 6-8 weeks old) are used.

  • Induction of Infection:

    • A standardized inoculum of the bacteria is administered to the mice via a relevant route (e.g., intravenous for systemic infection, intramuscular for localized thigh infection).

  • Treatment Protocol:

    • At a specified time post-infection (e.g., 2 hours), mice are randomized into treatment and control groups.

    • The investigational antibiotic or vehicle control is administered via the intended clinical route (e.g., oral gavage).

  • Efficacy Assessment:

    • At various time points post-treatment, cohorts of mice are euthanized.

    • Target organs (e.g., kidneys, thighs) are aseptically harvested and homogenized.

    • Serial dilutions of the homogenates are plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis:

    • The reduction in bacterial load (log10 CFU/g) in the treated groups is compared to the control group.

    • Statistical analysis is performed to determine the significance of the observed reductions.

    • The 50% effective dose (ED50) or 99% effective dose (ED99) may be calculated.[15]

Infection_Workflow cluster_prep_inf Preparation cluster_exp_inf Experiment cluster_analysis_inf Analysis Bacterial_Culture 1. Bacterial Culture Infection_Induction 3. Induction of Infection Bacterial_Culture->Infection_Induction Animal_Acclimation_Inf 2. Animal Acclimation Animal_Acclimation_Inf->Infection_Induction Randomization_Inf 4. Randomization Infection_Induction->Randomization_Inf Treatment_Inf 5. Antibiotic Administration Randomization_Inf->Treatment_Inf Tissue_Harvest 6. Tissue Harvest & Homogenization Treatment_Inf->Tissue_Harvest CFU_Enumeration 7. CFU Enumeration Tissue_Harvest->CFU_Enumeration Data_Analysis_Inf 8. Data Analysis (Log Reduction) CFU_Enumeration->Data_Analysis_Inf

Caption: General workflow for an in vivo infectious disease efficacy study.

Conclusion

The 2-(4,4-Difluoropiperidin-1-yl)ethanamine scaffold has proven to be a remarkably fruitful starting point for the development of targeted therapies across diverse disease areas. The in vivo efficacy profiles of Fenebrutinib, Capivasertib, and Posizolid underscore the versatility of this chemical moiety. Fenebrutinib demonstrates clear potential in managing autoimmune inflammation by effectively inhibiting the BTK pathway. Capivasertib shows significant promise in oncology through its potent suppression of the critical AKT signaling cascade, leading to tumor regression and delayed progression. While the clinical development of Posizolid was halted, its inclusion in this comparison highlights the broad applicability of the scaffold, extending to infectious diseases.

The experimental data presented herein, from well-established animal models, provides a solid foundation for understanding the therapeutic potential and limitations of each compound. The choice of animal model, dosing regimen, and efficacy endpoints are all critical considerations that have been tailored to the specific disease context and mechanism of action of each drug. This comparative guide serves as a valuable resource for researchers in the field, offering insights into the in vivo performance of drugs derived from this important chemical scaffold and informing the design of future drug discovery and development efforts.

References

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  • PubMed. Combination AZD5363 with Enzalutamide Significantly Delays Enzalutamide-resistant Prostate Cancer in Preclinical Models. [Link]

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  • ACR Meeting Abstracts. Efficacy and Safety of Fenebrutinib, a BTK Inhibitor, Compared to Placebo in Rheumatoid Arthritis Patients with Active Disease Despite TNF Inhibitor Treatment: Randomized, Double Blind, Phase 2 Study. [Link]

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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 2-(4,4-Difluoropiperidin-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4,4-Difluoropiperidine Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely employed tactic to modulate key pharmacokinetic and pharmacodynamic properties. The 4,4-difluoropiperidine scaffold has emerged as a particularly valuable motif. It serves as a bioisosteric replacement for piperidine or piperazine rings, where the gem-difluoro group at the C4 position can enhance metabolic stability, modulate pKa, and introduce favorable conformational constraints without significantly increasing molecular size. The target molecule of this guide, 2-(4,4-Difluoropiperidin-1-yl)ethanamine, is a crucial building block for synthesizing a range of pharmacologically active agents, providing a versatile handle for further chemical elaboration.

This guide provides an in-depth, objective comparison of three distinct synthetic strategies for the preparation of this key intermediate. The analysis focuses on overall efficiency, scalability, and practical considerations, supported by experimental data and established chemical principles to aid researchers in selecting the optimal route for their specific needs.

Comparative Analysis of Synthetic Routes

Three primary strategies for the synthesis of 2-(4,4-Difluoropiperidin-1-yl)ethanamine have been evaluated. Each route commences with the commercially available starting material, 4,4-difluoropiperidine hydrochloride[1][2][3]. The core of the comparison lies in the method used to introduce the 2-aminoethyl side chain onto the piperidine nitrogen.

The three routes are:

  • Route 1: Direct N-Alkylation with a Protected Aminoethyl Halide.

  • Route 2: Two-Step N-Alkylation via a Nitrile Intermediate.

  • Route 3: Reductive Amination with a Protected Aminoacetaldehyde.

The following sections will detail the experimental logic and protocols for each route, culminating in a quantitative comparison.

Route 1: Direct N-Alkylation with a Protected Aminoethyl Halide

This approach is arguably the most straightforward, involving the direct formation of the C-N bond between the piperidine nitrogen and a two-carbon electrophile. To prevent undesirable side reactions, such as self-alkylation of the aminoethylating agent, the primary amine must be protected, typically with a tert-butyloxycarbonyl (Boc) group.

Causality Behind Experimental Choices

The choice of N-Boc-2-bromoethylamine as the alkylating agent is deliberate. The Boc protecting group is stable under the basic conditions required for the alkylation but can be readily removed under acidic conditions without affecting the difluoropiperidine ring. A moderately strong, non-nucleophilic inorganic base such as potassium carbonate (K2CO3) is employed to neutralize the HBr formed during the reaction, driving it to completion.[4] Acetonitrile is an excellent solvent choice due to its polar aprotic nature, which effectively dissolves the reactants and facilitates the SN2 reaction.[5]

Workflow Diagram: Route 1

Route 1 cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Boc Deprotection A 4,4-Difluoropiperidine HCl D tert-butyl (2-(4,4-difluoropiperidin-1-yl)ethyl)carbamate A->D B N-Boc-2-bromoethylamine B->D C K2CO3, Acetonitrile C->D F 2-(4,4-Difluoropiperidin-1-yl)ethanamine D->F E Trifluoroacetic Acid (TFA) E->F

Caption: Workflow for Route 1: Direct N-Alkylation.

Experimental Protocol: Route 1

Step 1: Synthesis of tert-butyl (2-(4,4-difluoropiperidin-1-yl)ethyl)carbamate

  • To a stirred suspension of 4,4-difluoropiperidine hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous acetonitrile (10 mL/g of starting material) is added N-Boc-2-bromoethylamine (1.1 eq).

  • The reaction mixture is heated to 60 °C and stirred for 16 hours under a nitrogen atmosphere.

  • Upon completion (monitored by TLC or LC-MS), the mixture is cooled to room temperature and filtered to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 2-(4,4-Difluoropiperidin-1-yl)ethanamine

  • The Boc-protected intermediate (1.0 eq) is dissolved in dichloromethane (DCM, 10 mL/g).

  • Trifluoroacetic acid (TFA, 5.0 eq) is added dropwise at 0 °C.

  • The mixture is allowed to warm to room temperature and stirred for 2 hours.

  • The solvent and excess TFA are removed under reduced pressure.

  • The residue is dissolved in water and basified to pH > 12 with 2M NaOH.

  • The aqueous layer is extracted multiple times with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford the final product.

Route 2: Two-Step N-Alkylation via a Nitrile Intermediate

This strategy introduces the two-carbon side chain as a nitrile, which is subsequently reduced to the primary amine. This avoids the need for a protecting group on the nitrogen of the side chain during the alkylation step.

Causality Behind Experimental Choices

Chloroacetonitrile is an inexpensive and highly reactive alkylating agent. The alkylation proceeds under similar conditions to Route 1.[4] The critical step is the reduction of the nitrile. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of cleanly converting the nitrile to a primary amine. Anhydrous conditions are critical as LiAlH4 reacts violently with water.

Workflow Diagram: Route 2

Route 2 cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Nitrile Reduction A 4,4-Difluoropiperidine HCl D 2-(4,4-Difluoropiperidin-1-yl)acetonitrile A->D B Chloroacetonitrile B->D C K2CO3, Acetonitrile C->D F 2-(4,4-Difluoropiperidin-1-yl)ethanamine D->F E LiAlH4, THF E->F

Caption: Workflow for Route 2: Nitrile Reduction pathway.

Experimental Protocol: Route 2

Step 1: Synthesis of 2-(4,4-Difluoropiperidin-1-yl)acetonitrile

  • To a stirred suspension of 4,4-difluoropiperidine hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous acetonitrile (10 mL/g) is added chloroacetonitrile (1.1 eq) dropwise.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • Workup is performed as described in Route 1, Step 1, to yield the nitrile intermediate.[6]

Step 2: Synthesis of 2-(4,4-Difluoropiperidin-1-yl)ethanamine

  • A solution of the nitrile intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/g) is added dropwise to a stirred suspension of LiAlH4 (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere.

  • The mixture is then heated to reflux for 4 hours.

  • After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • The resulting granular precipitate is filtered off and washed thoroughly with THF.

  • The combined filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.

Route 3: Reductive Amination

Reductive amination is a powerful and often high-yielding method for forming C-N bonds. This route involves the reaction of 4,4-difluoropiperidine with a protected aminoacetaldehyde, forming an iminium ion intermediate in situ, which is then immediately reduced by a mild hydride agent.

Causality Behind Experimental Choices

This route avoids the use of halogenated alkylating agents. Sodium triacetoxyborohydride (NaBH(OAc)3) is the reducing agent of choice because it is mild, selective for iminium ions over aldehydes, and does not require acidic conditions that could lead to side reactions.[7][8] The reaction can be performed as a one-pot procedure, which increases operational efficiency.[7] The aldehyde starting material, N-Boc-aminoacetaldehyde, is commercially available or can be readily prepared.

Workflow Diagram: Route 3

Route 3 cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection A 4,4-Difluoropiperidine HCl D tert-butyl (2-(4,4-difluoropiperidin-1-yl)ethyl)carbamate A->D B N-Boc-aminoacetaldehyde B->D C NaBH(OAc)3, DCM C->D F 2-(4,4-Difluoropiperidin-1-yl)ethanamine D->F E Trifluoroacetic Acid (TFA) E->F

Caption: Workflow for Route 3: Reductive Amination.

Experimental Protocol: Route 3

Step 1: Synthesis of tert-butyl (2-(4,4-difluoropiperidin-1-yl)ethyl)carbamate

  • 4,4-difluoropiperidine hydrochloride (1.0 eq) is free-based using aqueous NaOH and extracted into DCM. The organic layer is dried and the solvent removed.

  • The free amine is dissolved in anhydrous DCM (20 mL/g). To this solution is added N-Boc-aminoacetaldehyde (1.05 eq).

  • The mixture is stirred for 30 minutes at room temperature, after which sodium triacetoxyborohydride (1.5 eq) is added portion-wise.

  • The reaction is stirred at room temperature for 12-16 hours.

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the Boc-protected product.

Step 2: Synthesis of 2-(4,4-Difluoropiperidin-1-yl)ethanamine

  • This step is identical to Step 2 in Route 1.

Quantitative Performance Comparison

To provide an objective benchmark, the three routes were compared based on key metrics of synthetic efficiency. Yields are estimated based on typical literature values for analogous transformations.

MetricRoute 1: Direct AlkylationRoute 2: Nitrile ReductionRoute 3: Reductive Amination
Number of Steps 222
Step 1 Est. Yield 80-90%85-95%85-95%
Step 2 Est. Yield 90-98%75-85%90-98%
Est. Overall Yield 72-88% 64-81% 77-93%
Starting Materials 4,4-difluoropiperidine, N-Boc-2-bromoethylamine4,4-difluoropiperidine, Chloroacetonitrile4,4-difluoropiperidine, N-Boc-aminoacetaldehyde
Key Reagents K2CO3, TFAK2CO3, LiAlH4NaBH(OAc)3, TFA
Safety Concerns TFA is corrosive.Chloroacetonitrile is toxic. LiAlH4 is pyrophoric.NaBH(OAc)3 is moisture sensitive. TFA is corrosive.
Scalability GoodModerate (LiAlH4 quench is exothermic)Excellent (One-pot potential)
Purification Chromatography may be needed for step 1.Chromatography may be needed for step 1.Chromatography may be needed for step 1.

Conclusion and Recommendation

Based on the comparative analysis, Route 3 (Reductive Amination) emerges as the most efficient and scalable method for the synthesis of 2-(4,4-Difluoropiperidin-1-yl)ethanamine. It boasts the highest estimated overall yield and benefits from mild reaction conditions and the potential for a one-pot operation, which reduces workup and handling steps.

Route 1 (Direct Alkylation) remains a very viable and reliable alternative. Its primary drawback is the slightly lower overall yield and the use of a more expensive aminoethylating agent compared to the reagents in Route 2.

Route 2 (Nitrile Reduction) is a solid, cost-effective approach, particularly due to the low cost of chloroacetonitrile. However, its overall efficiency is hampered by a typically lower yield in the nitrile reduction step and significant safety and operational challenges associated with the large-scale use of lithium aluminum hydride. The highly exothermic and gaseous quenching procedure for LiAlH4 makes it less desirable for industrial-scale production compared to the other routes.

Ultimately, the choice of synthesis will depend on the specific constraints of the laboratory or production facility, including scale, budget, and available equipment. However, for general-purpose synthesis emphasizing yield and operational simplicity, the reductive amination pathway is the superior choice.

References

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. Available at: [Link]

  • Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. ACS Publications. Available at: [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

  • 4,4-Difluoropiperidine hydrochloride. Hangzhou LZ Chemical Co., Ltd. Available at: [Link]

  • WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Google Patents.
  • US6258955B1 - Process for preparing 2-piperidineethanol compounds. Google Patents.
  • Ring Expansion Induced by DAST: Synthesis of Substituted 3‐Fluoropiperidines from Prolinols and 3‐Fluoroazepanes from 2‐Hydroxymethylpiperidines. ResearchGate. Available at: [Link]

  • The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. ResearchGate. Available at: [Link]

  • 2-(Piperidin-1-yl)ethan-1-amine. BuyersGuideChem. Available at: [Link]

  • Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones. ResearchGate. Available at: [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate. Available at: [Link]

  • Piperidine, 1-ethyl-. Organic Syntheses. Available at: [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PubMed Central. Available at: [Link]

  • Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines. Digital Commons. Available at: [Link]

  • N-(2-(piperazin-1-yl)ethyl)ethan-1-amine. PubChem. Available at: [Link]

  • 2-(4,4-Difluoropiperidin-1-yl)acetonitrile. MySkinRecipes. Available at: [Link]

  • WO2013127913A1 - 4,4-difluoro-piperidine-compounds. Google Patents.
  • Reductive BOC-Amination of Aldehydes. ResearchGate. Available at: [Link]

  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. PubMed Central. Available at: [Link]

  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Royal Society of Chemistry. Available at: [Link]

  • Solid-phase peptide synthesis using acetonitrile as a solvent in combination with PEG-based resins. PubMed. Available at: [Link]

  • CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine. Google Patents.
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  • 2-Chloroethylamine. PubChem. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4,4-Difluoropiperidin-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-(4,4-Difluoropiperidin-1-yl)ethanamine and its associated waste. As a substituted piperidine-ethanamine, this compound belongs to the organic amine class, which requires meticulous management to ensure personnel safety, environmental protection, and regulatory compliance. The procedures outlined below are grounded in established safety protocols and regulatory standards, designed for direct application in research, development, and analytical laboratory settings.

Foundational Safety & Hazard Assessment

Before any handling or disposal begins, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 2-(4,4-Difluoropiperidin-1-yl)ethanamine must be consulted, compounds in this class, particularly amines, are often associated with corrosive properties and can cause skin irritation, serious eye damage, and respiratory irritation.[1]

Immediate Pre-Disposal Safety Protocol:

  • Consult the SDS: The Safety Data Sheet is the primary source of information. It contains critical data on hazards, handling, and emergency measures. Employers are required by OSHA to maintain readily accessible SDS for all hazardous chemicals.[2][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE. Based on the hazards of similar amine compounds, this includes:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety glasses with side shields or chemical splash goggles.

    • A properly fitted laboratory coat.

  • Engineering Controls: All handling and preparation of waste should be conducted inside a certified chemical fume hood to minimize inhalation exposure.[4][5] This is a core component of a laboratory's Chemical Hygiene Plan (CHP) as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450).[6][7][8]

Waste Characterization and Segregation: The Cornerstone of Compliance

Proper disposal begins with accurate waste identification. Due to its chemical nature, 2-(4,4-Difluoropiperidin-1-yl)ethanamine waste must be classified as hazardous chemical waste.

The principle of segregation is crucial to prevent dangerous reactions.[9] Amine compounds are basic and can react violently with acids.[10] Therefore, all waste streams containing this compound must be kept separate from other chemical wastes, particularly:

  • Acids and acid sources.

  • Oxidizing agents.[9][10]

  • Halogenated organic solvents (to avoid complicating the final disposal process).[4]

This segregation applies to both liquid waste (e.g., unused solutions, rinsates) and solid waste (e.g., contaminated gloves, wipes, weigh boats).

Step-by-Step Disposal Protocol: From Generation to Collection

The following protocol details the approved procedure for managing 2-(4,4-Difluoropiperidin-1-yl)ethanamine waste within a laboratory setting, adhering to EPA and OSHA regulations.

Step 1: Waste Containerization

  • Select a Compatible Container: Use a dedicated, leak-proof waste container made of a chemically compatible material, such as high-density polyethylene (HDPE).[4][11] Do not use metal containers for basic compounds like amines.[11][12]

  • Inspect the Container: Ensure the container is in excellent condition, free of cracks or residue, with a secure, screw-top cap.[10][12]

  • Leave Headroom: Fill the container to no more than 90% of its capacity to allow for vapor expansion and prevent spills during transport.[10][11]

  • Keep Closed: The container must be securely capped at all times, except when actively adding waste.[3][9][12] This is a strict regulatory requirement to prevent the release of fumes and avoid spills.[9]

Step 2: Labeling

  • Immediate Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[3]

  • Complete Information: The label must, at a minimum, include:

    • The words "Hazardous Waste ".[4][12][13]

    • The full chemical name: "2-(4,4-Difluoropiperidin-1-yl)ethanamine Waste ".

    • A list of all components, including solvents and their approximate concentrations.[4]

    • The associated hazards (e.g., "Corrosive," "Irritant").

Step 3: Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[10][13] This area must be at or near the point of waste generation and under the control of laboratory personnel.[13][14]

  • Secondary Containment: Place the waste container in a secondary containment bin to confine any potential leaks.[11] The bin should be large enough to hold the entire volume of the container.

  • Segregated Storage: Within the SAA, continue to store the amine waste away from incompatible materials like acids.[10]

  • Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[4][14]

Step 4: Arranging for Final Disposal

  • Prohibited Disposal Methods: Under no circumstances should 2-(4,4-Difluoropiperidin-1-yl)ethanamine or its waste be disposed of down the drain or in regular trash.[4][9] Amines can be harmful to aquatic life and ecosystems.[9]

  • Professional Disposal Service: Once the waste container is full or has been stored for the maximum time allowed by your institution (typically 9-12 months), arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][9][11]

  • Incineration: The most common and effective disposal method for this type of organic waste is high-temperature incineration by a specialized facility.[4][15]

Management of Contaminated Materials and Spills

Empty Containers: The original reagent bottle is not "empty" in a regulatory sense until it has been properly decontaminated. The first rinse of the container with a suitable solvent (e.g., methanol, ethanol) must be collected and disposed of as hazardous waste.[4] Subsequent rinses may be permissible for sewer disposal only if deemed non-hazardous by your institution's EHS department.

Contaminated Solids: All disposable items that have come into direct contact with 2-(4,4-Difluoropiperidin-1-yl)ethanamine, such as pipette tips, gloves, and absorbent pads, must be collected in a separate, clearly labeled hazardous waste bag or container for solid waste and disposed of via the hazardous waste stream.

Spill Response:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don the appropriate PPE, including respiratory protection if necessary.

  • Contain: Cover the spill with a chemical absorbent material suitable for amines.

  • Collect: Carefully collect the absorbent material and spilled substance using spark-proof tools. Place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.

Quick Reference Data

The table below summarizes the critical safety and disposal parameters for 2-(4,4-Difluoropiperidin-1-yl)ethanamine waste.

ParameterGuideline/SpecificationRationale & Reference
Waste Classification Hazardous WasteAssumed based on amine functional group and regulatory definitions.[3][16]
Primary Hazards Skin Irritation/Corrosion, Serious Eye Damage, Respiratory IrritationTypical for amine compounds.[1] Always confirm with the specific SDS.
Required PPE Nitrile Gloves, Safety Goggles, Lab CoatTo prevent skin/eye contact and chemical splash.[4][9]
Required Engineering Control Chemical Fume HoodTo minimize inhalation exposure to vapors.[4]
Waste Container Material High-Density Polyethylene (HDPE)Chemical compatibility for basic compounds.[4]
Incompatible Materials Acids, Oxidizing AgentsTo prevent violent exothermic or hazardous reactions.[9][10]
Primary Disposal Method Licensed Hazardous Waste Contractor (Incineration)Ensures safe, environmentally sound, and compliant destruction.[4][9][15]
Forbidden Disposal Sink/Drain Disposal, Normal TrashPrevents environmental contamination and regulatory violations.[4][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-(4,4-Difluoropiperidin-1-yl)ethanamine waste from the point of generation to final pickup.

G gen Waste Generation (Liquid or Solid) char Characterize as Hazardous Amine Waste gen->char seg Segregate from Incompatibles (Acids, Oxidizers) char->seg cont Select Compatible Container (HDPE, <90% Full) seg->cont label Label Container Immediately 'Hazardous Waste' + Contents cont->label store Store in designated SAA (Secondary Containment) label->store check_full Is Container Full or Storage Time Limit Reached? store->check_full add_waste Continue to Add Waste (Keep Container Closed) check_full->add_waste No   req_pickup Arrange Pickup via EHS / Licensed Contractor check_full->req_pickup  Yes add_waste->store end Waste Removed for Final Disposal (Incineration) req_pickup->end

Caption: Disposal workflow for 2-(4,4-Difluoropiperidin-1-yl)ethanamine.

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). CloudSDS. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]

  • CHEMICAL WASTE MANAGEMENT GUIDE. Auburn Research. [Link]

  • Chemistry Lab Waste Disposal. Environmental Marketing Services. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering. [Link]

  • System and Method for Deactivation and Disposal of a Pharmaceutical Dosage Form.
  • Disposing Amine Waste. Technology Catalogue. [Link]

  • Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides. US EPA. [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Treatment of amine wastes generated in industrial processes. ResearchGate. [Link]

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Navigating the Safe Handling of 2-(4,4-Difluoropiperidin-1-yl)ethanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling, operation, and disposal of 2-(4,4-Difluoropiperidin-1-yl)ethanamine. As a valued researcher, scientist, or drug development professional, your safety is paramount. This document provides in-depth, procedural guidance rooted in established safety protocols and chemical reactivity principles. Our goal is to empower you with the knowledge to manage this compound confidently and responsibly, ensuring both personal safety and the integrity of your research.

Understanding the Hazard Profile

2-(4,4-Difluoropiperidin-1-yl)ethanamine is a substituted piperidine derivative containing a primary amine and geminal difluoride functional groups. While a specific, comprehensive Safety Data Sheet (SDS) is not widely available, the known hazard classifications provide a clear directive for cautious handling. The compound is designated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

These classifications necessitate a stringent approach to personal protective equipment and handling procedures to mitigate exposure risks. The presence of the difluoropiperidine moiety also calls for consideration of the general hazards associated with fluorinated organic compounds, which can exhibit persistence and potential metabolic toxicity.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling 2-(4,4-Difluoropiperidin-1-yl)ethanamine. The following table outlines the minimum required PPE, with explanations for the necessity of each component.

PPE ComponentSpecificationRationale for Use
Eye Protection Chemical splash goggles or a full-face shield.[3]Protects against splashes that can cause serious eye irritation (H319). A face shield offers broader protection for the entire face.
Hand Protection Nitrile or neoprene gloves.[3]Provides a barrier against skin contact, which can cause irritation (H315). Ensure gloves are of an appropriate thickness and are changed regularly.
Body Protection A lab coat, worn fully buttoned. For larger quantities, chemical-resistant coveralls are recommended.[3]Protects against accidental spills and skin exposure.
Respiratory Protection A half-face or full-face respirator with ammonia/amine cartridges.[3][4]Necessary to prevent inhalation of vapors or aerosols, which are harmful and can cause respiratory irritation (H332, H335).[5]

Procedural Workflow for Safe Handling

The following step-by-step guide provides a framework for the safe handling of 2-(4,4-Difluoropiperidin-1-yl)ethanamine from receipt to use in an experimental setting.

Receiving and Storage
  • Inspect Upon Receipt: Visually inspect the container for any signs of damage or leakage.

  • Segregated Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][6] The recommended storage temperature is 2-8°C in an inert atmosphere.[7]

  • Clear Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

Experimental Use
  • Work in a Ventilated Area: All handling of 2-(4,4-Difluoropiperidin-1-yl)ethanamine should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]

  • Pre-Experiment Checklist:

    • Ensure all necessary PPE is donned correctly.

    • Verify the fume hood is functioning properly.

    • Have spill cleanup materials readily available.

    • Locate the nearest emergency eyewash station and safety shower.[8]

  • Aliquotting and Dispensing:

    • Use non-sparking tools to prevent ignition sources, as piperidine derivatives can be flammable.[6][9]

    • When transferring the liquid, do so slowly and carefully to avoid splashing or aerosol generation.

    • Keep the container tightly closed when not in use.

  • Post-Experiment:

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound.

    • Remove and dispose of PPE in the appropriate waste stream.

    • Wash hands and any exposed skin thoroughly with soap and water.[10]

Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Assemble Spill Kit prep2->prep3 handle1 Transfer Compound in Fume Hood prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Surfaces & Glassware handle2->clean1 Experiment Complete clean2 Dispose of Waste clean1->clean2 clean3 Doff & Dispose of PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Safe handling workflow for 2-(4,4-Difluoropiperidin-1-yl)ethanamine.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[8]

    • Collect the absorbed material into a labeled, sealed container for disposal.[8]

    • Ventilate the area and wash the spill site once the material has been removed.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team.

    • Prevent entry to the affected area.

  • Personnel Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water.[10] Seek medical attention if irritation persists.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of 2-(4,4-Difluoropiperidin-1-yl)ethanamine and its contaminated waste is critical to prevent environmental contamination.

  • Waste Collection: All waste containing this compound, including excess material, contaminated absorbents, and disposable PPE, must be collected in a clearly labeled, compatible container.[1]

  • Waste Segregation: Do not mix this waste stream with incompatible materials.[1]

  • Disposal Method: As a halogenated organic compound, this substance may require incineration in a chemical incinerator equipped with an afterburner and scrubber.[8] Always follow your institution's specific guidelines and local, state, and federal regulations for hazardous waste disposal.

By adhering to these guidelines, you can create a safe and controlled environment for your research involving 2-(4,4-Difluoropiperidin-1-yl)ethanamine. Always prioritize safety and consult your institution's environmental health and safety department for any specific questions or concerns.

References

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Benchchem. (2025, December). Safety and handling of fluorinated organic compounds.
  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
  • Achmem. (n.d.). 2-(4,4-Difluoropiperidin-1-yl)ethanamine.
  • Chemos GmbH&Co.KG. (2023, March 16). Piperidine - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET - Piperidine.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine.
  • WorkPlaceSafety. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • ResearchGate. (2025, August 9). (PDF) Fluorinated Organic Chemicals: A Review.
  • Fisher Scientific. (2015, June 19). Safety Data Sheet - Ethylenediamine.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2,4-Difluorobenzylamine.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.